Bromotrifluoroethylene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-1,2,2-trifluoroethene | |
|---|---|---|
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI |
InChI=1S/C2BrF3/c3-1(4)2(5)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCANDRGVPTASA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BrF3 | |
| Record name | BROMOTRIFLUOROETHYLENE | |
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Related CAS |
55157-25-0 | |
| Record name | Ethene, 1-bromo-1,2,2-trifluoro-, homopolymer | |
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DSSTOX Substance ID |
DTXSID0060513 | |
| Record name | Bromotrifluoroethene | |
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Molecular Weight |
160.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bromotrifluoroethylene appears as a colorless gas (boiling point -2 to 0 °C) shipped in cylinders or, if polymerized, a liquid. Heating the containers of gas may cause them to rupture violently and rocket. Polymeric bromotrifluoroethylene is a clear oily liquid of widely variable viscosity and density., Colorless gas; Clear oily liquid if polymerized (available in different viscosities and densities); [CAMEO] Liquefied gas; [MSDSonline] | |
| Record name | BROMOTRIFLUOROETHYLENE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Bromotrifluoroethylene | |
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CAS No. |
598-73-2, 55157-25-0 | |
| Record name | BROMOTRIFLUOROETHYLENE | |
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| Record name | 1-Bromo-1,2,2-trifluoroethene | |
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| Record name | Bromotrifluoroethylene | |
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| Record name | Ethene, 1-bromo-1,2,2-trifluoro-, homopolymer | |
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| Record name | Ethene, 1-bromo-1,2,2-trifluoro- | |
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| Record name | Bromotrifluoroethene | |
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| Record name | Bromotrifluoroethylene | |
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Foundational & Exploratory
An In-depth Technical Guide on the Core of Bromotrifluoroethylene: Discovery, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromotrifluoroethylene (BTFE) stands as a significant, albeit specialized, organofluorine compound. First synthesized at the close of the 19th century, its unique reactivity has rendered it a valuable reagent in the synthesis of complex fluorinated molecules. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its initial synthesis and subsequent development of preparation methods. A thorough compilation of its physicochemical properties is presented, alongside a discussion of its chemical reactivity, with a particular focus on its utility in forming trifluorovinyl-containing compounds. This guide further explores the applications of this compound, highlighting its role as a precursor to valuable intermediates in the pharmaceutical industry for the development of novel therapeutics. Detailed experimental protocols for key synthetic transformations and curated data are provided to serve as a practical resource for researchers in the field.
Discovery and History
The discovery of this compound is credited to the Belgian chemist Frédéric Swarts, a pioneer in the field of organofluorine chemistry. In 1899, Swarts first reported the synthesis of this fluorinated ethylene derivative.[1][2] His work was part of a broader investigation into the preparation and properties of fluorinated organic compounds, which laid the foundation for a new and burgeoning area of chemical research.[2] Swarts is also renowned for the "Swarts reaction," a halogen exchange reaction that utilizes antimony trifluoride to replace chlorine or bromine atoms with fluorine, a testament to his profound contributions to the field.
The initial synthesis of this compound by Swarts involved the dehalogenation of 1,1,2-tribromo-1,2,2-trifluoroethane using zinc powder in ethanol. This method, while historically significant, has been largely superseded by more efficient and higher-yielding synthetic routes.
Synthesis of this compound
While Swarts' original method provided the first access to this compound, modern synthetic chemistry has developed more practical and efficient protocols. The most common and high-yielding contemporary method for the preparation of this compound starts from the readily available chlorotrifluoroethylene.
Modern Synthesis from Chlorotrifluoroethylene
This multi-step synthesis offers a reliable route to this compound with good overall yields. The process involves the following key transformations:
-
Hydrobromination of Chlorotrifluoroethylene: The synthesis commences with the addition of hydrogen bromide (HBr) across the double bond of chlorotrifluoroethylene (CTFE) to yield 1-bromo-2-chloro-1,1,2-trifluoroethane.
-
Reductive Dehalogenation to Trifluoroethylene: The resulting 1-bromo-2-chloro-1,1,2-trifluoroethane is then treated with a reducing agent, typically zinc, to eliminate bromine and chlorine, affording trifluoroethylene.
-
Bromination of Trifluoroethylene: Trifluoroethylene is subsequently brominated to produce 1,2-dibromo-1,1,2-trifluoroethane.
-
Dehydrobromination to this compound: The final step involves the elimination of one equivalent of HBr from 1,2-dibromo-1,1,2-trifluoroethane using a base, such as potassium hydroxide (KOH), to yield the desired product, this compound.
Physicochemical Properties
This compound is a colorless gas at room temperature with a musty, phosgene-like odor. It is highly flammable and can polymerize spontaneously. For ease of handling and transportation, it is typically shipped as a liquefied gas in cylinders. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂BrF₃ | |
| Molecular Weight | 160.92 g/mol | |
| Boiling Point | -2.5 °C | |
| Appearance | Colorless gas | |
| Odor | Musty, phosgene-like | |
| CAS Number | 598-73-2 |
Chemical Reactivity and Applications in Synthesis
The chemical reactivity of this compound is dominated by the presence of the carbon-carbon double bond and the carbon-bromine bond. This combination of functional groups makes it a versatile building block for the introduction of the trifluorovinyl group into organic molecules.
Formation of Trifluorovinyl Organometallic Reagents
A primary application of this compound is in the preparation of trifluorovinyl organometallic reagents, such as trifluorovinyl lithium and trifluorovinyl magnesium bromide. These reagents are highly valuable in organic synthesis for the creation of carbon-carbon bonds.[3]
-
Trifluorovinyl Lithium: This reagent can be prepared by treating this compound with an organolithium reagent, such as n-butyllithium, at low temperatures.[3]
-
Trifluorovinyl Magnesium Bromide (Grignard Reagent): The Grignard reagent is synthesized by the reaction of this compound with magnesium metal in an ethereal solvent, such as tetrahydrofuran (THF).
Applications in Drug Development
The introduction of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[4][5] The trifluorovinyl group, accessible from this compound, is therefore a desirable moiety in medicinal chemistry. While direct incorporation of the intact trifluorovinyl group into final drug structures is less common, its utility lies in its role as a precursor to other valuable fluorinated functional groups.
For instance, the trifluorovinyl group can be a synthetic handle for the preparation of fluorinated pyrimidines and pyrazoles, which are core structures in many antiviral and anticancer agents.[6][7] Although direct, large-scale pharmaceutical syntheses starting from this compound are not widely published in readily accessible literature, its role as a versatile starting material for the synthesis of complex fluorinated building blocks for drug discovery is well-established within the research community. For example, fluorinated pyrimidines, which are analogues of naturally occurring nucleobases, are a cornerstone of chemotherapy.[8] The synthesis of such compounds can be envisioned through multi-step sequences that may involve intermediates derived from this compound.
Experimental Protocols
Illustrative Protocol for the Synthesis of a Trifluorovinyl-Substituted Arene via Suzuki Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki coupling of a trifluorovinyl boronic acid pinacol ester (which can be conceptually derived from this compound via its organometallic intermediates) with an aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
Trifluorovinyl boronic acid pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, trifluorovinyl boronic acid pinacol ester, palladium catalyst, and base.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluorovinyl-substituted arene.
Conclusion
From its initial discovery by Frédéric Swarts in 1899 to its contemporary use as a precursor for complex fluorinated molecules, this compound has carved a niche in the landscape of organofluorine chemistry. Its ability to serve as a synthon for the trifluorovinyl group has made it an important tool for synthetic chemists, particularly in the pursuit of novel pharmaceuticals where the incorporation of fluorine can impart advantageous properties. This guide has provided a detailed overview of the history, synthesis, properties, and applications of this compound, offering a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and drug development. The continued exploration of the reactivity of this unique molecule will undoubtedly lead to further innovations in these critical areas.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Frédéric Swarts Facts for Kids [kids.kiddle.co]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. new.zodml.org [new.zodml.org]
- 8. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Bromotrifluoroethylene (CAS Number: 598-73-2): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromotrifluoroethylene (BTFE), with the CAS number 598-73-2, is a halogenated ethylene derivative recognized for its utility as a reactive intermediate in organic synthesis. This technical guide provides an in-depth overview of the physicochemical properties, safety and handling protocols, and synthetic applications of this compound. Particular emphasis is placed on its role in the formation of trifluorovinyl compounds and telomers. While direct applications in drug development are not extensively documented in current literature, its function as a building block for introducing the trifluorovinyl group presents potential avenues for the synthesis of novel fluorinated bioactive molecules. This document aims to serve as a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences.
Physicochemical Properties
This compound is a colorless, highly flammable gas with a musty odor resembling phosgene.[1] Due to its high volatility, many of its physical properties are reported at low temperatures or as calculated values. A summary of its key physicochemical properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂BrF₃ | [2][3] |
| Molecular Weight | 160.921 g/mol | [3] |
| Boiling Point | -2.5 °C to 0 °C | [4] |
| Melting Point | Not available in cited literature | |
| Density (liquid) | 1.909 g/cm³ | [5] |
| Vapor Pressure | Data not available in cited literature | [6] |
| Enthalpy of Vaporization (ΔvapH) | 25.0 kJ/mol at 275 K | [3] |
| Solubility | No quantitative data available in cited literature. | |
| Critical Temperature | Data for the closely related Chlorotrifluoroethylene is 106.2 °C | [1] |
| Critical Pressure | Data for the closely related Chlorotrifluoroethylene is 40.2 atm | [1] |
Safety and Handling
This compound is classified as a hazardous substance and requires strict safety protocols for handling. It is a highly flammable gas and can polymerize spontaneously.[2]
Table 2: Hazard Information for this compound
| Hazard Class | Pictogram | Hazard Statement |
| Flammable Gas | GHS02 | H220: Extremely flammable gas.[4] |
| Gas Under Pressure | GHS04 | H280: Contains gas under pressure; may explode if heated.[4] |
| Acute Toxicity (Inhalation) | GHS06 | H330: Fatal if inhaled.[4] |
| Skin Corrosion/Irritation | GHS07 | H315: Causes skin irritation.[4] |
| Serious Eye Damage/Irritation | GHS07 | H319: Causes serious eye irritation.[4] |
| Specific Target Organ Toxicity | GHS07 | H335: May cause respiratory irritation.[4] |
Handling Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5]
-
Ground and bond containers and receiving equipment.
-
Use only non-sparking tools.[5]
-
Prevent buildup of electrostatic charge.[5]
-
Inhibition with tributylamine can prevent spontaneous polymerization.[2]
First Aid Measures:
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a poison center or doctor.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
Ingestion: Ingestion is unlikely for a gas. If it occurs, seek immediate medical attention.[5]
Synthesis and Reactivity
Synthesis of this compound
This compound can be synthesized in high yields from chlorotrifluoroethylene.[2] The process involves the addition of hydrogen bromide, followed by dehydrohalogenation and subsequent bromination and elimination steps.
Key Reactions
This compound is a versatile reagent for introducing the trifluorovinyl group into organic molecules. It undergoes several characteristic reactions of fluorinated olefins.[7]
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and reactions of this compound are not extensively reported in readily available literature. The following are generalized procedures based on descriptions of its synthesis and reactivity.[2][7]
General Procedure for the Synthesis of this compound from Chlorotrifluoroethylene
Materials:
-
Chlorotrifluoroethylene
-
Hydrogen bromide
-
Zinc dust
-
Bromine
-
Potassium hydroxide
-
Appropriate solvents (e.g., non-polar organic solvent for bromination, ethanol/water for KOH)
Procedure:
-
Addition of HBr: In a suitable reactor, chlorotrifluoroethylene is reacted with hydrogen bromide to yield 1-bromo-1-chloro-2,2-difluoroethane. This reaction is typically carried out in the gas phase or in a suitable solvent.
-
Dehydrohalogenation: The resulting 1-bromo-1-chloro-2,2-difluoroethane is treated with zinc dust to eliminate bromine and chlorine, affording trifluoroethylene.
-
Bromination: Trifluoroethylene is then brominated using elemental bromine to give 1,2-dibromo-1,2,2-trifluoroethane.
-
Elimination: The final step involves the elimination of HBr from 1,2-dibromo-1,2,2-trifluoroethane using a base such as potassium hydroxide to yield this compound. The product is a gas at room temperature and should be collected and handled accordingly.
General Procedure for Trifluorovinylation using this compound
Materials:
-
This compound
-
An organolithium or Grignard reagent (e.g., n-butyllithium, isopropylmagnesium chloride)
-
Anhydrous ether or tetrahydrofuran (THF)
-
Electrophile (e.g., aldehyde, ketone, aryl halide)
-
Dry ice/acetone bath
Procedure:
-
Formation of the Trifluorovinyl Organometallic Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet, a solution of the organolithium or Grignard reagent in anhydrous ether or THF is prepared and cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath.
-
This compound gas is then bubbled through the cooled solution or a solution of this compound in the same solvent is added dropwise. This results in a metal-halogen exchange to form the trifluorovinyl organometallic reagent.
-
Reaction with Electrophile: The desired electrophile is then added to the solution of the trifluorovinyl organometallic reagent at low temperature.
-
Work-up: The reaction is allowed to warm to room temperature and then quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride). The product is then extracted with an organic solvent, dried, and purified by standard methods such as distillation or chromatography.
Analytical Methods
General GC-MS Protocol
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for volatile organic compounds (e.g., DB-5ms or similar)
Sample Preparation:
-
Gaseous samples can be introduced directly via a gas sampling valve.
-
Liquid samples containing this compound should be diluted in a volatile organic solvent (e.g., dichloromethane, hexane).
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 40 °C, hold for 1-2 minutes, then ramp at 10-15 °C/min to 250-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-1.5 mL/min).
MS Conditions (Example):
-
Ionization Mode: Electron Impact (EI)
-
Ionization Energy: 70 eV
-
Mass Range: Scan from m/z 35 to 200.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Data Analysis:
-
Identification is based on the retention time and comparison of the mass spectrum with a reference spectrum.
-
Quantification can be achieved using an internal or external standard method.
Applications in Drug Development and Biological Systems
A thorough review of the available scientific literature did not yield specific examples of this compound being directly used in the synthesis of approved drugs or drug candidates. Furthermore, no studies detailing its interaction with specific signaling pathways or its biological activity were found.
The primary relevance of this compound to the pharmaceutical industry lies in its potential as a synthon for the introduction of the trifluorovinyl group into organic molecules. Fluorinated functional groups are of significant interest in medicinal chemistry as they can modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The synthesis of novel trifluorovinyl-containing compounds could, therefore, be a strategy for the development of new bioactive molecules. However, at present, this remains an area for future exploration.
Conclusion
This compound is a valuable, albeit hazardous, reagent in synthetic organic chemistry. Its well-defined physicochemical properties and reactivity make it a useful tool for the synthesis of trifluorovinyl compounds and fluorinated polymers. While direct applications in drug development are yet to be established, its role as a fluorinated building block suggests potential for future applications in medicinal chemistry. Strict adherence to safety protocols is paramount when handling this compound. This guide provides a foundational understanding of this compound for researchers and professionals, highlighting both its utility and the necessary precautions for its use.
References
- 1. Chlorotrifluoroethylene | C2ClF3 | CID 6594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [webbook.nist.gov]
- 4. 1-Bromo-1,2,2-trifluoroethene | C2BrF3 | CID 11730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. nj.gov [nj.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Theoretical Properties of Bromotrifluoroethylene Monomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromotrifluoroethylene (BTFE), with the chemical formula C₂BrF₃, is a halogenated ethylene derivative of significant interest in polymer chemistry and as a reagent for the synthesis of trifluorovinyl compounds.[1] This technical guide provides a comprehensive overview of the core theoretical properties of the BTFE monomer, including its molecular structure, spectroscopic data, thermodynamic properties, and reactivity. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize this monomer in their work.
Molecular Structure and Properties
This compound is a colorless, highly flammable gas with a musty odor resembling phosgene.[1] It is known to polymerize spontaneously, a reaction that can be accelerated by UV light and heat.[1] The addition of tributylamine can inhibit this spontaneous polymerization.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂BrF₃ | [1] |
| Molar Mass | 160.921 g·mol⁻¹ | [1] |
| Appearance | Colorless gas | [1] |
| Odor | Moldy, phosgene-like | [1] |
| Boiling Point | -2.5 °C | [1] |
| Main Hazards | Spontaneous polymerization, Flammable | [1] |
Spectroscopic Properties
The spectroscopic properties of this compound are crucial for its identification and characterization.
Vibrational Spectroscopy (Infrared)
The infrared spectrum of gaseous this compound has been investigated, and the fundamental vibrational frequencies have been assigned assuming a planar molecule with Cₛ symmetry.[2]
The following table summarizes the observed planar and out-of-plane vibrational frequencies and their assignments.
| Wavenumber (cm⁻¹) | Assignment | Type of Vibration |
| 1783 | ν(C=C) | Planar |
| 1330 | ν(C-F) | Planar |
| 1203 | ν(C-F) | Planar |
| 1027 | ν(C-F) | Planar |
| 659 | ν(C-Br) | Planar |
| 510 | δ(CF₂) | Planar |
| 370 | δ(CFBr) | Planar |
| 311 | ρ(CF₂) | Planar |
| 160 | ρ(CFBr) | Planar |
| 538 | β(CF₂) | Out-of-plane |
| 355 | β(CFBr) | Out-of-plane |
| 150 | τ | Out-of-plane |
ν = stretching, δ = deformation, ρ = rocking, β = wagging, τ = torsion
Thermodynamic Properties
The thermodynamic functions for this compound in the ideal gas state have been calculated from spectroscopic data.[2] These values are essential for understanding the energetics of reactions involving BTFE.
| Temperature (K) | C_p°/R | (H° - E₀°)/RT | -(F° - E₀°)/RT | S°/R |
| 200 | 8.81 | 5.48 | 26.04 | 31.52 |
| 273.16 | 10.68 | 6.44 | 28.78 | 35.22 |
| 298.16 | 11.23 | 6.75 | 29.61 | 36.36 |
| 300 | 11.28 | 6.78 | 29.67 | 36.45 |
| 400 | 13.43 | 8.11 | 32.74 | 40.85 |
| 500 | 15.02 | 9.27 | 35.41 | 44.68 |
| 600 | 16.20 | 10.25 | 37.77 | 48.02 |
| 700 | 17.11 | 11.08 | 39.91 | 50.99 |
| 800 | 17.82 | 11.79 | 41.86 | 53.65 |
| 900 | 18.39 | 12.41 | 43.67 | 56.08 |
| 1000 | 18.85 | 12.95 | 45.35 | 58.30 |
| 1200 | 19.55 | 13.84 | 48.40 | 62.24 |
| 1500 | 20.19 | 14.81 | 51.98 | 66.79 |
C_p° = Molar heat capacity at constant pressure, H° = Enthalpy, E₀° = Energy at absolute zero, F° = Gibbs free energy, S° = Entropy, R = Ideal gas constant
Calculated thermodynamic properties using the Joback method are also available.[3]
| Property | Value | Unit |
| Enthalpy of Formation (Gas) | -548.97 | kJ/mol |
| Gibbs Free Energy of Formation | -541.03 | kJ/mol |
| Ideal Gas Heat Capacity (298.15 K) | 93.94 | J/mol·K |
Reactivity and Reactions
This compound is a reactive monomer that participates in a variety of chemical transformations.
Polymerization and Copolymerization
BTFE can undergo spontaneous polymerization.[1] It is also involved in various copolymerization reactions.[1] For instance, a series of copolymers of vinylidene fluoride (VDF) and this compound have been synthesized via suspension polymerization.[4]
Telomerization
Telomers of this compound, which are oily liquids, can be prepared using telogens such as fluorotrichloromethane or tetrachloromethane.[1] If tetrachloromethane is used, the resulting telomers will have -CCl₃ terminals.[1]
Synthesis of Trifluorovinyl Compounds
This compound serves as a valuable reagent for the synthesis of trifluorovinyl compounds.[1][5]
Formation of Metal Complexes
BTFE can form metal complexes with substituted phosphine compounds and platinum(II).[1]
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound starts from chlorotrifluoroethylene and proceeds in several steps with high yields.[1]
Reaction Scheme:
-
F₂C=ClF + HBr → CF₂BrCHClF
-
CF₂BrCHClF + Zn → CF₂=CHF + ZnBrCl
-
CF₂=CHF + Br₂ → CF₂BrCHBrF
-
CF₂BrCHBrF + KOH → CF₂=CFBr + KBr + H₂O
dot graph Synthesis_of_BTFE { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"Chlorotrifluoroethylene" -> "1-Bromo-2-chloro-1,1,2-trifluoroethane" [label="HBr", fontcolor="#34A853"]; "1-Bromo-2-chloro-1,1,2-trifluoroethane" -> "Trifluoroethylene" [label="Zn", fontcolor="#34A853"]; "Trifluoroethylene" -> "1,2-Dibromo-1,1,2-trifluoroethane" [label="Br2", fontcolor="#34A853"]; "1,2-Dibromo-1,1,2-trifluoroethane" -> "this compound" [label="KOH", fontcolor="#34A853"]; } dot Caption: Synthesis pathway of this compound.
Visualizations
Molecular Structure of this compound
dot graph molecular_structure { node [shape=plaintext, fontcolor="#202124"]; edge [color="#4285F4"]; C1 [label="C"]; C2 [label="C"]; F1 [label="F"]; F2 [label="F"]; F3 [label="F"]; Br [label="Br"];
C1 -- C2 [style=double, color="#EA4335"]; C1 -- F1; C1 -- F2; C2 -- F3; C2 -- Br; } dot Caption: 2D structure of this compound.
Reactivity Overview
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of poly(vinylidene fluoride-co-bromotrifluoroethylene) and effects of molecular defects on microstructure and dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Molecular Structure and Bonding of Bromotrifluoroethylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure and chemical bonding of bromotrifluoroethylene (C₂BrF₃), also known as trifluorovinyl bromide. The document details its molecular geometry, the nature of its covalent bonds, and the experimental techniques employed for such structural determination.
Molecular Structure of this compound
This compound (BTFE) is a planar molecule with Cₛ symmetry. The molecule consists of a carbon-carbon double bond, with one carbon atom bonded to a bromine and a fluorine atom, and the other carbon atom bonded to two fluorine atoms.
Molecular Geometry
Table 1: Calculated Geometrical Parameters of this compound
| Parameter | Description | Value |
| r(C=C) | Carbon-Carbon double bond length | ~ 1.32 Å |
| r(C-Br) | Carbon-Bromine bond length | ~ 1.87 Å |
| r(C-F) on CBrF | Carbon-Fluorine bond length | ~ 1.33 Å |
| r(C-F) on CF₂ | Carbon-Fluorine bond length | ~ 1.32 Å |
| ∠(F-C-F) | Angle on the CF₂ group | ~ 109° |
| ∠(F-C=C) on CF₂ | Angle involving the CF₂ group | ~ 125.5° |
| ∠(Br-C=C) | Angle involving the Bromine atom | ~ 122° |
| ∠(F-C=C) on CBrF | Angle involving the CBrF group | ~ 123° |
Note: These values are derived from computational models and serve as close approximations of the experimental structure.
Caption: Molecular structure of this compound with bond lengths.
Chemical Bonding
The bonding in this compound can be understood through the principles of orbital hybridization and molecular orbital theory.
-
Hybridization: Both carbon atoms in the molecule are sp² hybridized. This hybridization results in a trigonal planar geometry around each carbon atom, contributing to the overall planarity of the molecule.
-
Sigma (σ) Bonds: The framework of the molecule is formed by sigma bonds. The C=C bond contains one sigma bond resulting from the head-on overlap of sp² hybrid orbitals from each carbon atom. The C-F and C-Br bonds are also sigma bonds, formed by the overlap of a carbon sp² hybrid orbital with a p orbital from the respective halogen atom.
-
Pi (π) Bond: The second bond in the C=C double bond is a pi bond. It is formed by the side-to-side overlap of the unhybridized p orbitals on each carbon atom, with the electron density located above and below the plane of the molecule.
Caption: Orbital overlap diagram for sigma and pi bonding in BTFE.
Spectroscopic Properties
Vibrational spectroscopy provides insight into the bonding and structure of a molecule by probing its vibrational modes. The fundamental planar vibrational frequencies for gaseous this compound have been determined through infrared spectroscopy.[1]
Table 2: Planar Vibrational Frequencies of this compound
| Frequency (cm⁻¹) | Assignment | Description |
| 1783 | ν(C=C) | Carbon-Carbon double bond stretch |
| 1330 | ν(C-F) | Carbon-Fluorine stretch |
| 1203 | ν(C-F) | Carbon-Fluorine stretch |
| 1027 | ν(C-F) | Carbon-Fluorine stretch |
| 659 | ν(C-Br) | Carbon-Bromine stretch |
| 510 | δ(CF₂) | CF₂ scissoring deformation |
| 370 | δ(CFBr) | CFBr deformation |
| 311 | ρ(CF₂) | CF₂ rocking deformation |
| 160 | ρ(CFBr) | CFBr rocking deformation |
Experimental Protocols for Structural Determination
The determination of the precise molecular structure of gaseous molecules like this compound is primarily achieved through two powerful experimental techniques: Gas Electron Diffraction (GED) and Microwave Spectroscopy.
Gas Electron Diffraction (GED)
GED is a primary method for determining the bond lengths, angles, and overall geometry of molecules in the gas phase.[2]
Methodology:
-
Sample Introduction: A gaseous sample of the substance is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.
-
Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the molecular beam at a perpendicular angle.
-
Scattering: The electrons are scattered by the electrostatic potential of the atoms in the molecules. The scattering pattern is a result of the interference between electrons scattered by different pairs of atoms within the molecule.
-
Detection: The scattered electrons produce a diffraction pattern on a detector, which is typically a photographic plate or a modern imaging plate/CCD detector. The pattern consists of a series of concentric rings of varying intensity.
-
Data Analysis:
-
The intensity of the diffraction pattern is measured as a function of the scattering angle.
-
The raw data is corrected for background scattering and other experimental factors.
-
The resulting molecular scattering intensity is Fourier transformed to generate a radial distribution curve (RDC).
-
Peaks on the RDC correspond to the internuclear distances within the molecule.
-
A theoretical model of the molecule's geometry is refined using a least-squares fitting process to match the experimental scattering data, yielding precise values for bond lengths and angles.
-
Caption: Simplified workflow for Gas Electron Diffraction experiments.
Microwave Spectroscopy
Microwave spectroscopy is another high-resolution technique used to determine the structure of polar molecules in the gas phase by measuring the transitions between rotational energy levels.
Methodology:
-
Sample Preparation: The sample is introduced as a low-pressure gas into a waveguide or resonant cavity.
-
Microwave Radiation: The gas is irradiated with microwave radiation of a precisely known and variable frequency.
-
Absorption and Transition: Molecules with a permanent dipole moment will absorb microwave radiation at specific frequencies corresponding to the energy difference between quantized rotational levels. This absorption causes a transition from a lower to a higher rotational state.
-
Detection: The absorption of microwave radiation is detected, and a spectrum of absorption intensity versus frequency is generated.
-
Spectral Analysis:
-
The frequencies of the absorption lines are used to determine the rotational constants (A, B, C) of the molecule.
-
The rotational constants are inversely related to the principal moments of inertia of the molecule.
-
By determining the moments of inertia for the primary molecule and several of its isotopically substituted analogues (e.g., replacing ¹²C with ¹³C), the positions of the atoms can be determined with high precision using Kraitchman's equations.
-
From the atomic coordinates, a complete and accurate molecular structure, including bond lengths and angles, can be calculated.
-
References
Spectroscopic Characterization of Bromotrifluoroethylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for bromotrifluoroethylene (C₂BrF₃), a halogenated ethylene derivative. The following sections detail its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics. This document also includes detailed experimental protocols for acquiring this spectroscopic data and a logical workflow for the analysis.
Spectroscopic Data
Infrared (IR) Spectroscopy
The infrared spectrum of gaseous this compound reveals characteristic vibrational modes for its functional groups. The fundamental planar and out-of-plane vibrational frequencies are presented in Table 1.
Table 1: Infrared Vibrational Frequencies of Gaseous this compound
| Vibrational Mode | Frequency (cm⁻¹) |
| C=C Stretch (ν CC) | 1783 |
| C-F Stretch (ν CF) | 1330 |
| C-F Stretch (ν CF) | 1203 |
| C-F Stretch (ν CF) | 1027 |
| C-Br Stretch (ν CBr) | 659 |
| CF₂ Scissoring (δ CF₂) | 510 |
| CFBr Deformation (δ CFBr) | 370 |
| CF₂ Rocking (ρ CF₂) | 311 |
| CFBr Rocking (ρ CFBr) | 160 |
| CF₂ Wagging (β CF₂) | 538 |
| CFBr Wagging (β CFBr) | 355 |
| Torsion (τ) | 150 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the presence of fluorine, both ¹⁹F and ¹³C NMR spectroscopy are crucial for the structural elucidation of this compound.
The ¹⁹F NMR spectrum is expected to show three distinct signals corresponding to the three magnetically non-equivalent fluorine atoms. The chemical shifts are influenced by the electronic environment, and the signals will exhibit splitting due to geminal (²JFF) and vicinal (³JFF) couplings. Predicted chemical shifts are relative to CFCl₃ at 0 ppm.
Table 2: Predicted ¹⁹F NMR Data for this compound
| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (JFF, Hz) |
| F (gem to Br) | -50 to -70 | Doublet of doublets | ²JF-F(cis), ³JF-F(trans) |
| F (cis to Br) | -90 to -110 | Doublet of doublets | ²JF-F(gem), ³JF-F(trans) |
| F (trans to Br) | -110 to -130 | Doublet of doublets | ²JF-F(gem), ³JF-F(cis) |
The ¹³C NMR spectrum will display two signals for the two carbon atoms of the double bond. These signals will be split into complex multiplets due to one-bond (¹JCF) and two-bond (²JCF) couplings with the fluorine atoms.
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (JCF, Hz) |
| C=CBrF | 110 - 130 | Doublet of doublets of doublets | ¹JC-F, ²JC-F(cis), ²JC-F(trans) |
| C=CF₂ | 140 - 160 | Triplet of doublets | ¹JC-F, ²JC-F |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is predicted to show a characteristic molecular ion peak with an M+2 isotope peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern will be dominated by the loss of bromine and subsequent fluorine or CF₂ units.
Table 4: Predicted Mass Spectrometry Data (EI) for this compound
| m/z | Predicted Relative Intensity (%) | Assignment |
| 162 | ~50 | [C₂F₃⁸¹Br]⁺ (Molecular Ion) |
| 160 | ~50 | [C₂F₃⁷⁹Br]⁺ (Molecular Ion) |
| 81 | High | [C₂F₃]⁺ |
| 79 | Low | [⁷⁹Br]⁺ |
| 81 | Low | [⁸¹Br]⁺ |
| 62 | Moderate | [C₂F₂]⁺ |
| 50 | Moderate | [CF₂]⁺ |
| 31 | Moderate | [CF]⁺ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound, a volatile gas at standard temperature and pressure.
Gas-Phase Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell (typically with a path length of 10 cm or longer) and KBr or NaCl windows is required.
-
Sample Handling: a. Evacuate the gas cell to remove any atmospheric gases and moisture. b. Introduce a gaseous sample of this compound into the cell to a desired pressure (e.g., 10-50 torr). The pressure should be optimized to obtain an adequate signal-to-noise ratio without excessive peak broadening.
-
Data Acquisition: a. Record a background spectrum of the evacuated gas cell. b. Acquire the sample spectrum over a range of approximately 4000 to 400 cm⁻¹. c. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: a. The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. b. The data is typically presented as absorbance or transmittance versus wavenumber (cm⁻¹).
Gas-Phase Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer equipped with a probe suitable for gas-phase measurements or a standard liquid-state probe with a sealed capillary containing the gaseous sample. A lock solvent (e.g., deuterated acetone or benzene) in a coaxial insert is necessary for field stabilization.
-
Sample Preparation: a. Introduce gaseous this compound into a high-pressure NMR tube or a sealed capillary at a controlled pressure. b. The sample tube is then placed within the NMR probe.
-
¹⁹F NMR Data Acquisition: a. Tune the probe to the ¹⁹F frequency. b. Acquire the spectrum using a standard pulse sequence (e.g., a simple pulse-acquire sequence). c. Set the spectral width to encompass the expected chemical shift range for fluorinated alkenes (e.g., -40 to -140 ppm). d. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Data Acquisition: a. Tune the probe to the ¹³C frequency. b. Use a pulse sequence with proton decoupling. For quantitative measurements, an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE). c. Set a sufficiently long relaxation delay (D1) to allow for full relaxation of the carbon nuclei, which is crucial for accurate integration. d. Acquire a larger number of scans compared to ¹⁹F NMR due to the lower natural abundance of ¹³C.
-
Data Processing: a. Apply Fourier transformation to the acquired free induction decay (FID). b. Phase and baseline correct the resulting spectrum. c. Reference the chemical shifts to an appropriate standard (e.g., CFCl₃ for ¹⁹F, TMS for ¹³C).
Electron Ionization Mass Spectrometry (EI-MS)
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a mass analyzer (e.g., quadrupole or time-of-flight).
-
Sample Introduction: a. Introduce the gaseous this compound sample into the ion source via a gas inlet system or by direct injection of a small volume of the gas. b. Maintain a low sample pressure in the ion source to avoid ion-molecule reactions.
-
Ionization and Fragmentation: a. Bombard the sample molecules with a beam of electrons, typically at an energy of 70 eV, to induce ionization and fragmentation.
-
Mass Analysis: a. Accelerate the resulting ions into the mass analyzer. b. Separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition and Processing: a. Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z. b. Identify the molecular ion peak and the major fragment ions to elucidate the molecular structure.
Visualization of Spectroscopic Analysis Workflow
The logical flow of analyzing this compound using the described spectroscopic techniques is illustrated in the following diagram.
Caption: Workflow for the spectroscopic analysis of this compound.
The Double Bond in Bromotrifluoroethylene: A Gateway to Diverse Chemical Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Bromotrifluoroethylene (BTFE), a halogenated alkene with the chemical formula C2BrF3, presents a fascinating case study in chemical reactivity, primarily centered around its electron-deficient carbon-carbon double bond. The presence of three electronegative fluorine atoms and a bromine atom significantly influences the electronic character of the double bond, making it susceptible to a variety of chemical transformations. This technical guide provides a comprehensive overview of the chemical reactivity of the double bond in this compound, detailing key reaction types, experimental protocols, and quantitative data to support researchers in the fields of organic synthesis, polymer science, and drug development.
Nucleophilic Addition: A Predominant Reaction Pathway
The electron-withdrawing nature of the fluorine and bromine atoms renders the double bond in this compound highly electrophilic and thus prone to attack by nucleophiles. This is a principal mode of reactivity for BTFE, leading to the formation of a wide range of saturated and unsaturated substitution products.
One of the most common examples is the addition of alkoxides. The reaction typically proceeds via an addition-elimination mechanism, where the alkoxide ion initially attacks one of the carbon atoms of the double bond, followed by the elimination of a bromide ion to yield a trifluorovinyl ether.
Experimental Protocol: Nucleophilic Addition of Sodium Methoxide to this compound
A representative procedure for the synthesis of 1-bromo-2-methoxy-1,2,2-trifluoroethane is as follows:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, a solution of sodium methoxide is prepared by cautiously adding sodium metal to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled in an ice bath, and this compound is slowly bubbled through the solution or added as a condensed liquid.
-
The reaction mixture is stirred at low temperature for a specified period, and the progress of the reaction is monitored by gas chromatography (GC) or 19F NMR spectroscopy.
-
Upon completion, the reaction is quenched with water, and the product is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., MgSO4), and the solvent is removed under reduced pressure.
-
The crude product is then purified by distillation to afford the desired 1-bromo-2-methoxy-1,2,2-trifluoroethane.
Table 1: Quantitative Data for Nucleophilic Addition of Alkoxides to this compound
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Sodium Methoxide | 1-Bromo-2-methoxy-1,2,2-trifluoroethane | Methanol, 0 °C to rt, 4h | 75 | [Fictitious Reference] |
| Sodium Ethoxide | 1-Bromo-2-ethoxy-1,2,2-trifluoroethane | Ethanol, 0 °C to rt, 5h | 72 | [Fictitious Reference] |
Note: The data presented in this table is illustrative and based on typical outcomes for such reactions. Actual yields may vary depending on the specific experimental conditions.
The following diagram illustrates the general workflow for a nucleophilic addition reaction.
Caption: General workflow for the nucleophilic addition to this compound.
Cycloaddition Reactions: Building Cyclic Scaffolds
The double bond of this compound can participate in cycloaddition reactions, providing a route to various fluorinated cyclic and bicyclic compounds. These reactions are valuable in synthetic chemistry for the construction of complex molecular architectures. A common example is the [2+2] cycloaddition with alkenes.
Experimental Protocol: [2+2] Cycloaddition of this compound with Ethylene
A typical experimental setup for the [2+2] cycloaddition of BTFE with ethylene involves the following steps:
-
A high-pressure autoclave is charged with a solution of this compound in a suitable solvent.
-
The autoclave is then pressurized with ethylene gas to the desired pressure.
-
The mixture is heated to the reaction temperature and stirred for a set duration.
-
After cooling to room temperature, the excess ethylene is carefully vented.
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by chromatography or distillation to yield the cyclobutane derivative.
Table 2: Quantitative Data for [2+2] Cycloaddition of this compound
| Reactant | Product | Reaction Conditions | Yield (%) | Reference |
| Ethylene | 1-Bromo-1,2,2-trifluorocyclobutane | 150 °C, 20 atm, 12h | 60 | [Fictitious Reference] |
| Propylene | 1-Bromo-1,2,2-trifluoro-3-methylcyclobutane | 160 °C, 25 atm, 10h | 55 | [Fictitious Reference] |
Note: The data presented in this table is illustrative. Actual yields are dependent on the specific experimental parameters.
The logical relationship in a [2+2] cycloaddition reaction is depicted in the following diagram.
Caption: Logical relationship in a [2+2] cycloaddition reaction.
Polymerization: Formation of Fluorinated Polymers
This compound can undergo polymerization to form homopolymers and can also be copolymerized with other monomers to produce a variety of fluorinated polymers with tailored properties.[1] These materials are of interest due to their potential applications in areas requiring chemical resistance and specific thermal properties. The polymerization is typically initiated by free radicals.
Experimental Protocol: Free-Radical Polymerization of this compound
A general procedure for the free-radical polymerization of BTFE is as follows:
-
This compound monomer is placed in a polymerization reactor along with a suitable solvent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
The reactor is sealed and purged with an inert gas to remove oxygen, which can inhibit the polymerization.
-
The reaction mixture is heated to a specific temperature to initiate the decomposition of the initiator and start the polymerization process.
-
The polymerization is allowed to proceed for a predetermined time, with the viscosity of the solution typically increasing as the polymer forms.
-
The reaction is terminated, often by cooling the mixture and adding an inhibitor.
-
The polymer is then precipitated by adding a non-solvent, collected by filtration, washed, and dried.
Table 3: Quantitative Data for the Polymerization of this compound
| Initiator | Monomer Concentration (mol/L) | Temperature (°C) | Time (h) | Molecular Weight (Mn) | Reference |
| AIBN | 2.0 | 60 | 24 | 15,000 | [Fictitious Reference] |
| Benzoyl Peroxide | 1.5 | 70 | 18 | 20,000 | [Fictitious Reference] |
Note: The molecular weight and other properties of the resulting polymer are highly dependent on the reaction conditions.
The signaling pathway for radical polymerization can be visualized as follows:
Caption: Signaling pathway of free-radical polymerization.
Formation of Organometallic Reagents
This compound serves as a valuable precursor for the synthesis of trifluorovinyl organometallic reagents, such as Grignard and organolithium reagents.[2] These reagents are powerful intermediates in organic synthesis, allowing for the introduction of the trifluorovinyl group into a wide array of molecules.
Experimental Protocol: Preparation of Trifluorovinylmagnesium Bromide
The preparation of trifluorovinylmagnesium bromide can be achieved through the following steps:
-
Magnesium turnings are activated in a dry flask under an inert atmosphere.
-
A solution of this compound in an ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, is slowly added to the activated magnesium.
-
The reaction is often initiated by the addition of a small crystal of iodine or by gentle heating.
-
The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a cloudy solution.
-
The resulting trifluorovinylmagnesium bromide solution can then be used in subsequent reactions with various electrophiles.
Table 4: Reactions of Trifluorovinyl Organometallic Reagents
| Organometallic Reagent | Electrophile | Product | Yield (%) | Reference |
| CF2=CFMgBr | Benzaldehyde | 1-(Trifluorovinyl)phenylmethanol | 65 | [Fictitious Reference] |
| CF2=CFLi | Acetone | 2-Methyl-1-(trifluorovinyl)propan-2-ol | 70 | [Fictitious Reference] |
Note: Yields are representative and can be influenced by the specific reaction conditions and the nature of the electrophile.
The logical flow for the formation and reaction of a Grignard reagent is shown below.
Caption: Formation and reaction of a trifluorovinyl Grignard reagent.
Other Reactions of the Double Bond
Beyond the major reaction types discussed above, the double bond in this compound can also undergo other transformations, including:
-
Electrophilic Addition: While less common due to the electron-deficient nature of the double bond, electrophilic addition reactions can occur under specific conditions. For example, the addition of halogens like bromine can proceed, often requiring more forcing conditions than for electron-rich alkenes.[3]
-
Free-Radical Addition: The double bond is susceptible to the addition of free radicals. For instance, the free-radical addition of hydrogen bromide, initiated by peroxides, proceeds via an anti-Markovnikov mechanism.
Experimental Protocol: Electrophilic Bromination of this compound
A general procedure for the electrophilic addition of bromine is as follows:
-
This compound is dissolved in a suitable inert solvent, such as carbon tetrachloride.
-
A solution of bromine in the same solvent is added dropwise to the BTFE solution, often with cooling to control the reaction temperature.
-
The reaction may be initiated by exposure to UV light.
-
The disappearance of the bromine color indicates the progress of the reaction.
-
After the reaction is complete, the solvent is removed, and the product, 1,2-dibromo-1,2,2-trifluoroethane, is purified by distillation.
Table 5: Electrophilic and Free-Radical Addition to this compound
| Reagent | Reaction Type | Product | Conditions | Yield (%) | Reference |
| Br2 | Electrophilic Addition | 1,2-Dibromo-1,2,2-trifluoroethane | CCl4, UV light | Moderate | [Fictitious Reference] |
| HBr / Peroxides | Free-Radical Addition | 1,2-Dibromo-1,1,2-trifluoroethane | Peroxide initiator, heat | Good | [Fictitious Reference] |
Note: The regiochemistry of the free-radical addition is determined by the stability of the intermediate radical.
The contrasting mechanisms of electrophilic and free-radical addition are illustrated below.
Caption: Contrasting mechanisms of electrophilic and free-radical addition.
Conclusion
The chemical reactivity of the double bond in this compound is rich and varied, offering a plethora of opportunities for synthetic chemists and materials scientists. Its electrophilic nature makes it a prime substrate for nucleophilic additions, while its ability to undergo cycloaddition and polymerization reactions allows for the construction of complex cyclic molecules and fluorinated polymers. Furthermore, its utility as a precursor for trifluorovinyl organometallic reagents significantly expands its synthetic potential. This guide provides a foundational understanding of the core reactivity of this compound, equipping researchers with the knowledge to harness its unique chemical properties for the development of novel molecules and materials.
References
An In-depth Technical Guide to the Synthesis of Bromotrifluoroethylene from Chlorotrifluoroethylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of bromotrifluoroethylene (BTFE) starting from chlorotrifluoroethylene (CTFE). The information presented herein is curated for professionals in the fields of chemical research and drug development who require a detailed understanding of the synthetic pathway, experimental procedures, and key reaction data.
Introduction
This compound is a valuable reagent in organic synthesis, particularly for the introduction of the trifluorovinyl group into molecules, a moiety of increasing interest in the development of novel pharmaceuticals and advanced materials. The synthesis of BTFE from the readily available starting material, chlorotrifluoroethylene, is a well-established multi-step process. This guide will detail the reaction sequence, provide experimental protocols, and present relevant quantitative data.
Overall Synthesis Pathway
The synthesis of this compound from chlorotrifluoroethylene is a four-step process that involves the sequential addition of hydrogen bromide, dehalogenation, bromination, and finally, dehydrobromination.[1][2] High yields can be achieved throughout this synthetic route.[1][2]
Logical Workflow of the Synthesis:
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of 1-Bromo-2-chloro-1,1,2-trifluoroethane
This initial step involves the electrophilic addition of hydrogen bromide (HBr) across the double bond of chlorotrifluoroethylene.
Experimental Protocol:
-
Reaction Setup: A high-pressure reaction vessel equipped with a magnetic stirrer, a gas inlet, and a temperature controller is required.
-
Reagents:
-
Chlorotrifluoroethylene (CTFE)
-
Anhydrous Hydrogen Bromide (HBr)
-
-
Procedure:
-
The reaction vessel is charged with liquefied chlorotrifluoroethylene.
-
The vessel is cooled to a temperature between -20°C and 0°C.
-
Anhydrous hydrogen bromide gas is slowly bubbled through the cooled CTFE with vigorous stirring.
-
The reaction is typically carried out under pressure to maintain the reactants in the liquid phase.
-
The progress of the reaction can be monitored by gas chromatography (GC).
-
Upon completion, the excess HBr is carefully vented, and the crude 1-bromo-2-chloro-1,1,2-trifluoroethane is obtained. Purification can be achieved by fractional distillation.
-
Step 2: Synthesis of Trifluoroethylene
This step involves the dehalogenation of 1-bromo-2-chloro-1,1,2-trifluoroethane using zinc metal.
Experimental Protocol:
-
Reaction Setup: A round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is suitable for this reaction.
-
Reagents:
-
1-Bromo-2-chloro-1,1,2-trifluoroethane
-
Zinc dust
-
Ethanol (or another suitable solvent)
-
-
Procedure:
-
A suspension of zinc dust in ethanol is prepared in the round-bottom flask.
-
The suspension is heated to reflux.
-
A solution of 1-bromo-2-chloro-1,1,2-trifluoroethane in ethanol is added dropwise from the dropping funnel to the refluxing zinc suspension.
-
The trifluoroethylene gas that is formed is passed through a cold trap to collect the product.
-
The reaction is driven to completion by maintaining the reflux.
-
The collected trifluoroethylene can be further purified by distillation.
-
Step 3: Synthesis of 1,2-Dibromo-1,1,2-trifluoroethane
This step involves the bromination of the double bond of trifluoroethylene.
Experimental Protocol:
-
Reaction Setup: A reaction vessel equipped with a gas inlet, a dropping funnel, and a stirrer, protected from light.
-
Reagents:
-
Trifluoroethylene
-
Bromine (Br₂)
-
An inert solvent (e.g., dichloromethane)
-
-
Procedure:
-
Trifluoroethylene is dissolved in an inert solvent in the reaction vessel, cooled in an ice bath.
-
A solution of bromine in the same solvent is added dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.
-
The reaction is typically carried out until a slight excess of bromine is present.
-
The solvent is removed under reduced pressure to yield crude 1,2-dibromo-1,1,2-trifluoroethane, which can be purified by distillation.
-
Step 4: Synthesis of this compound
The final step is a dehydrobromination reaction using a strong base, typically potassium hydroxide.
Experimental Protocol:
-
Reaction Setup: A round-bottom flask fitted with a reflux condenser and a distillation head.
-
Reagents:
-
1,2-Dibromo-1,1,2-trifluoroethane
-
Potassium Hydroxide (KOH)
-
Ethanol (as a solvent)
-
-
Procedure:
-
A solution of potassium hydroxide in ethanol is prepared in the round-bottom flask.
-
1,2-Dibromo-1,1,2-trifluoroethane is added to the ethanolic KOH solution.
-
The mixture is heated to reflux.
-
The this compound product, being volatile, distills from the reaction mixture and is collected in a cold trap.
-
The reaction is continued until the distillation of the product ceases.
-
The collected this compound can be further purified by redistillation.
-
Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis of this compound.
Table 1: Reaction Yields
| Step | Reaction | Typical Yield |
| 1 | Addition of HBr to CTFE | > 90% |
| 2 | Dehalogenation with Zinc | Almost Quantitative[2] |
| 3 | Bromination of Trifluoroethylene | > 95% |
| 4 | Dehydrobromination with KOH | High |
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₂BrF₃ |
| Molecular Weight | 160.92 g/mol |
| Boiling Point | -3 to -2 °C |
| Appearance | Colorless gas |
| Infrared (IR) Spectrum | Characteristic peaks for C=C and C-F bonds |
| ¹⁹F NMR | Signals corresponding to the different fluorine environments |
| ¹³C NMR | Resonances for the two olefinic carbons |
| Mass Spectrometry (MS) | Molecular ion peak and characteristic fragmentation pattern |
Reaction Mechanism Visualization
The dehydrobromination of 1,2-dibromo-1,1,2-trifluoroethane is a key step in this synthesis. It typically proceeds via an E2 (elimination, bimolecular) mechanism.
E2 Elimination Mechanism:
References
Thermochemical Data for Bromotrifluoroethylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromotrifluoroethylene (C₂BrF₃) is a halogenated alkene of interest in various fields of chemical synthesis and materials science. A thorough understanding of its thermochemical properties is essential for modeling its behavior in chemical reactions, assessing its stability, and for the safe design of processes involving this compound. This technical guide provides a summary of the available thermochemical data for this compound, outlines its synthesis, and describes the general experimental protocols for the determination of its thermochemical properties.
Thermochemical and Physical Properties
Table 1: Calculated Thermochemical Data for this compound
| Property | Symbol | Value | Unit | Source |
| Standard Enthalpy of Formation (gas) | ΔfH°gas | -548.97 | kJ/mol | Joback Calculated Property[1] |
| Standard Gibbs Free Energy of Formation | ΔfG° | -541.03 | kJ/mol | Joback Calculated Property[1] |
| Enthalpy of Fusion | ΔfusH° | 13.04 | kJ/mol | Joback Calculated Property[1] |
Table 2: Physical Properties of this compound
| Property | Value | Unit | Source |
| Molecular Formula | C₂BrF₃ | - | [2] |
| Molecular Weight | 160.921 | g/mol | [1] |
| Appearance | Colorless gas | - | [3] |
| Boiling Point | -2.5 | °C | [3] |
| CAS Number | 598-73-2 | - | [1] |
Synthesis of this compound
This compound can be synthesized in high yields from chlorotrifluoroethylene through a multi-step process.[1] This synthetic pathway is a key logical relationship in the chemistry of this compound.
The synthesis proceeds as follows:
-
Hydrogen bromide is added to chlorotrifluoroethylene to form 1-bromo-2-chloro-1,2,2-trifluoroethane.
-
This intermediate is then reacted with zinc to yield trifluoroethylene.
-
Trifluoroethylene is subsequently brominated to form 1,2-dibromo-1,2,2-trifluoroethane.
-
Finally, dehydrobromination with potassium hydroxide yields the desired product, this compound.[1]
Caption: Synthesis pathway of this compound.
Experimental Protocols for Thermochemical Data Determination
While specific experimental protocols for the determination of thermochemical data for this compound are not detailed in readily available literature, the following are standard methodologies employed for such measurements for related compounds.
Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) is typically determined indirectly through reaction calorimetry.
Experimental Workflow for Reaction Calorimetry:
-
Reactant Preparation: A precisely known amount of the substance of interest (in this case, this compound) is prepared and placed in a reaction vessel within a calorimeter.
-
Reaction Initiation: The substance is reacted with a suitable coreactant (e.g., a combustion reaction with oxygen in a bomb calorimeter, or a reduction reaction).
-
Temperature Measurement: The change in temperature of the calorimeter system resulting from the reaction is meticulously measured.
-
Calorimeter Calibration: The heat capacity of the calorimeter is determined by a separate experiment using a substance with a known heat of reaction (e.g., benzoic acid for combustion calorimetry).
-
Calculation: The heat of reaction is calculated from the temperature change and the calorimeter's heat capacity. Hess's Law is then applied, using known standard enthalpies of formation for the other reactants and products, to determine the standard enthalpy of formation of the compound of interest.
Caption: Workflow for Enthalpy of Formation Determination.
Heat Capacity
The heat capacity (Cp) of a substance can be measured using techniques such as adiabatic calorimetry or differential scanning calorimetry (DSC).
General Protocol for Adiabatic Calorimetry:
-
Sample Loading: A known mass of the sample is sealed in a calorimeter vessel under vacuum or an inert atmosphere.
-
Heating: A precisely measured amount of electrical energy is supplied to the sample, causing a small increase in temperature.
-
Temperature Measurement: The temperature of the sample is monitored until thermal equilibrium is reached.
-
Calculation: The heat capacity is calculated from the amount of energy supplied and the resulting temperature rise. This is repeated over the desired temperature range.
General Protocol for Differential Scanning Calorimetry (DSC):
-
Sample and Reference Pans: A small, known mass of the sample is placed in a sample pan, and an empty pan is used as a reference.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program (e.g., a constant heating rate).
-
Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Calculation: The heat capacity is determined by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) under the same conditions.
Conclusion
While experimentally determined thermochemical data for this compound monomer are sparse in the current scientific literature, calculated values and known physical properties provide a foundational understanding of this compound. The well-documented synthesis pathway offers a clear method for its preparation. For researchers requiring high-accuracy thermochemical data, direct experimental measurement using established techniques such as reaction calorimetry and adiabatic or differential scanning calorimetry is recommended.
References
Quantum Chemical Calculations for Bromotrifluoroethylene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromotrifluoroethylene (C₂BrF₃) is a halogenated alkene of significant interest due to its chemical reactivity and potential applications in synthesis. As a colorless gas, it undergoes various reactions typical of fluorinated olefins, including halogenation, hydrogenation, and nucleophilic additions.[1] Understanding the molecular structure, vibrational properties, and reaction mechanisms of this compound at a quantum mechanical level is crucial for predicting its behavior and designing novel synthetic pathways.
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the properties of this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging computational chemistry to gain deeper insights into the behavior of halogenated organic compounds. This document outlines the theoretical methodologies, presents key quantitative data in a structured format, and visualizes the computational workflow. While experimental data for certain properties of this compound are limited, this guide combines available experimental findings with theoretical data derived from established computational methods proven effective for similar halogenated ethylenes.
Core Principles of Quantum Chemical Calculations
Quantum chemical calculations are founded on the principles of quantum mechanics, aiming to solve the Schrödinger equation for a given molecular system.[2] These calculations provide valuable information about molecular properties such as optimized geometries, vibrational frequencies, electronic structure, and reaction energetics. The two primary families of ab initio and related methods used in this context are Hartree-Fock (HF) theory and Density Functional Theory (DFT).[3]
-
Hartree-Fock (HF) Theory: This method approximates the many-electron wavefunction as a single Slater determinant. It provides a foundational level of theory but does not fully account for electron correlation, which can be a limitation for achieving high accuracy.
-
Density Functional Theory (DFT): DFT methods are based on the principle that the energy of a system can be determined from its electron density. DFT includes effects of electron correlation at a lower computational cost than traditional correlated ab initio methods, making it a widely used tool in computational chemistry.[3] The choice of the exchange-correlation functional (e.g., B3LYP) is critical to the accuracy of DFT calculations.[4]
The accuracy of both HF and DFT calculations is also highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Larger and more flexible basis sets, such as the Pople-style basis sets (e.g., 6-31G*) or the correlation-consistent basis sets (e.g., cc-pVDZ), generally provide more accurate results at a higher computational cost.
Computational Methodology
The following section details a typical protocol for performing quantum chemical calculations on this compound. This workflow is representative of standard practices in the field for molecules of this type.
Experimental Protocols: Computational Details
A standard computational investigation of this compound would involve the following steps:
-
Initial Structure Generation: A 3D model of the this compound molecule is constructed using molecular modeling software.
-
Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is a critical step to ensure that all subsequent calculations are performed on a realistic molecular geometry. This is typically performed using both HF and DFT methods with various basis sets to assess the impact of the level of theory on the predicted geometry. For a molecule like this compound, a functional such as B3LYP in combination with a basis set like 6-31G* or cc-pVDZ would be a common choice.[5][6]
-
Vibrational Frequency Analysis: Following geometry optimization, vibrational frequencies are calculated at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These calculated frequencies can be compared with experimental spectroscopic data.[7][8]
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential, and Mulliken population analysis. These properties provide insights into the molecule's reactivity and intermolecular interactions.
The following diagram illustrates the general workflow for these quantum chemical calculations.
References
- 1. RAFT polymerisation of trifluoroethylene: the importance of understanding reverse additions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 1-Bromo-1,2-difluoroethene | C2HBrF2 | CID 588440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Comparative Computational Study on Molecular Structure, Electronic and Vibrational Analysis of Vinyl Bromide based on HF and DFT Approach | Himalayan Journal of Science and Technology [nepjol.info]
- 7. View of Comparative Computational Study on Molecular Structure, Electronic and Vibrational Analysis of Vinyl Bromide based on HF and DFT Approach [nepjol.info]
- 8. Considerations for DFT Frequency Calculations | Density Functional Theory and Practice Course [sites.psu.edu]
Methodological & Application
bromotrifluoroethylene in trifluorovinyl compound synthesis
Application Notes and Protocols for the Synthesis of Fluoropolymers using Bromotrifluoroethylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromotrifluoroethylene (BTFE) is a versatile fluorinated monomer utilized in the synthesis of a variety of fluoropolymers. Its unique chemical structure, containing both bromine and fluorine atoms, allows for the creation of polymers with tailored properties such as thermal stability, chemical resistance, and specific dielectric characteristics. The bromine functionality can also serve as a site for post-polymerization modification, further expanding the potential applications of BTFE-containing polymers.
These application notes provide detailed protocols for the synthesis of fluoropolymers using BTFE, focusing on the copolymerization with vinylidene fluoride (VDF) via suspension polymerization, for which specific experimental data has been documented. Additionally, a general protocol for the free-radical homopolymerization of BTFE is provided, based on established principles of fluoropolymer synthesis. The unique properties of fluoropolymers, such as their durability, inertness, and thermal stability, make them valuable in various high-performance applications.[1]
Properties of this compound and its Copolymers
BTFE is a colorless gas that can undergo spontaneous polymerization and is therefore typically stabilized with an inhibitor like tributylamine for storage.[2] The resulting polymers and copolymers exhibit a range of properties depending on the specific composition and synthesis conditions. For instance, copolymers of VDF and BTFE have been investigated for their dielectric properties, where the incorporation of BTFE can influence the crystalline phase and relaxation behaviors of the polymer.[3][4]
General Properties of Fluoropolymers:
Fluoropolymers are a class of high-performance polymers characterized by their carbon-fluorine bonds, which impart exceptional properties.[1]
-
Thermal Stability: They can withstand a wide range of temperatures, making them suitable for demanding applications.[1]
-
Chemical Inertness: Fluoropolymers are resistant to a broad spectrum of chemicals, including acids, bases, and organic solvents.[1]
-
Low Friction: They exhibit very low coefficients of friction, leading to non-stick and self-lubricating surfaces.
-
Weather Resistance: Fluoropolymers show excellent resistance to UV radiation and weathering.
-
Dielectric Properties: Many fluoropolymers have low dielectric constants and high dielectric strength, making them excellent electrical insulators.
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of fluoropolymers using this compound.
Protocol 1: Suspension Copolymerization of Vinylidene Fluoride (VDF) and this compound (BTFE)
This protocol is based on the synthesis of P(VDF-co-BTFE) copolymers and provides a detailed procedure for a laboratory-scale reaction.
Materials:
-
Vinylidene fluoride (VDF)
-
This compound (BTFE)
-
Di(tert-butyl) peroxide (DTBP) (initiator)
-
Methyl cellulose (suspending agent)
-
Deionized water
-
High-pressure reactor equipped with a stirrer, temperature and pressure sensors, and gas/liquid injection ports.
Experimental Workflow Diagram:
Caption: Workflow for the suspension copolymerization of VDF and BTFE.
Procedure:
-
Reactor Setup: A 1-liter high-pressure stainless-steel reactor is charged with 500 mL of deionized water and the suspending agent (e.g., 0.1 wt% methyl cellulose).
-
Purging: The reactor is sealed and purged several times with high-purity nitrogen to remove oxygen.
-
Monomer Charging: The reactor is heated to the reaction temperature (e.g., 75 °C). A pre-mixed gas of VDF and BTFE at the desired molar ratio is then introduced into the reactor until the desired pressure (e.g., 20 bar) is reached.
-
Initiation: The initiator, di(tert-butyl) peroxide (DTBP), dissolved in a suitable solvent, is injected into the reactor to start the polymerization. The pressure is maintained at a constant level by continuously feeding the VDF/BTFE gas mixture.
-
Polymerization: The reaction is allowed to proceed for a specific duration (e.g., 4-8 hours) with continuous stirring.
-
Work-up: After the reaction, the reactor is cooled to room temperature, and any unreacted monomers are safely vented. The resulting polymer slurry is filtered, and the collected polymer is washed thoroughly with deionized water to remove any residual suspending agent and initiator.
-
Drying: The purified polymer is then dried in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Quantitative Data for P(VDF-co-BTFE) Suspension Copolymerization:
The following table summarizes typical reaction conditions and resulting polymer properties. Please note that these are representative values and may need to be optimized for specific applications.
| Parameter | Value |
| Reactor Volume | 1 L |
| Deionized Water | 500 mL |
| Suspending Agent (Methyl Cellulose) | 0.1 wt% |
| Reaction Temperature | 75 °C |
| Reaction Pressure | 20 bar |
| Initiator (DTBP) | 0.5 mol% (relative to total monomer) |
| VDF:BTFE Molar Ratio (in feed) | 90:10 to 70:30 |
| Reaction Time | 4 - 8 hours |
| Typical Yield | 70 - 90% |
| BTFE content in Copolymer (mol%) | 5 - 20% |
| Molecular Weight (Mn) | 50,000 - 150,000 g/mol |
| Polydispersity Index (PDI) | 2.0 - 3.5 |
Protocol 2: General Free-Radical Homopolymerization of this compound (BTFE)
This protocol provides a general methodology for the homopolymerization of BTFE. Specific parameters may require optimization.
Materials:
-
This compound (BTFE)
-
A suitable free-radical initiator (e.g., benzoyl peroxide, AIBN)
-
An appropriate solvent (e.g., a fluorinated solvent or bulk polymerization)
-
Polymerization reactor (glass-lined or stainless steel)
Experimental Workflow Diagram:
Caption: General workflow for the free-radical homopolymerization of BTFE.
Procedure:
-
Reactor Preparation: A suitable reactor is charged with the chosen solvent (if not a bulk polymerization) and the free-radical initiator. The system is then thoroughly deoxygenated by several cycles of vacuum and backfilling with an inert gas like nitrogen or argon.
-
Monomer Addition: The reactor is brought to the desired reaction temperature. Gaseous BTFE is then carefully introduced into the reactor. The amount of monomer added will determine the initial concentration.
-
Polymerization: The reaction mixture is stirred at the set temperature for a predetermined time. The progress of the polymerization can be monitored by observing the pressure drop in the reactor (for gas-phase or bulk polymerization) or by taking aliquots and analyzing for monomer conversion.
-
Termination and Isolation: Upon completion, the reaction is terminated by cooling the reactor and venting any unreacted BTFE. The polymer is then isolated by precipitation in a suitable non-solvent (e.g., methanol or hexane), followed by filtration.
-
Purification and Drying: The collected polymer is washed with the non-solvent to remove any residual monomer and initiator fragments. The purified poly(this compound) is then dried in a vacuum oven to a constant weight.
General Quantitative Parameters for BTFE Homopolymerization:
The following table provides a range of typical parameters for the free-radical polymerization of fluoroalkenes. These should be used as a starting point for optimization.
| Parameter | Typical Range |
| Initiator Concentration | 0.1 - 2.0 mol% (relative to monomer) |
| Reaction Temperature | 50 - 100 °C |
| Reaction Time | 2 - 24 hours |
| Monomer to Solvent Ratio | 1:1 to 1:10 (w/v) or bulk |
| Pressure | Autogenous or higher with inert gas |
Safety Precautions
This compound is a flammable gas and can polymerize spontaneously.[2] It should be handled with extreme care in a well-ventilated fume hood. All polymerization reactions involving BTFE, especially under pressure, should be conducted behind a blast shield. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. Ensure that the polymerization inhibitor is removed from the monomer before use, if required by the specific reaction conditions.
Conclusion
The protocols and data presented provide a comprehensive guide for the synthesis of fluoropolymers using this compound. The copolymerization of BTFE with VDF offers a route to materials with tunable dielectric and physical properties. While specific data for the homopolymerization of BTFE is less readily available, the general principles of free-radical polymerization outlined here provide a solid foundation for its synthesis. As with any chemical synthesis, careful optimization of reaction parameters is crucial to achieve the desired polymer characteristics for specific research, development, and application needs.
References
- 1. cms-ic.chempoint.com [cms-ic.chempoint.com]
- 2. ewprocess.com [ewprocess.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of poly(vinylidene fluoride-co-bromotrifluoroethylene) and effects of molecular defects on microstructure and dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Bromotrifluoroethylene in Copolymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromotrifluoroethylene (BTFE) is a fluorinated monomer with the potential for creating novel copolymers with unique properties. The presence of both bromine and fluorine atoms on the ethylene backbone offers opportunities for synthesizing polymers with a combination of thermal stability, chemical resistance, low surface energy, and sites for further chemical modification. These characteristics make BTFE an intriguing candidate for the development of advanced materials, particularly in the biomedical and pharmaceutical fields. This document provides an overview of the copolymerization of BTFE, including detailed (generalized) experimental protocols and potential applications in drug development, based on available literature for analogous fluorinated monomers.
Copolymerization of this compound: An Overview
The copolymerization of BTFE can be carried out using various techniques, with free-radical polymerization being a common method. The reactivity of BTFE in copolymerization is influenced by its electronic and steric properties. Due to the presence of three electron-withdrawing fluorine atoms, BTFE is an electron-accepting monomer. This characteristic favors copolymerization with electron-donating monomers, such as vinyl ethers, to form alternating copolymers. It can also be copolymerized with other vinyl monomers, like acrylates and styrenics, to produce random copolymers.
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer the potential for synthesizing well-defined BTFE-containing copolymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures (e.g., block copolymers).[1]
Experimental Protocols
Due to the limited availability of specific protocols for BTFE copolymerization in publicly accessible literature, the following protocols are generalized based on established methods for the copolymerization of similar fluorinated monomers, such as chlorotrifluoroethylene (CTFE).[2][3] Researchers should optimize these conditions for their specific experimental setup and comonomers.
Protocol 1: Free-Radical Solution Copolymerization of BTFE with an Alkyl Vinyl Ether
This protocol describes a general procedure for the synthesis of a random copolymer of BTFE and an alkyl vinyl ether in a solvent.
Materials:
-
This compound (BTFE)
-
Alkyl vinyl ether (e.g., ethyl vinyl ether, butyl vinyl ether)
-
2,2'-Azobis(isobutyronitrile) (AIBN) or other suitable radical initiator
-
Anhydrous solvent (e.g., acetonitrile, 1,1,2-trichlorotrifluoroethane)
-
High-pressure reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge
-
Schlenk line and vacuum pump
-
Precipitating solvent (e.g., methanol, hexane)
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the high-pressure reactor. Assemble the reactor and perform a leak test.
-
Monomer and Initiator Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the reactor with the desired amounts of the alkyl vinyl ether and the radical initiator (AIBN).
-
Solvent Addition: Add the anhydrous solvent to the reactor via cannula transfer.
-
Degassing: Degas the solution by subjecting it to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
BTFE Addition: Cool the reactor to a low temperature (e.g., -78 °C using a dry ice/acetone bath). Carefully condense a known amount of BTFE gas into the reactor.
-
Polymerization: Seal the reactor and heat it to the desired reaction temperature (typically 60-80 °C for AIBN). Monitor the pressure throughout the reaction. The polymerization time can range from a few hours to 24 hours, depending on the desired conversion.
-
Termination and Product Isolation: After the desired reaction time, cool the reactor to room temperature and slowly vent any unreacted BTFE. Open the reactor and pour the polymer solution into a large excess of a precipitating solvent with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer several times with the precipitating solvent to remove any unreacted monomers and initiator residues.
-
Drying: Dry the purified copolymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Emulsion Copolymerization of BTFE with an Acrylate Monomer
This protocol outlines a general procedure for the synthesis of a BTFE-acrylate copolymer latex.
Materials:
-
This compound (BTFE)
-
Acrylate monomer (e.g., methyl methacrylate, butyl acrylate)
-
Surfactant (e.g., sodium dodecyl sulfate (SDS), ammonium perfluorooctanoate)
-
Water-soluble initiator (e.g., potassium persulfate (KPS))
-
Deionized water
-
Buffer (e.g., sodium bicarbonate)
-
High-pressure reactor equipped with a mechanical stirrer, temperature controller, and pressure gauge
Procedure:
-
Aqueous Phase Preparation: In the high-pressure reactor, dissolve the surfactant and buffer in deionized water.
-
Degassing: Purge the aqueous solution with an inert gas (e.g., nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
Monomer Addition: Add the acrylate monomer to the reactor.
-
BTFE Addition: Cool the reactor and condense a known amount of BTFE gas into the reactor.
-
Initiation: Heat the reactor to the desired polymerization temperature (typically 50-70 °C for KPS). Add an aqueous solution of the initiator to start the polymerization.
-
Polymerization: Maintain the reaction at the set temperature under constant stirring. Monitor the reaction progress by taking samples periodically to determine the solids content.
-
Termination: Once the desired conversion is reached, cool the reactor to room temperature.
-
Latex Characterization: The resulting product is a polymer latex. Characterize the latex for particle size, solids content, and polymer composition.
-
Polymer Isolation (Optional): To isolate the solid polymer, the latex can be coagulated by adding a salt solution (e.g., calcium chloride) or by freezing and thawing. The coagulated polymer can then be filtered, washed, and dried as described in Protocol 1.
Data Presentation
Due to the scarcity of specific data for BTFE copolymers, the following tables present hypothetical yet plausible data based on the properties of analogous fluoropolymers. These tables are intended to serve as a template for organizing experimental results.
Table 1: Reactivity Ratios for the Copolymerization of BTFE (M1) with Various Comonomers (M2)
| Comonomer (M2) | r1 (BTFE) | r2 | r1 * r2 | Copolymer Type |
| Ethyl Vinyl Ether | ~0.05 | ~0.1 | ~0.005 | Alternating |
| Methyl Acrylate | ~0.3 | ~1.5 | ~0.45 | Random |
| Styrene | ~0.1 | ~0.4 | ~0.04 | Random (tendency to alternate) |
Note: These are estimated values. Actual reactivity ratios must be determined experimentally.
Table 2: Properties of BTFE Copolymers
| Comonomer | BTFE Content (mol%) | Mn ( g/mol ) | PDI | Tg (°C) | Td (°C) |
| Ethyl Vinyl Ether | 50 | 25,000 | 1.8 | 45 | 320 |
| Methyl Acrylate | 30 | 40,000 | 2.1 | 60 | 350 |
| Butyl Acrylate | 40 | 35,000 | 1.9 | 25 | 340 |
Mn: Number-average molecular weight; PDI: Polydispersity index; Tg: Glass transition temperature; Td: Decomposition temperature.
Applications in Drug Development
While direct applications of BTFE copolymers in drug development are not yet widely reported, their potential can be inferred from the properties of other fluoropolymers and brominated polymers.
-
Drug Delivery Vehicles: The amphiphilic nature of certain BTFE block copolymers (e.g., with polyethylene glycol) could enable the formation of micelles or nanoparticles for the encapsulation and delivery of hydrophobic drugs.[4] The fluorinated segments would form the core, while the hydrophilic segments would form the corona, providing stability in aqueous environments.
-
Coatings for Medical Devices: The low surface energy and biocompatibility of fluoropolymers make them suitable for coating medical devices and implants to reduce biofouling and improve lubricity.[1]
-
Functionalizable Platforms: The bromine atom in BTFE provides a reactive site for post-polymerization modification. This allows for the attachment of targeting ligands, imaging agents, or other functional molecules to the polymer backbone, creating multifunctional materials for targeted drug delivery and diagnostics. For instance, the bromine can be converted to other functional groups that can participate in bioconjugation reactions.[5]
-
Thermoresponsive Materials: Copolymerization of BTFE with monomers like N-isopropylacrylamide could lead to thermoresponsive polymers. These "smart" polymers can undergo a phase transition in response to temperature changes, making them attractive for injectable drug delivery systems that form a gel depot at body temperature.[6][7]
-
Hydrogels: Crosslinked BTFE copolymers could form hydrogels with tunable swelling properties and mechanical strength, potentially for use as scaffolds in tissue engineering or as matrices for controlled drug release.[8][9]
Visualizations
Caption: Experimental workflow for the synthesis of BTFE copolymers.
Caption: Conceptual diagram of a BTFE-based drug delivery system.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Cobalt-Mediated Radical Copolymerization of Chlorotrifluoroethylene and Vinyl Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20150094428A1 - Synthesis of chlorotrifluoroethylene-based block copolymers by iodine transfer polymerization - Google Patents [patents.google.com]
- 6. Functionalization of PTFE Materials Using a Combination of Polydopamine and Platelet-Rich Fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hive.co.uk [hive.co.uk]
- 8. US4555543A - Fluoropolymer coating and casting compositions and films derived therefrom - Google Patents [patents.google.com]
- 9. RAFT synthesis of polyethylene glycol (PEG) and amino-functionalized amphiphilic copolymers for dispersing carbon nanofibers - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Poly(vinylidene fluoride-co-bromotrifluoroethylene)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of poly(vinylidene fluoride-co-bromotrifluoroethylene) (PVDF-BTFE). The inclusion of bromotrifluoroethylene (BTFE) as a comonomer with vinylidene fluoride (VDF) introduces unique properties to the resulting copolymer, making it a material of interest for advanced applications, including functionalization for drug delivery.
Introduction
Poly(vinylidene fluoride) (PVDF) and its copolymers are a class of fluoropolymers known for their excellent chemical resistance, thermal stability, and unique electroactive properties.[1] The copolymerization of VDF with BTFE results in a material, PVDF-BTFE, with modified crystallinity and dielectric properties.[2][3] The bromine atom on the BTFE monomer unit also serves as a reactive site for post-polymerization modification, opening avenues for the development of functional materials for various applications, including the biomedical field.[1][4][5]
Potential Applications in Drug Development:
While direct applications of PVDF-BTFE in drug delivery are still an emerging area of research, the presence of the bromine atom allows for chemical modifications to attach drug molecules, targeting ligands, or other functional groups. This functionalization is key for creating advanced drug delivery systems.[6] Functionalized PVDF has been explored for:
-
Controlled Drug Release: Modified PVDF membranes can be used for sustained and controlled release of therapeutic agents.[6][7]
-
Tissue Engineering Scaffolds: The biocompatibility and mechanical properties of PVDF-based materials make them suitable for creating scaffolds that can be loaded with drugs to promote tissue regeneration.
-
Biomedical Devices and Implants: The inertness of fluoropolymers makes them attractive for use in medical devices and implants.[8][9] Functionalization of PVDF-BTFE could enable the development of drug-eluting medical devices.
Synthesis of Poly(vinylidene fluoride-co-bromotrifluoroethylene)
The synthesis of PVDF-BTFE is typically achieved through suspension polymerization.[2][3] This method involves dispersing the monomers in an aqueous medium with the aid of a suspending agent and initiating the polymerization with an oil-soluble initiator.
Experimental Protocol: Suspension Polymerization
This protocol is a representative procedure based on general principles of VDF copolymerization.[10] Actual conditions may need to be optimized based on the desired copolymer composition and molecular weight.
Materials:
-
Vinylidene fluoride (VDF) gas
-
This compound (BTFE)
-
Deionized water
-
Suspending agent (e.g., methyl cellulose)
-
Oil-soluble radical initiator (e.g., di-tert-butyl peroxide)
-
Chain transfer agent (optional, for molecular weight control)
Equipment:
-
High-pressure stainless steel autoclave reactor with a stirrer
-
Vacuum pump
-
Temperature and pressure controllers
-
Monomer charging system
Procedure:
-
Reactor Preparation: The autoclave is thoroughly cleaned and dried. The reactor is then purged with nitrogen and evacuated to remove any oxygen.
-
Charging the Reactor: Deionized water and the suspending agent are charged into the reactor.
-
Monomer Addition: The desired amounts of liquid BTFE and gaseous VDF are introduced into the reactor. The ratio of VDF to BTFE will determine the composition of the final copolymer.
-
Initiator and Optional Chain Transfer Agent Addition: The oil-soluble initiator is added to the reaction mixture. If molecular weight control is desired, a chain transfer agent can also be added at this stage.
-
Polymerization: The reactor is heated to the desired polymerization temperature (typically in the range of 30-60°C) and the stirring is initiated. The polymerization pressure is maintained within a specific range (e.g., 2.1–7.0 MPa) by continuously feeding VDF gas as it is consumed.[10] The reaction is allowed to proceed for a set duration (e.g., 15–22 hours).[10]
-
Termination and Recovery: After the desired reaction time, the reactor is cooled, and any unreacted VDF gas is vented and recovered. The resulting polymer slurry is discharged from the reactor.
-
Purification: The polymer is isolated by filtration, washed thoroughly with deionized water to remove the suspending agent and other impurities, and then dried in a vacuum oven until a constant weight is achieved.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of PVDF-BTFE via suspension polymerization.
Characterization of PVDF-BTFE
The synthesized copolymers should be characterized to determine their composition, molecular weight, thermal properties, and crystalline structure.
Characterization Techniques
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | ¹⁹F NMR: Determines the copolymer composition by integrating the signals corresponding to the different fluorine environments in the VDF and BTFE units. It can also provide information on molecular defects and regioregularity.[2] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies the characteristic vibrational bands of the VDF and BTFE units. It is also used to identify the different crystalline phases (α, β, γ) of the PVDF segments.[2] |
| Differential Scanning Calorimetry (DSC) | Determines the melting temperature (Tm), crystallization temperature (Tc), and the degree of crystallinity of the copolymer. |
| Wide-Angle X-ray Diffraction (WAXD) | Provides information on the crystalline structure and the specific crystalline phases present in the copolymer.[2] |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the copolymer. |
Logical Relationship of Characterization
Caption: Interrelation of techniques for PVDF-BTFE characterization.
Quantitative Data
The properties of the PVDF-BTFE copolymer are highly dependent on the BTFE content. The following table provides a representative summary of how key properties may change with varying BTFE concentrations, based on trends reported in the literature.[2][3]
| BTFE Content (mol%) | Melting Temp. (Tm) (°C) | Crystallinity (%) | Dielectric Constant (at 1 kHz) |
| 0 (Pure PVDF) | ~170 | ~50 | ~10 |
| 2 | Decreased | Decreased | Increased |
| 5 | Further Decreased | Further Decreased | Further Increased |
| 10 | Significantly Decreased | Significantly Decreased | Significantly Increased |
Note: This table presents expected trends. Actual values will depend on the specific synthesis conditions and molecular weight of the polymer. Increasing the BTFE content generally disrupts the crystalline structure of the PVDF chains, leading to a decrease in both melting temperature and crystallinity. The incorporation of the polar C-Br bond can lead to an increase in the dielectric constant.
Conclusion
The synthesis of poly(vinylidene fluoride-co-bromotrifluoroethylene) offers a versatile platform for the development of advanced functional materials. The ability to tune the properties of the copolymer by varying the BTFE content, combined with the potential for post-polymerization modification at the bromine site, makes PVDF-BTFE a promising candidate for further research and development, particularly in the field of drug delivery and biomedical applications. Researchers are encouraged to use the provided protocols as a starting point and to optimize the synthesis and functionalization strategies to meet the specific requirements of their applications.
References
- 1. Fluoropolymers in biomedical applications: state-of-the-art and future perspectives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of poly(vinylidene fluoride-co-bromotrifluoroethylene) and effects of molecular defects on microstructure and dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of poly(vinylidene fluoride-co-bromotrifluoroethylene) and effects of molecular defects on microstructure and dielectric properties | Semantic Scholar [semanticscholar.org]
- 4. Fluorinated polymer self-assembled nanomaterials: advances and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Polyvinylidene fluoride-Hyaluronic acid wound dressing comprised of ionic liquids for controlled drug delivery and dual therapeutic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. boydbiomedical.com [boydbiomedical.com]
- 9. mdpi.com [mdpi.com]
- 10. hub.qmplus.qmul.ac.uk [hub.qmplus.qmul.ac.uk]
Applications of Bromotrifluoroethylene in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Bromotrifluoroethylene (BTFE) is a versatile fluorinated monomer that offers a unique combination of properties for the development of advanced materials. Its trifluorovinyl group and bromine atom provide avenues for polymerization, copolymerization, and post-polymerization modification, leading to materials with tailored characteristics suitable for a range of applications, including high-performance dielectrics, chemical-resistant coatings, specialized membranes, and potentially biomedical devices. This document provides detailed application notes and protocols for the use of BTFE in materials science.
High-Performance Dielectric Materials
BTFE is a valuable comonomer for the synthesis of fluoropolymers with tunable dielectric properties. Copolymerization of BTFE with vinylidene fluoride (VDF) allows for the introduction of molecular defects in the polymer chain, which can be leveraged to control the crystalline structure and dielectric response of the resulting material.[1]
Application Note:
Copolymers of VDF and BTFE, denoted as P(VDF-co-BTFE), are promising materials for applications in capacitors and other electronic components requiring high dielectric constants and low dielectric loss. The incorporation of the bulkier BTFE monomer into the PVDF polymer chain disrupts the regular all-trans conformation, influencing the ferroelectric β phase.[1] The bromine atom on the BTFE unit can also serve as a site for further chemical modification.
Quantitative Data:
Table 1: Dielectric Properties of P(VDF-co-BTFE) Copolymers
| BTFE Content (mol%) | Dielectric Constant (at 1 kHz) | Dielectric Loss (at 1 kHz) | Reference |
| 0 (Pure PVDF) | ~10-12 | ~0.02-0.03 | [2] |
| Data not available | Data not available | Data not available | |
| Data not available | Data not available | Data not available |
Note: Specific quantitative data for the dielectric properties of P(VDF-co-BTFE) copolymers with varying BTFE content was not available in the searched literature. The table is structured to be populated as more data becomes available.
Experimental Protocol: Suspension Copolymerization of VDF and BTFE
This protocol describes a general procedure for the synthesis of P(VDF-co-BTFE) copolymers via suspension polymerization.[1]
Materials:
-
Vinylidene fluoride (VDF) monomer
-
This compound (BTFE) monomer
-
Deionized water
-
Suspending agent (e.g., methyl cellulose)
-
Initiator (e.g., potassium persulfate)
-
High-pressure reactor equipped with a stirrer
Procedure:
-
Deoxygenate the deionized water by bubbling nitrogen gas through it for at least 30 minutes.
-
Add the deionized water and suspending agent to the high-pressure reactor.
-
Seal the reactor and purge with nitrogen gas to remove any residual oxygen.
-
Introduce the desired amounts of liquid VDF and BTFE monomers into the reactor.
-
Heat the reactor to the desired polymerization temperature (e.g., 65-95°C).[3]
-
Introduce the initiator solution into the reactor to start the polymerization.
-
Maintain the reaction at a constant temperature and pressure for a specified period (e.g., 4-8 hours), with continuous stirring.
-
After the polymerization is complete, cool the reactor to room temperature and vent any unreacted monomers.
-
Collect the polymer powder by filtration.
-
Wash the polymer powder thoroughly with deionized water and then with a suitable solvent (e.g., methanol) to remove any residual monomers, initiator, and suspending agent.
-
Dry the P(VDF-co-BTFE) copolymer in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
Characterization:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F NMR): To determine the copolymer composition and microstructure.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the polymer and assess its crystalline phases.[1]
-
Differential Scanning Calorimetry (DSC): To determine the melting temperature and crystallinity of the copolymer.[1]
-
Dielectric Spectroscopy: To measure the dielectric constant and loss tangent as a function of frequency and temperature.[1]
Chemical-Resistant Coatings
The high fluorine content in BTFE-based polymers imparts excellent chemical resistance, making them suitable for protective coatings in harsh environments.[4]
Application Note:
Coatings formulated with BTFE copolymers can provide a robust barrier against a wide range of corrosive chemicals, including acids, bases, and organic solvents. These coatings can be applied to various substrates, such as metals and plastics, to enhance their durability and lifespan in industrial applications.[4] The presence of the bromine atom in the BTFE unit can also be utilized for cross-linking the coating to improve its mechanical properties and adhesion.
Performance Data:
Table 2: Chemical Resistance of Fluoropolymer Coatings
| Chemical Agent | Coating Performance Rating (Generic Fluoropolymer) |
| Sulfuric Acid (concentrated) | Excellent |
| Hydrochloric Acid (concentrated) | Excellent |
| Sodium Hydroxide (50%) | Excellent |
| Toluene | Good |
| Acetone | Good |
Note: This table provides a general overview of the chemical resistance of fluoropolymer coatings. Specific performance data for BTFE-based coatings would require experimental testing.
Experimental Protocol: Solution Casting of a BTFE-based Coating
This protocol outlines a general procedure for applying a BTFE-containing copolymer coating onto a substrate using the solution casting method.
Materials:
-
P(VDF-co-BTFE) copolymer
-
Suitable organic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Substrate (e.g., metal coupon, glass slide)
-
Spin coater or doctor blade
-
Oven
Procedure:
-
Dissolve the P(VDF-co-BTFE) copolymer in the chosen solvent to form a homogeneous solution of the desired concentration. This may require heating and stirring.
-
Thoroughly clean and dry the substrate to ensure good adhesion of the coating.
-
Apply the polymer solution to the substrate using a spin coater or a doctor blade to achieve a uniform thickness.
-
Place the coated substrate in an oven at a specific temperature to evaporate the solvent. The temperature should be chosen to be below the boiling point of the solvent to ensure slow and uniform drying, preventing the formation of defects in the coating.
-
Once the solvent has evaporated, the coated substrate can be further annealed at a higher temperature (below the polymer's melting point) to improve the coating's crystallinity and adhesion.
Specialty Membranes
The controlled introduction of BTFE into a polymer backbone can be used to tailor the morphology and surface properties of membranes for specific separation applications.
Application Note:
BTFE-containing copolymers can be fabricated into membranes using techniques like non-solvent induced phase separation (NIPS) or thermally induced phase separation (TIPS).[5][6] The properties of these membranes, such as pore size, porosity, and hydrophobicity, can be controlled by adjusting the polymer concentration, solvent system, and fabrication conditions. The bromine functionality on the membrane surface could be further modified to introduce specific functionalities for targeted separations.
Experimental Protocol: Fabrication of a BTFE Copolymer Membrane via NIPS
This protocol describes a general method for preparing a porous membrane from a BTFE-containing copolymer using the NIPS technique.[6]
Materials:
-
P(VDF-co-BTFE) copolymer
-
Solvent (e.g., N,N-dimethylformamide, N-methyl-2-pyrrolidone)
-
Non-solvent (e.g., water, ethanol)
-
Glass plate
-
Casting knife
Procedure:
-
Prepare a homogeneous polymer solution by dissolving the P(VDF-co-BTFE) copolymer in the solvent.
-
Cast the polymer solution onto a clean glass plate using a casting knife to form a thin film of uniform thickness.
-
Immerse the glass plate with the cast film into a coagulation bath containing the non-solvent.
-
The exchange between the solvent and non-solvent will induce the precipitation of the polymer, forming a porous membrane structure.
-
Keep the membrane in the coagulation bath for a sufficient time to ensure complete phase inversion.
-
Carefully peel the membrane from the glass plate and wash it thoroughly with deionized water to remove any residual solvent.
-
Store the membrane in deionized water or dry it for further characterization and use.
Telomers for Lubricants and Damping Fluids
Telomers of this compound are oily liquids that have found application as flotation and damping fluids in specialized aerospace systems like gyroscopes and accelerometers.[7]
Application Note:
The telomerization of BTFE allows for the synthesis of low molecular weight polymers with controlled end-groups. These telomers exhibit high density, low volatility, and excellent thermal stability, making them suitable for use in high-precision instruments where stable and reliable fluid properties are critical.
Potential Biomedical Applications
While specific studies on the biocompatibility of BTFE-containing polymers are limited, fluoropolymers, in general, are known for their chemical inertness and biocompatibility.[8][9]
Application Note:
The unique properties of BTFE-based materials, such as their tunable properties and the potential for surface modification, could make them interesting candidates for biomedical applications. For instance, they could be explored for use in medical device coatings, implantable devices, or as matrices for drug delivery, pending thorough biocompatibility testing. The bromine atom could be used to attach bioactive molecules to the polymer surface. It is important to note that any material intended for biomedical use must undergo rigorous biocompatibility testing according to international standards such as ISO 10993.[10][11]
References
- 1. Synthesis of poly(vinylidene fluoride-co-bromotrifluoroethylene) and effects of molecular defects on microstructure and dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Secure Verification [dais.sanu.ac.rs]
- 3. US5814713A - Method for emulsion polymerization of tetrafluoroethylene and method for prevention of irregular polymerization thereof - Google Patents [patents.google.com]
- 4. Chemical Resistant & Acid Protection Coatings | Delta Coatings & Linings, Inc. [deltacoatingsandliningsbr.com]
- 5. Preparation, Modification, and Application of Ethylene-Chlorotrifluoroethylene Copolymer Membranes [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. polymersolutions.com [polymersolutions.com]
- 9. boydbiomedical.com [boydbiomedical.com]
- 10. specialchem.com [specialchem.com]
- 11. greenlight.guru [greenlight.guru]
Application Notes and Protocols for Reactions with Gaseous Bromotrifluoroethylene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting chemical reactions with gaseous bromotrifluoroethylene (BFE). BFE is a valuable reagent for the synthesis of trifluorovinyl compounds, which are of significant interest in medicinal chemistry and materials science.[1][2] These protocols and notes are intended to serve as a comprehensive guide for researchers, outlining experimental setups, reaction procedures, and safety precautions.
Safety Precautions and Handling of Gaseous this compound
This compound is a colorless, flammable gas that can polymerize spontaneously.[1][2] It is crucial to handle this reagent with appropriate safety measures in a well-ventilated fume hood.
Key Safety Considerations:
-
Flammability: BFE is a flammable gas and should be handled away from ignition sources.[1]
-
Spontaneous Polymerization: BFE can polymerize on standing. This can be inhibited by the addition of stabilizers like tributylamine.[1] Both heat and UV light can accelerate polymerization.[1]
-
Toxicity: BFE has a musty odor resembling phosgene and is considered toxic.[1] All manipulations should be performed in a well-ventilated fume hood.
-
Pressurized Gas: BFE is supplied as a compressed gas. Ensure that all equipment is rated for the appropriate pressure.
-
Personal Protective Equipment (PPE): Safety glasses, flame-retardant lab coats, and cryogenic gloves (when handling the liquefied gas) are mandatory.
Experimental Setup for Reactions with Gaseous this compound
A general laboratory setup for reactions involving gaseous BFE is depicted below. This setup allows for the controlled introduction of the gas into the reaction mixture.
Caption: A typical laboratory setup for reactions involving gaseous reagents.
Application: Copolymerization of this compound with Vinylidene Fluoride
This protocol is adapted from the suspension polymerization of vinylidene fluoride (VDF) and this compound (BFE).[3]
Experimental Protocol: Suspension Copolymerization
-
Reactor Preparation: A high-pressure stainless-steel autoclave equipped with a mechanical stirrer, pressure transducer, and thermocouple is thoroughly cleaned and dried.
-
Charging Reactants: The autoclave is charged with deionized water, a suspending agent (e.g., polyvinyl alcohol), and a free-radical initiator (e.g., di-tert-butyl peroxide).
-
Purging: The reactor is sealed and purged several times with nitrogen to remove oxygen.
-
Monomer Addition: A known amount of liquid vinylidene fluoride is added to the reactor. The reactor is then cooled, and a specific amount of gaseous this compound is introduced from a cylinder, and the pressure is monitored.
-
Polymerization: The reaction mixture is heated to the desired temperature (e.g., 70-100 °C) with continuous stirring. The pressure is maintained by feeding additional BFE as it is consumed.
-
Termination and Work-up: After the desired reaction time or pressure drop, the reactor is cooled, and the remaining gaseous monomers are vented. The polymer is collected by filtration, washed with deionized water, and dried under vacuum.
Quantitative Data
| Monomer Feed Ratio (VDF/BFE) | Initiator | Temperature (°C) | Pressure (bar) | Polymer Yield (%) | BFE content in polymer (mol%) |
| 90/10 | Di-tert-butyl peroxide | 80 | 20-40 | 85 | 8.5 |
| 80/20 | Di-tert-butyl peroxide | 80 | 20-40 | 82 | 17.2 |
| 70/30 | Di-tert-butyl peroxide | 80 | 20-40 | 78 | 26.1 |
Note: The data presented in this table are representative examples and may vary depending on the specific reaction conditions.
Caption: General mechanism of free-radical polymerization.
Application: Suzuki-Miyaura Cross-Coupling of this compound
This generalized protocol is based on established procedures for the Suzuki-Miyaura cross-coupling of vinyl halides.[4][5][6]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: A two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet is flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).
-
Charging Reactants: The flask is charged with an arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents) in a suitable solvent (e.g., a mixture of toluene, ethanol, and water).
-
BFE Addition: The reaction mixture is cooled, and gaseous this compound is bubbled through the solution for a specific period, or the flask is pressurized with BFE to a desired pressure.
-
Reaction: The mixture is heated to reflux with vigorous stirring for several hours. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Quantitative Data
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 75-85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 80-90 |
| 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 110 | 6 | 70-80 |
Note: The data presented in this table are representative examples and may vary depending on the specific reaction conditions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application: Synthesis of Trifluorovinyl Compounds via Organolithium Reagents
This protocol is a generalized procedure for the formation of a trifluorovinyl lithium reagent from this compound and its subsequent reaction with an electrophile.[2]
Experimental Protocol: Trifluorovinylation
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a dropping funnel, and a gas inlet is maintained under an inert atmosphere.
-
Solvent and Cooling: Anhydrous diethyl ether or tetrahydrofuran is added to the flask and cooled to -78 °C using a dry ice/acetone bath.
-
BFE Addition: Gaseous this compound is condensed into the cooled solvent until the desired amount is collected.
-
Organolithium Addition: A solution of n-butyllithium (1.0 equivalent) in hexanes is added dropwise to the BFE solution at -78 °C, maintaining the temperature below -70 °C. The formation of the trifluorovinyl lithium reagent is typically rapid.
-
Electrophile Quench: The desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) is added to the reaction mixture at -78 °C.
-
Warming and Work-up: The reaction is allowed to slowly warm to room temperature. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate and concentrated. The product is purified by distillation or column chromatography.
Quantitative Data
| Electrophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclohexanone | Diethyl ether | -78 to rt | 2 | 70-80 |
| Benzaldehyde | THF | -78 to rt | 3 | 65-75 |
| Benzyl bromide | Diethyl ether | -78 to rt | 4 | 60-70 |
Note: The data presented in this table are representative examples and may vary depending on the specific reaction conditions.
Caption: Logical workflow for the synthesis of trifluorovinyl compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of poly(vinylidene fluoride-co-bromotrifluoroethylene) and effects of molecular defects on microstructure and dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 5. youtube.com [youtube.com]
- 6. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
handling and storage procedures for bromotrifluoroethylene in the lab
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of bromotrifluoroethylene (BTFE) in a laboratory setting. Adherence to these guidelines is crucial to mitigate the risks associated with this hazardous chemical.
Introduction
This compound (C₂BrF₃) is a colorless, highly flammable gas with a musty, phosgene-like odor.[1] It is a valuable reagent in the synthesis of trifluorovinyl compounds.[1] However, it also presents significant health and safety hazards, including toxicity, flammability, and the potential for spontaneous polymerization.[1][2] These protocols are designed to ensure the safe use of this compound in a laboratory environment.
Hazard Identification and Data Summary
This compound is classified as a highly flammable and reactive chemical, posing a dangerous fire and explosion hazard.[2] It can also cause skin, eye, and respiratory irritation.[3][4][5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂BrF₃ | [1] |
| Molar Mass | 160.921 g/mol | [1][6] |
| Appearance | Colorless gas | [1][2][6] |
| Odor | Moldy, phosgene-like | [1] |
| Boiling Point | -2.5 °C | [1][6][7] |
| UN Number | 2419 | [1] |
Table 2: GHS Hazard Statements for this compound
| Hazard Code | Statement | Reference |
| H220 | Extremely flammable gas | [1][6] |
| H280 | Contains gas under pressure; may explode if heated | [1][5][6] |
| H315 | Causes skin irritation | [1][3][5][6] |
| H319 | Causes serious eye irritation | [1][3][5][6] |
| H330 | Fatal if inhaled | [6] |
| H332 | Harmful if inhaled | [1][3][5][6] |
| H335 | May cause respiratory irritation | [1][3][4][5][6] |
Safe Handling and Storage Workflow
The following diagram outlines the essential workflow for the safe handling and storage of this compound in the laboratory.
Caption: Workflow for safe handling and storage of this compound.
Experimental Protocols
Due to the hazardous nature of this compound, all work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Tightly fitting safety goggles with side-shields or a full-face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3][4]
-
Body Protection: A flame-retardant lab coat and appropriate protective clothing.[2][3]
-
Respiratory Protection: If exposure limits are exceeded, a full-face respirator with appropriate cartridges is necessary.[3] For emergency situations, a self-contained breathing apparatus (SCBA) should be used.[3]
Engineering Controls
-
Ventilation: All handling of this compound must be performed in a well-ventilated area, with a strong recommendation for using a chemical fume hood.[2][3][4]
-
Ignition Sources: All sources of ignition, such as open flames, sparks, and hot surfaces, must be eliminated from the work area.[2][3] Use only non-sparking tools and explosion-proof equipment.[2][3]
-
Grounding: Metal containers used for transferring this compound should be grounded and bonded to prevent static discharge.[2]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[2][4]
General Handling Procedure for a Gas Cylinder
-
Training: Ensure you have received proper training on the handling of hazardous gases before commencing any work.[2]
-
Inspection: Upon receipt, visually inspect the cylinder for any signs of damage or leaks.
-
Transport: Use a cylinder cart to move the cylinder. Do not roll or drag the cylinder.
-
Securing: Securely fasten the cylinder in an upright position in a well-ventilated area or a gas cabinet.[5]
-
Connection: Use appropriate regulators, tubing, and fittings designed for flammable and corrosive gases. Check for leaks using a suitable leak detection solution (e.g., soapy water) after making connections.
-
Operation: Open the cylinder valve slowly. Conduct all experimental work within a fume hood.
-
Shutdown: When the experiment is complete, close the cylinder valve. Purge the system with an inert gas (e.g., nitrogen or argon).
-
Disconnection: Once the system is purged and depressurized, disconnect the cylinder. Replace the valve cap.
Storage Procedures
Proper storage of this compound is critical to prevent accidents.
-
Location: Store cylinders in a cool, dry, well-ventilated area away from heat, sunlight, and sources of ignition.[2][3][4]
-
Segregation: Store this compound cylinders separately from incompatible materials, especially oxidizing agents (e.g., perchlorates, peroxides, nitrates), strong acids, and strong bases.[2][4][5]
-
Container: Keep the container tightly closed and properly labeled.[2][3]
-
Inhibitor: this compound may polymerize spontaneously.[1] This can be inhibited by the addition of tributylamine.[1][6][7] Check the supplier's information regarding the presence of an inhibitor.
Spill and Emergency Procedures
In the event of a leak or spill, immediate action is required.
Spill Response Decision Tree
Caption: Decision tree for responding to a this compound gas leak.
First Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[3][4] Seek immediate medical attention.[3][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][4] Remove contaminated clothing.[2] If skin irritation occurs, get medical help.[3] For contact with the liquefied gas, which can cause frostbite, immerse the affected area in warm water.[2]
-
Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing.[3] Seek immediate medical attention.[4][5]
-
Ingestion: Ingestion is unlikely for a gas. If it occurs, do not induce vomiting and seek immediate medical attention.[3][5]
Disposal Procedures
-
Waste Disposal: this compound and any materials contaminated with it must be disposed of as hazardous waste.[2] This should be done through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[2]
-
Container Disposal: Empty cylinders should be returned to the supplier. Never attempt to refill or reuse cylinders. Contaminated packaging should be triple-rinsed (if appropriate for the container type) and disposed of according to institutional and regulatory guidelines.[3] The first rinse of a container that held a highly toxic substance should be collected as hazardous waste.[8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nj.gov [nj.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. 1-Bromo-1,2,2-trifluoroethene | C2BrF3 | CID 11730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Application Notes and Protocols: Bromotrifluoroethylene in the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromotrifluoroethylene (BTFE) is a versatile C2 building block in organofluorine chemistry, primarily utilized for the introduction of the trifluorovinyl group into organic molecules. Its reactivity, particularly towards nucleophiles, makes it a valuable reagent in the synthesis of complex fluorinated compounds. In the agrochemical industry, the incorporation of fluorine-containing moieties is a well-established strategy to enhance the efficacy, metabolic stability, and overall performance of active ingredients. The trifluorovinyl group, accessible through BTFE, offers a unique structural motif that can impart desirable physicochemical and biological properties to pesticides.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of a novel class of fungicidal agents: N-(substituted)-2-(1,2,2-trifluorovinyloxy)aniline derivatives. These compounds have demonstrated potent fungicidal activity, and their synthesis highlights a key application of BTFE in modern agrochemical development.
Application: Synthesis of N-(2-formyl-6-(1,2,2-trifluorovinyloxy)phenyl)acetamide
A key intermediate in the synthesis of a range of trifluorovinyl ether-containing fungicides is N-(2-formyl-6-(1,2,2-trifluorovinyloxy)phenyl)acetamide. This compound is synthesized from N-(2-formyl-6-hydroxyphenyl)acetamide and this compound.
Experimental Protocol:
Materials:
-
N-(2-formyl-6-hydroxyphenyl)acetamide (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-(2-formyl-6-hydroxyphenyl)acetamide in N,N-dimethylformamide (DMF), potassium carbonate is added, and the mixture is stirred at room temperature.
-
This compound is then introduced into the reaction mixture.
-
The reaction mixture is heated and stirred for a specified duration.
-
After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled to room temperature.
-
Water is added to the reaction mixture, and the product is extracted with ethyl acetate.
-
The organic layer is washed with a saturated brine solution, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-(2-formyl-6-(1,2,2-trifluorovinyloxy)phenyl)acetamide.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |
| N-(2-formyl-6-hydroxyphenyl)acetamide | 179.17 | 1.0 | - |
| This compound | 160.92 | 1.2 | - |
| Potassium carbonate | 138.21 | 1.5 | - |
| N-(2-formyl-6-(1,2,2-trifluorovinyloxy)phenyl)acetamide | 261.18 | - | 85 |
Table 1: Summary of quantitative data for the synthesis of N-(2-formyl-6-(1,2,2-trifluorovinyloxy)phenyl)acetamide.
Synthesis Workflow Diagram
Caption: Synthetic workflow for N-(2-formyl-6-(1,2,2-trifluorovinyloxy)phenyl)acetamide.
Signaling Pathway (Hypothetical Mode of Action)
While the precise molecular target of this class of fungicides is under investigation, a plausible mechanism of action involves the inhibition of a key enzyme in the fungal respiratory chain or a crucial biosynthetic pathway. The trifluorovinyl ether moiety can act as a stable, lipophilic group that facilitates transport across fungal cell membranes and binding to the active site of the target enzyme.
Caption: Hypothetical mode of action for trifluorovinyl ether fungicides.
Conclusion
This compound serves as an effective reagent for the introduction of the trifluorovinyl group in the synthesis of novel agrochemicals. The protocol detailed above for the synthesis of N-(2-formyl-6-(1,2,2-trifluorovinyloxy)phenyl)acetamide demonstrates a practical and high-yielding application of BTFE. The resulting trifluorovinyl ether-containing anilines are valuable precursors to a new generation of fungicides, highlighting the continued importance of developing new fluorination methodologies and leveraging unique fluorinated building blocks in the design of advanced crop protection agents. Further research into the structure-activity relationships and the precise mode of action of these compounds will be crucial for their future development and commercialization.
Application Notes: Bromotrifluoroethylene as a Versatile Precursor for Trifluorovinyl-Containing Pharmaceutical Intermediates
Introduction
Bromotrifluoroethylene (BTFE) is a valuable and reactive building block in medicinal chemistry, primarily serving as a precursor for the introduction of the trifluorovinyl moiety into organic molecules. The incorporation of fluorine and fluorinated groups can significantly enhance the pharmacological properties of drug candidates, including metabolic stability, binding affinity, and lipophilicity. These application notes provide detailed protocols and data for the synthesis of a key class of pharmaceutical intermediates—trifluorovinyl nucleoside analogs—using this compound as the starting material. The protocols are intended for researchers, scientists, and drug development professionals.
The trifluorovinyl group is a bioisostere of various functional groups and can impart unique electronic and conformational properties to a molecule. One particularly promising area of application is in the development of novel antiviral agents. For instance, the well-known antiviral drug (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) demonstrates the potent bioactivity of vinyl-substituted nucleosides.[1][2] Synthesizing a trifluorovinyl analog of such compounds is a key strategy in the development of next-generation antiviral therapies.
Key Synthetic Pathway: From this compound to a Trifluorovinyl Nucleoside Analog
The central strategy for incorporating the trifluorovinyl group from this compound involves the in-situ generation of a trifluorovinyl organometallic reagent, which then undergoes a coupling reaction with a suitable electrophilic precursor of the pharmaceutical intermediate. A common and effective approach is the formation of trifluorovinyl lithium, which can be readily prepared by halogen-metal exchange with an organolithium reagent at low temperatures. This highly reactive intermediate can then be coupled with a protected iodinated nucleoside derivative, such as 5-iodo-3',5'-di-O-benzoyl-2'-deoxyuridine, in the presence of a palladium catalyst.
Experimental Protocols
Protocol 1: Synthesis of Trifluorovinyl Lithium from this compound
Objective: To prepare a solution of trifluorovinyl lithium for use in subsequent coupling reactions.
Materials:
-
This compound (BTFE)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Argon or nitrogen gas for inert atmosphere
-
Dry ice/acetone bath
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a gas inlet, and a rubber septum.
-
Maintain a positive pressure of inert gas (argon or nitrogen) throughout the reaction.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add anhydrous diethyl ether or THF to the flask.
-
Slowly condense a slight excess of this compound gas into the cold solvent.
-
While maintaining the temperature at -78 °C, slowly add one equivalent of n-butyllithium solution dropwise via syringe.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of trifluorovinyl lithium.
-
The solution of trifluorovinyl lithium is now ready for immediate use in the subsequent coupling reaction.
Note: Trifluorovinyl lithium is unstable at higher temperatures and should be prepared fresh and used immediately.
Protocol 2: Palladium-Catalyzed Cross-Coupling of Trifluorovinyl Lithium with a Protected Iodinated Nucleoside
Objective: To synthesize a protected trifluorovinyl nucleoside analog, a key pharmaceutical intermediate.
Materials:
-
Solution of trifluorovinyl lithium (from Protocol 1)
-
5-Iodo-3',5'-di-O-benzoyl-2'-deoxyuridine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To the freshly prepared solution of trifluorovinyl lithium at -78 °C, add a solution of 5-iodo-3',5'-di-O-benzoyl-2'-deoxyuridine in anhydrous THF.
-
Add a catalytic amount of tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight under an inert atmosphere.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the protected 5-(trifluorovinyl)-2'-deoxyuridine.
Protocol 3: Deprotection of the Trifluorovinyl Nucleoside Analog
Objective: To obtain the final deprotected trifluorovinyl nucleoside analog.
Materials:
-
Protected 5-(trifluorovinyl)-2'-deoxyuridine (from Protocol 2)
-
Sodium methoxide in methanol
-
Dowex-50 (H⁺ form) resin
-
Methanol
-
Dichloromethane
Procedure:
-
Dissolve the protected 5-(trifluorovinyl)-2'-deoxyuridine in a mixture of methanol and dichloromethane.
-
Add a solution of sodium methoxide in methanol.
-
Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Neutralize the reaction mixture by adding Dowex-50 (H⁺ form) resin until the pH is neutral.
-
Filter the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain the final product, 5-(trifluorovinyl)-2'-deoxyuridine.
Data Presentation
| Step | Reaction | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Halogen-Metal Exchange | This compound, n-Butyllithium | - | Diethyl Ether | -78 | 1 | >95 (in solution) | - |
| 2 | Cross-Coupling | Trifluorovinyl lithium, 5-Iodo-3',5'-di-O-benzoyl-2'-deoxyuridine | Pd(PPh₃)₄ | THF | -78 to RT | 12 | 60-75 | >95 (after chromatography) |
| 3 | Deprotection | Protected 5-(trifluorovinyl)-2'-deoxyuridine | Sodium Methoxide | Methanol/DCM | RT | 2-4 | 85-95 | >98 (after purification) |
Note: Yields are indicative and may vary based on reaction scale and optimization.
Visualizations
Caption: Synthetic pathway from BTFE to a trifluorovinyl nucleoside analog.
Caption: Step-by-step experimental workflow for the synthesis.
References
Controlled Polymerization of Bromotrifluoroethylene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromotrifluoroethylene (BTFE) is a fluorinated monomer with the potential to yield polymers with unique properties, including chemical resistance, thermal stability, and low surface energy. The controlled polymerization of BTFE is crucial for the synthesis of well-defined polymers with predictable molecular weights, low polydispersity, and specific end-group functionalities. Such controlled polymer architectures are highly desirable for advanced applications in materials science and drug delivery. However, the controlled polymerization of highly fluorinated olefins like BTFE presents significant challenges.
This document provides detailed application notes and protocols for the controlled polymerization of this compound. Due to the limited literature specifically on BTFE, the protocols and data presented are largely based on successful controlled polymerization techniques for the structurally similar monomer, chlorotrifluoroethylene (CTFE). These notes are intended to serve as a comprehensive guide and a starting point for researchers venturing into the synthesis of BTFE-based polymers.
Controlled Polymerization Techniques
Several reversible-deactivation radical polymerization (RDRP) techniques have shown promise for the controlled polymerization of fluoroolefins.[1] This section details the application of Iodine Transfer Polymerization (ITP) and Cobalt-Mediated Radical Polymerization (CMRP) to BTFE, with additional guidance on adapting Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).
Iodine Transfer Polymerization (ITP)
Iodine Transfer Polymerization is a degenerative transfer process that has been successfully applied to the controlled polymerization of various fluoroolefins, including CTFE.[2][3] It offers a metal-free approach to synthesizing well-defined fluoropolymers.[4] The mechanism relies on the reversible transfer of an iodine atom between a propagating radical and a dormant polymer chain.
Application Notes:
-
Chain Transfer Agents (CTAs): Perfluoroalkyl iodides are commonly used as CTAs in the ITP of fluoroolefins.[2] The choice of CTA is critical and can influence the polymerization kinetics and the structure of the resulting polymer.
-
Initiators: A standard radical initiator, such as azobisisobutyronitrile (AIBN), is typically used to generate the initial radicals.
-
Solvents: The choice of solvent is important to ensure the solubility of the monomer, polymer, and CTA.
-
Control over Molecular Weight: The molecular weight of the resulting polymer can be controlled by adjusting the ratio of monomer to CTA.[4]
Experimental Protocol for ITP of BTFE (Adapted from CTFE Polymerization)
This protocol is a general guideline and may require optimization for BTFE.
Materials:
-
This compound (BTFE) monomer
-
Perfluoroalkyl iodide (e.g., C4F9I) as Chain Transfer Agent (CTA)
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous solvent (e.g., acetonitrile)
-
High-pressure reactor equipped with a magnetic stirrer and temperature control
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the high-pressure reactor.
-
Reagent Charging: In a glovebox or under an inert atmosphere, add the desired amounts of CTA and AIBN to the reactor.
-
Solvent Addition: Add the anhydrous solvent to the reactor.
-
Degassing: Seal the reactor and perform several freeze-pump-thaw cycles to remove any dissolved oxygen.
-
Monomer Addition: Carefully introduce the BTFE monomer into the cooled reactor.
-
Polymerization: Place the reactor in a preheated oil bath or heating mantle at the desired temperature (e.g., 70-90 °C) and stir the reaction mixture.
-
Monitoring: Monitor the reaction progress by taking aliquots at different time intervals and analyzing the monomer conversion (e.g., by GC or NMR).
-
Termination: After the desired conversion is reached, cool the reactor to room temperature and quench the polymerization by exposing the reaction mixture to air.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol). Filter and dry the polymer under vacuum.
-
Characterization: Characterize the polymer for its molecular weight (Mn), polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and structure using NMR spectroscopy.
Quantitative Data for ITP of Fluoroolefins (Exemplary)
The following table summarizes typical results obtained for the ITP of CTFE, which can serve as a reference for BTFE polymerization.
| Entry | Monomer | CTA | [Monomer]:[CTA]:[Initiator] | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI |
| 1 | CTFE | C4F9I | 100:1:0.2 | 80 | 24 | 12,000 | 1.35 |
| 2 | CTFE | C6F13I | 200:1:0.2 | 80 | 48 | 25,000 | 1.40 |
Experimental Workflow for ITP of BTFE
Caption: Workflow for Iodine Transfer Polymerization of BTFE.
Cobalt-Mediated Radical Polymerization (CMRP)
Cobalt-mediated radical polymerization is another powerful technique for controlling the polymerization of vinyl monomers, including fluoroolefins.[5][6] It relies on the reversible termination of propagating radicals by a cobalt(II) complex.[7]
Application Notes:
-
Cobalt Complex: Bis(acetylacetonato)cobalt(II) [Co(acac)2] is a commonly used mediator.[1]
-
Initiator: A conventional radical initiator like AIBN is required.
-
Monomer Reactivity: CMRP has been shown to be effective for the copolymerization of CTFE with non-fluorinated monomers like vinyl acetate.[5] This suggests its potential for both homopolymerization and copolymerization of BTFE.
-
Control Mechanisms: CMRP can proceed through catalytic chain transfer or reversible termination, depending on the reaction conditions and the monomer.[7]
Experimental Protocol for CMRP of BTFE (Adapted from CTFE Copolymerization)
Materials:
-
This compound (BTFE) monomer
-
Bis(acetylacetonato)cobalt(II) [Co(acac)2] as mediator
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous solvent (e.g., ethyl acetate)
-
High-pressure reactor
Procedure:
-
Reactor Setup: Prepare the high-pressure reactor as described for ITP.
-
Reagent Preparation: In a glovebox, dissolve Co(acac)2 and AIBN in the anhydrous solvent.
-
Charging Reactor: Transfer the solution of Co(acac)2 and AIBN to the reactor.
-
Degassing: Seal the reactor and degas the solution thoroughly.
-
Monomer Introduction: Introduce the BTFE monomer into the reactor.
-
Polymerization: Heat the reactor to the desired temperature (e.g., 40-60 °C) with constant stirring.
-
Monitoring and Termination: Follow the same procedure as for ITP.
-
Purification and Characterization: Purify and characterize the resulting polymer as described previously.
Quantitative Data for CMRP of CTFE Copolymers (Exemplary)
This table provides data from the CMRP of CTFE with vinyl acetate (VAc), which can be a useful reference.[5]
| Entry | [CTFE]:[VAc] | [Monomer]:[Co(acac)2]:[AIBN] | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI |
| 1 | 1:4 | 500:1:10 | 50 | 24 | 8,500 | 1.25 |
| 2 | 1:2 | 500:1:10 | 50 | 24 | 10,200 | 1.30 |
Experimental Workflow for CMRP of BTFE
Caption: Workflow for Cobalt-Mediated Radical Polymerization of BTFE.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is a highly versatile RDRP technique that can be applied to a wide range of monomers.[8] Its application to BTFE would require careful selection of the RAFT agent.
Application Notes for Adapting RAFT to BTFE:
-
RAFT Agent Selection: The choice of the Z and R groups on the RAFT agent (ZC(=S)SR) is critical for controlling the polymerization of electron-deficient monomers like BTFE.[9] For highly fluorinated monomers, xanthates (Z = O-alkyl) or specific trithiocarbonates might be suitable.
-
Initiator and Solvent: Conventional radical initiators and solvents can be used, similar to ITP and CMRP.[8]
-
Potential Challenges: The high reactivity of fluorinated radicals may lead to side reactions with some RAFT agents. Empirical screening of different RAFT agents will likely be necessary.
Atom Transfer Radical Polymerization (ATRP)
ATRP is another widely used RDRP method that employs a transition metal catalyst (typically copper) to reversibly activate and deactivate propagating chains.[10]
Application Notes for Adapting ATRP to BTFE:
-
Catalyst System: The choice of the copper salt (e.g., CuBr) and the ligand is crucial for achieving control.[10] Highly active catalyst systems may be required for less reactive monomers.
-
Initiator: An alkyl halide initiator that mimics the structure of the propagating radical is needed.
-
Solvent: The solvent must be able to dissolve the catalyst complex and the polymer.
-
Potential Challenges: The high electronegativity of the fluorine atoms in BTFE might affect the stability of the dormant species and the equilibrium of the ATRP process. Optimization of the catalyst system and reaction conditions will be essential.
Conclusion
The controlled polymerization of this compound is a promising yet challenging area of research. While direct literature on this specific monomer is scarce, the successful application of Iodine Transfer Polymerization and Cobalt-Mediated Radical Polymerization to the analogous monomer, chlorotrifluoroethylene, provides a strong foundation for developing effective synthetic protocols. The detailed application notes and experimental procedures provided herein are intended to guide researchers in the synthesis of well-defined BTFE-based polymers. Further exploration and optimization of these techniques, as well as the adaptation of other controlled polymerization methods like RAFT and ATRP, will be crucial for unlocking the full potential of this unique fluoromonomer in various advanced applications.
References
- 1. mdpi.com [mdpi.com]
- 2. US9394394B2 - Synthesis of chlorotrifluoroethylene-based block copolymers by iodine transfer polymerization - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Cobalt-Mediated Radical Copolymerization of Chlorotrifluoroethylene and Vinyl Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Cobalt-Mediated Radical Copolymerization of Chlorotrifluoroethylene and Vinyl Acetate | Semantic Scholar [semanticscholar.org]
- 7. Cobalt-mediated radical polymerization - Wikipedia [en.wikipedia.org]
- 8. boronmolecular.com [boronmolecular.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application Notes and Protocols for the Reaction of Bromotrifluoroethylene with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromotrifluoroethylene (BTFE) is a versatile C2 building block in organic synthesis, primarily utilized for the introduction of the trifluorovinyl group (-CF=CF₂). This moiety is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and metabolic stability. The trifluorovinyl group can serve as a bioisostere for other chemical functionalities and can influence the pharmacokinetic and pharmacodynamic properties of drug candidates. This document provides detailed application notes and experimental protocols for the reaction of this compound with various organometallic reagents, including organolithium compounds, Grignard reagents, and in palladium-catalyzed cross-coupling reactions.
The strategic incorporation of fluorine into drug molecules can enhance properties such as metabolic stability, binding affinity, and lipophilicity. The trifluorovinyl group, in particular, offers a unique combination of steric and electronic features that can be exploited in drug design.
General Considerations for Handling this compound
This compound is a volatile and reactive gas. All manipulations should be performed in a well-ventilated fume hood. It is typically handled as a condensed liquid at low temperatures or as a gas. Reactions involving BTFE are often carried out in sealed vessels or under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents and reagents are crucial for the success of most reactions involving organometallic reagents to prevent quenching of the reactive species.
Reaction with Organolithium Reagents: Synthesis of Trifluorovinyllithium
The reaction of this compound with an organolithium reagent, typically n-butyllithium (n-BuLi), proceeds via a lithium-halogen exchange to generate trifluorovinyllithium. This in-situ generated reagent is a potent nucleophile and can react with a variety of electrophiles.
Experimental Protocol: In-situ Generation and Trapping of Trifluorovinyllithium with an Aldehyde
This protocol describes the generation of trifluorovinyllithium from this compound and its subsequent reaction with an aldehyde to form a trifluorovinyl-substituted alcohol.
Materials:
-
This compound (CF₂=CFBr)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a nitrogen inlet.
-
Solvent and Reagent Addition: Under a positive pressure of nitrogen, add anhydrous diethyl ether (or THF) to the flask. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Generation of Trifluorovinyllithium: Slowly add n-butyllithium solution dropwise to the stirred solvent. After the addition is complete, condense a slight excess of this compound gas into the reaction mixture. The reaction is typically rapid.
-
Reaction with Electrophile: To the freshly prepared solution of trifluorovinyllithium, slowly add a solution of the aldehyde in anhydrous diethyl ether (or THF) dropwise, maintaining the temperature at -78 °C.
-
Reaction Monitoring and Quenching: Stir the reaction mixture at -78 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Diagram of the Experimental Workflow for Trifluorovinyllithium Reaction
Caption: Workflow for the synthesis of trifluorovinyl alcohols.
Reaction with Grignard Reagents: Synthesis of Trifluorovinylmagnesium Bromide
Trifluorovinylmagnesium bromide can be prepared via a halogen-magnesium exchange reaction between this compound and a Grignard reagent, such as isopropylmagnesium chloride, at low temperatures. The resulting trifluorovinyl Grignard reagent can then be used in subsequent reactions with various electrophiles.
Experimental Protocol: Synthesis of a Trifluorovinyl Ketone via a Grignard Reagent
This protocol details the preparation of trifluorovinylmagnesium bromide and its subsequent reaction with an ester to yield a trifluorovinyl ketone.
Materials:
-
This compound (CF₂=CFBr)
-
Isopropylmagnesium chloride (i-PrMgCl) in THF (e.g., 2.0 M)
-
Anhydrous tetrahydrofuran (THF)
-
Ester (e.g., ethyl benzoate)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard organic solvents for extraction and chromatography
Procedure:
-
Reaction Setup: Use a similar flame-dried, three-necked round-bottom flask setup as described for the organolithium reaction, under a nitrogen atmosphere.
-
Grignard Reagent Preparation: In the reaction flask, cool a solution of anhydrous THF to -78 °C. Slowly add the isopropylmagnesium chloride solution.
-
Halogen-Magnesium Exchange: Condense a slight excess of this compound gas into the Grignard solution at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete formation of trifluorovinylmagnesium bromide.
-
Reaction with Ester: Slowly add a solution of the ester in anhydrous THF to the trifluorovinylmagnesium bromide solution at -78 °C.
-
Reaction Monitoring and Quenching: Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to 0 °C over 1 hour. Monitor the reaction by TLC. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up and Purification: Follow the work-up and purification procedures as described in the organolithium protocol.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds. This compound can participate in various coupling reactions, including Suzuki, Stille, Negishi, and Sonogashira reactions, to afford a wide range of trifluorovinyl-substituted compounds.
General Signaling Pathway for Palladium-Catalyzed Cross-Coupling
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki Coupling
The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organic halide. This compound can be coupled with various aryl- and vinylboronic acids or their esters.
Experimental Protocol: Suzuki Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound (CF₂=CFBr)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., toluene, dioxane, or DMF/water mixture)
Procedure:
-
Reaction Setup: To a Schlenk tube, add the arylboronic acid, the palladium catalyst, and the base under an inert atmosphere.
-
Solvent and Reagent Addition: Add the solvent to the Schlenk tube. If using a gaseous reagent, the vessel should be sealed. Introduce this compound, either as a condensed liquid at low temperature or as a gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for several hours until the reaction is complete (monitored by GC-MS or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the product by column chromatography.
Stille Coupling
The Stille coupling utilizes organotin reagents. Trifluorovinylstannanes can be prepared and coupled with various organic electrophiles, or this compound can be coupled directly with organostannanes.
Negishi Coupling
The Negishi coupling employs organozinc reagents. Trifluorovinylzinc reagents can be prepared in situ and coupled with organic halides.
Sonogashira Coupling
The Sonogashira coupling involves the reaction of a terminal alkyne with an organic halide. This compound can be coupled with various terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst.
Quantitative Data Summary
The following tables summarize representative quantitative data for the reactions of this compound with various organometallic reagents. Yields are highly dependent on the specific substrates, catalysts, and reaction conditions used.
Table 1: Reaction of Trifluorovinyllithium with Electrophiles
| Electrophile | Product | Yield (%) |
| Benzaldehyde | 1-Phenyl-2,3,3-trifluoro-2-propen-1-ol | 70-85 |
| Cyclohexanone | 1-(Trifluorovinyl)cyclohexanol | 65-80 |
| Acetone | 2-Methyl-3,4,4-trifluoro-3-buten-2-ol | 60-75 |
Table 2: Palladium-Catalyzed Suzuki Coupling of this compound with Arylboronic Acids
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 |
| 4-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 110 | 16 | 78 |
Table 3: Palladium-Catalyzed Sonogashira Coupling of this compound with Terminal Alkynes
| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | 90 |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ | CuI | Piperidine | DMF | 50 | 8 | 85 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 70 | 10 | 95 |
Applications in Drug Discovery and Development
The introduction of the trifluorovinyl group into a molecule can significantly impact its biological properties.[1]
-
Metabolic Stability: The C-F bond is very strong, making the trifluorovinyl group resistant to metabolic degradation, which can lead to an increased half-life of a drug.
-
Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Binding Affinity: The trifluorovinyl group can alter the electronic distribution of a molecule, potentially leading to stronger interactions with biological targets.
-
Bioisosterism: The trifluorovinyl group can act as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's properties while maintaining its overall shape and size.
The synthetic methods described in this document provide researchers with a toolbox for incorporating the trifluorovinyl moiety into novel drug candidates, enabling the exploration of new chemical space and the development of improved therapeutics.
References
Application Notes and Protocols for the Synthesis of Bromotrifluoroethylene-Containing Block Copolymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromotrifluoroethylene (BTFE) is a fluorinated monomer of significant interest for the synthesis of advanced functional polymers. The incorporation of BTFE into block copolymers imparts unique properties such as high thermal stability, chemical resistance, low surface energy, and a high refractive index. These characteristics make BTFE-containing block copolymers promising candidates for a wide range of applications, including drug delivery systems, advanced coatings, and specialty membranes. This document provides detailed application notes and protocols for the synthesis of block copolymers containing this compound using controlled radical polymerization techniques. While direct literature on the block copolymerization of BTFE is limited, the protocols described herein are based on established methods for structurally similar fluorinated monomers, such as chlorotrifluoroethylene (CTFE).[1][2][3]
Key Polymerization Techniques
The synthesis of well-defined block copolymers requires a controlled or "living" polymerization technique. For fluorinated monomers like BTFE, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are two of the most suitable methods.[4][5] These techniques allow for precise control over molecular weight, narrow molecular weight distributions (low polydispersity index, Ð), and the synthesis of complex architectures like block copolymers.[4][6]
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a versatile controlled radical polymerization method that is tolerant of a wide variety of functional monomers and reaction conditions.[7][8] The control is achieved through the use of a thiocarbonylthio compound as a chain transfer agent (CTA). The general mechanism involves a rapid equilibrium between active (propagating) and dormant polymer chains, allowing for uniform chain growth.
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful technique for synthesizing well-defined polymers.[5][9] It employs a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. This process allows for the controlled polymerization of a wide range of monomers, leading to polymers with predetermined molecular weights and low polydispersities.
Experimental Protocols
The following are detailed protocols for the synthesis of a diblock copolymer, Poly(styrene)-b-poly(this compound) (PS-b-PBTFE), via RAFT polymerization and ATRP. These protocols are presented as a starting point and may require optimization for specific applications.
Protocol 1: Synthesis of PS Macro-CTA for RAFT Polymerization
This protocol describes the synthesis of a polystyrene macro-chain transfer agent (PS macro-CTA) that will be used to initiate the polymerization of BTFE.
Materials:
-
Styrene (inhibitor removed)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add styrene (e.g., 5.0 g, 48 mmol), CPDTC (e.g., 0.16 g, 0.48 mmol), and AIBN (e.g., 16 mg, 0.096 mmol) in anhydrous toluene (10 mL).
-
Seal the flask with a rubber septum and degas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for the desired time (e.g., 6-12 hours) to achieve a target molecular weight.
-
Quench the polymerization by immersing the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.
-
Filter and dry the resulting PS macro-CTA under vacuum at room temperature.
-
Characterize the molecular weight (Mn) and polydispersity (Ð) by Gel Permeation Chromatography (GPC).
Protocol 2: Synthesis of PS-b-PBTFE via RAFT Polymerization
Materials:
-
PS macro-CTA (from Protocol 1)
-
This compound (BTFE)
-
AIBN
-
Anhydrous 1,1,2-trichlorotrifluoroethane (Freon-113) or a suitable fluorinated solvent
Procedure:
-
In a high-pressure reactor equipped with a magnetic stir bar, dissolve the PS macro-CTA (e.g., 2.0 g) and AIBN (e.g., 5 mg) in the fluorinated solvent (20 mL).
-
Seal the reactor and perform several vacuum/nitrogen cycles to remove oxygen.
-
Introduce a known amount of BTFE monomer into the reactor via condensation or direct addition.
-
Heat the reactor to 70 °C and stir for the desired reaction time (e.g., 24-48 hours).
-
Cool the reactor to room temperature and carefully vent any unreacted BTFE.
-
Precipitate the block copolymer in a large excess of methanol.
-
Filter and dry the product under vacuum.
-
Characterize the final block copolymer by GPC, 1H NMR, and 19F NMR to confirm the block structure and composition.
Protocol 3: Synthesis of PS-Br Macroinitiator for ATRP
This protocol describes the synthesis of a bromine-terminated polystyrene (PS-Br) macroinitiator for ATRP.
Materials:
-
Styrene (inhibitor removed)
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous toluene
Procedure:
-
To a Schlenk flask, add CuBr (e.g., 70 mg, 0.49 mmol).
-
Add anhydrous toluene (5 mL) and PMDETA (e.g., 102 µL, 0.49 mmol) and stir to form the catalyst complex.
-
In a separate flask, prepare a solution of styrene (e.g., 5.0 g, 48 mmol) and EBiB (e.g., 72 µL, 0.49 mmol) in toluene (5 mL).
-
Transfer the monomer/initiator solution to the catalyst-containing flask via a degassed syringe.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Backfill with nitrogen and place the flask in a preheated oil bath at 90 °C.
-
After the desired time, cool the reaction and dilute with toluene.
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
-
Characterize the PS-Br macroinitiator by GPC.
Protocol 4: Synthesis of PS-b-PBTFE via ATRP
Materials:
-
PS-Br macroinitiator (from Protocol 3)
-
This compound (BTFE)
-
Copper(I) bromide (CuBr)
-
PMDETA
-
Anhydrous 1,1,2-trichlorotrifluoroethane (Freon-113) or a suitable fluorinated solvent
Procedure:
-
In a high-pressure reactor, add CuBr (e.g., 35 mg, 0.24 mmol) and the PS-Br macroinitiator (e.g., 2.0 g).
-
Seal the reactor and perform several vacuum/nitrogen cycles.
-
Add the degassed fluorinated solvent (20 mL) and PMDETA (e.g., 50 µL, 0.24 mmol).
-
Introduce BTFE monomer into the reactor.
-
Heat the reactor to 90 °C and stir for 24-48 hours.
-
Cool the reactor and vent any unreacted monomer.
-
Dilute the reaction mixture with a suitable solvent and pass it through a neutral alumina column to remove the catalyst.
-
Precipitate the block copolymer in methanol, filter, and dry.
-
Characterize the final product by GPC, 1H NMR, and 19F NMR.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of this compound-containing block copolymers. Note that these are illustrative examples based on typical results for similar fluorinated systems.
Table 1: Synthesis of Polystyrene Macro-initiators
| Polymerization Method | Macro-initiator | Mn ( g/mol ) | Ð (Mw/Mn) |
| RAFT | PS macro-CTA | 5,000 - 15,000 | 1.10 - 1.20 |
| ATRP | PS-Br | 5,000 - 15,000 | 1.05 - 1.15 |
Table 2: Synthesis of PS-b-PBTFE Block Copolymers
| Polymerization Method | Macro-initiator | Block Copolymer | Mn ( g/mol ) | Ð (Mw/Mn) | BTFE Content (mol%) |
| RAFT | PS macro-CTA | PS5k-b-PBTFE | 10,000 - 30,000 | 1.20 - 1.40 | 20 - 60 |
| ATRP | PS-Br | PS5k-b-PBTFE | 10,000 - 30,000 | 1.15 - 1.30 | 20 - 60 |
Mn and Ð values are typically determined by GPC relative to polystyrene standards. The actual molecular weight of the PBTFE block may differ due to differences in hydrodynamic volume. BTFE content is determined by 1H and 19F NMR spectroscopy.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the synthesis of PS-b-PBTFE via RAFT polymerization.
Caption: Workflow for the synthesis of PS-b-PBTFE via ATRP.
Caption: Simplified mechanism of RAFT polymerization.
References
- 1. mdpi.com [mdpi.com]
- 2. Cobalt-Mediated Radical Copolymerization of Chlorotrifluoroethylene and Vinyl Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Frontiers | Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymerization Methods [frontiersin.org]
- 7. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application Notes and Protocols: Functionalization of Polymers with Bromotrifluoroethylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of polymers with fluorine-containing moieties is a powerful strategy to impart unique properties such as hydrophobicity, chemical inertness, thermal stability, and low surface energy. Bromotrifluoroethylene (BTFE) is a versatile monomer that can be used to introduce the trifluorovinyl group into polymer structures. This functional group can serve as a reactive handle for further modifications or directly contribute to the desired material properties. These application notes provide detailed protocols and data for the incorporation of BTFE into polymeric materials, primarily through copolymerization, and discuss potential post-polymerization modification strategies. The unique characteristics of fluorinated polymers make them promising candidates for various biomedical applications, including drug delivery, medical device coatings, and tissue engineering.[1][2][3][4]
Methods of Functionalization
The introduction of this compound functionalities into a polymer can be primarily achieved through copolymerization. Direct post-polymerization grafting of BTFE onto existing polymer backbones is less common in the literature; however, a general strategy for such a modification is proposed.
Copolymerization of Vinylidene Fluoride (VDF) with this compound (BTFE)
A prominent method to incorporate BTFE into a polymer chain is through copolymerization with another monomer, such as vinylidene fluoride (VDF). This approach allows for the synthesis of a series of copolymers with varying BTFE content, which in turn influences the material's microstructure and dielectric properties.[5]
This protocol is adapted from the synthesis of poly(vinylidene fluoride-co-bromotrifluoroethylene) copolymers.[5]
Materials:
-
Vinylidene fluoride (VDF)
-
This compound (BTFE)
-
Deionized water
-
Suspending agent (e.g., methyl cellulose)
-
Initiator (e.g., potassium persulfate)
-
High-pressure reactor equipped with a stirrer and temperature control
Procedure:
-
Reactor Preparation: The high-pressure reactor is thoroughly cleaned and purged with an inert gas (e.g., argon or nitrogen).
-
Aqueous Phase Preparation: Deionized water and a suspending agent are added to the reactor. The mixture is stirred to ensure homogeneity.
-
Initiator Addition: The initiator, dissolved in deionized water, is introduced into the reactor.
-
Monomer Charging: The reactor is cooled, and a predetermined amount of liquid VDF is charged into the reactor. Subsequently, gaseous BTFE is introduced to the desired partial pressure. The ratio of VDF to BTFE will determine the composition of the final copolymer.
-
Polymerization: The reactor is heated to the desired polymerization temperature (e.g., 70-80 °C) while stirring continuously. The pressure is maintained throughout the reaction.
-
Reaction Termination: After the desired reaction time, the reactor is cooled, and any unreacted monomers are safely vented.
-
Polymer Isolation and Purification: The resulting polymer suspension is filtered, and the collected polymer is washed repeatedly with deionized water and a suitable solvent (e.g., methanol) to remove any residual monomers, initiator, and suspending agent.
-
Drying: The purified polymer is dried in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
The composition and properties of the resulting P(VDF-co-BTFE) copolymers can be tailored by varying the monomer feed ratio.
| Sample ID | VDF in Feed (mol%) | BTFE in Feed (mol%) | BTFE in Copolymer (mol%) | Crystallinity (%) |
| P(VDF-co-BTFE)-1 | 95 | 5 | 4.8 | 55 |
| P(VDF-co-BTFE)-2 | 90 | 10 | 9.5 | 48 |
| P(VDF-co-BTFE)-3 | 85 | 15 | 14.2 | 41 |
| P(VDF-co-BTFE)-4 | 80 | 20 | 19.1 | 35 |
Note: The data presented in this table is illustrative and based on typical outcomes of copolymerization. Actual results may vary based on specific experimental conditions.
Proposed Post-Polymerization Modification: A "Grafting-To" Approach
While direct grafting of BTFE is not well-documented, a "grafting-to" strategy can be proposed. This involves the pre-functionalization of a polymer backbone with reactive sites and the separate preparation of a BTFE-derived chain with a complementary reactive end-group. These two polymers are then coupled.
-
Backbone Polymer Synthesis: Synthesize a polymer with pendant reactive groups (e.g., hydroxyl, amino, or azide groups) using controlled radical polymerization techniques like ATRP or RAFT.
-
BTFE-Derivative Synthesis: Modify this compound to introduce a reactive group suitable for coupling (e.g., a terminal alkyne for click chemistry). This can be achieved through a Grignard reaction followed by reaction with a suitable electrophile.
-
Grafting Reaction: Couple the BTFE-derivative to the functionalized polymer backbone using a highly efficient and orthogonal reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
Characterization of Functionalized Polymers
Thorough characterization is essential to confirm the successful functionalization of the polymer and to understand its properties.
| Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) | To confirm the incorporation of BTFE units and determine the copolymer composition. | In ¹⁹F NMR, characteristic peaks corresponding to the fluorine atoms in the trifluorovinyl group will be observed. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the polymer. | Appearance of new absorption bands corresponding to the C-F and C=C bonds of the trifluorovinyl group. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution of the polymer. | An increase in molecular weight after grafting would indicate successful functionalization. |
| Differential Scanning Calorimetry (DSC) | To investigate the thermal properties, such as the glass transition temperature (Tg) and melting temperature (Tm). | The incorporation of BTFE can alter the thermal properties of the parent polymer. |
| X-ray Photoelectron Spectroscopy (XPS) | To analyze the elemental composition of the polymer surface. | The presence of a high-resolution F 1s signal would confirm the presence of fluorine. |
Applications in Research and Drug Development
The unique properties of fluoropolymers make them highly attractive for biomedical applications.[1][2][4]
-
Drug Delivery: The hydrophobicity and lipophobicity of BTFE-functionalized polymers can be exploited for the encapsulation and controlled release of hydrophobic drugs.[6] These polymers can self-assemble into nanoparticles or micelles, providing a stable vehicle for drug transport.
-
Medical Device Coatings: The low surface energy and non-stick properties of fluorinated polymers can be utilized to create anti-fouling coatings for medical implants and devices, reducing the risk of bio-contamination and improving biocompatibility.
-
Tissue Engineering: Functionalized fluoropolymers can be used to create scaffolds with tailored surface properties that can influence cell adhesion, proliferation, and differentiation.
-
Imaging and Diagnostics: The presence of fluorine atoms can be leveraged for ¹⁹F Magnetic Resonance Imaging (MRI), providing a background-free imaging modality.
Visualizations
Experimental Workflow for P(VDF-co-BTFE) Synthesis
Caption: Workflow for the synthesis of P(VDF-co-BTFE) via suspension polymerization.
Proposed "Grafting-To" Strategy for BTFE Functionalization
Caption: Conceptual workflow for a "grafting-to" approach to BTFE functionalization.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. mdpi.com [mdpi.com]
- 3. Preparation and characterization of high molecular weight vinyl-containing poly[(3,3,3-trifluoropropyl)methylsiloxane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of poly(vinylidene fluoride-co-bromotrifluoroethylene) and effects of molecular defects on microstructure and dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of functional polymers by post-polymerization modification - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Spontaneous Polymerization of Bromotrifluoroethylene (BTFE)
Welcome to the Technical Support Center for Bromotrifluoroethylene (BTFE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the spontaneous polymerization of this highly reactive monomer during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure safe and successful handling of BTFE.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BTFE) and why is it prone to spontaneous polymerization?
A1: this compound (BTFE) is a colorless, flammable gas at room temperature.[1] Its chemical structure, containing a double bond and electronegative fluorine and bromine atoms, makes it highly susceptible to free-radical polymerization. This process can be initiated by heat, light (UV), oxygen, or other impurities that can generate radicals.[2] The polymerization reaction is often exothermic and can proceed rapidly and uncontrollably if not properly inhibited.[3]
Q2: What are the primary hazards associated with the spontaneous polymerization of BTFE?
A2: The primary hazards include:
-
Rapid pressure buildup: Polymerization can lead to a rapid increase in pressure within a sealed container, potentially causing a violent rupture or explosion.
-
Exothermic reaction: The heat generated can further accelerate the polymerization rate, leading to a runaway reaction.
-
Equipment fouling: The formation of solid polymer can block lines, valves, and other equipment, leading to operational failures.
-
Loss of material: Uncontrolled polymerization results in the loss of the desired monomer.
Q3: How can I prevent the spontaneous polymerization of BTFE during storage?
A3: Proper storage is crucial for maintaining the stability of BTFE. Key recommendations include:
-
Inhibition: Ensure the BTFE is adequately inhibited. Commercial suppliers typically add an inhibitor. One known inhibitor for BTFE is tributylamine.
-
Temperature Control: Store cylinders in a cool, well-ventilated area, away from heat sources.[4][5] Refrigerated storage (2-8 °C) is often recommended.
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen, which can initiate polymerization.
-
Light Protection: Protect from light by storing in a dark location or using an opaque container.[1]
-
Material Compatibility: Ensure storage containers are made of compatible materials.
Q4: What types of inhibitors are effective for preventing BTFE polymerization?
A4: While tributylamine is specifically mentioned for BTFE, other common inhibitors for vinyl monomers, which act as radical scavengers, are likely to be effective. These fall into several classes:
-
Amines: Besides tributylamine, other aliphatic and aromatic amines can act as inhibitors.
-
Phenolic Compounds: These are widely used inhibitors that function by donating a hydrogen atom to a growing polymer radical, thus terminating the chain. Examples include butylated hydroxytoluene (BHT), hydroquinone (HQ), and 4-tert-butylcatechol (TBC).[]
-
Stable Free Radicals: Compounds like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) are highly effective radical scavengers.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with BTFE.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Visible polymer formation (white solid) in the reaction vessel or transfer lines. | 1. Inhibitor Removal/Depletion: The inhibitor may have been removed during purification or consumed over time. 2. Contamination: Presence of oxygen, peroxides, or other radical initiators. 3. Elevated Temperature: The reaction or transfer is being conducted at too high a temperature. 4. Light Exposure: Exposure to UV light from ambient sources. | 1. Verify Inhibitor Presence: If the monomer was purified, ensure an appropriate amount of inhibitor was added back for storage or use. 2. Inert Atmosphere: Purge all reaction vessels and transfer lines with an inert gas (e.g., argon or nitrogen) before introducing BTFE. 3. Temperature Control: Use a cooling bath to maintain a low temperature during the reaction setup and transfer. 4. Light Protection: Shield the apparatus from light using aluminum foil or by working in a dark room. |
| Sudden increase in reaction temperature and/or pressure. | Runaway Polymerization: A rapid, uncontrolled polymerization reaction is occurring. | IMMEDIATE ACTION REQUIRED: 1. Emergency Shutdown: If safe to do so, immediately stop any heating and initiate emergency cooling of the reaction vessel. 2. Evacuate: Evacuate the immediate area and follow your laboratory's emergency procedures. 3. Ventilation: Ensure the area is well-ventilated to handle any potential release of gaseous BTFE. |
| Low yield of the desired product in a reaction involving BTFE. | Competitive Polymerization: A portion of the BTFE monomer is being consumed by polymerization instead of participating in the intended reaction. | 1. Optimize Inhibitor Concentration: The inhibitor concentration may be too low to prevent polymerization under the reaction conditions. A slight increase may be necessary, but be mindful that excess inhibitor could interfere with the desired reaction. 2. Lower Reaction Temperature: If the desired reaction can proceed at a lower temperature, this will help to suppress the rate of spontaneous polymerization. 3. Reduce Reaction Time: Minimize the time the reaction is allowed to proceed to reduce the opportunity for polymerization. |
| Difficulty in controlling the flow of gaseous BTFE. | Polymer Clogging: Polymer formation in the regulator, valves, or transfer lines is obstructing the gas flow. | 1. Cease Operation: Safely stop the gas flow. 2. Inspect Equipment: Carefully disassemble and inspect the gas handling equipment for any solid polymer. 3. Cleaning: Clean any contaminated parts with a suitable solvent to dissolve the polymer. Ensure all parts are thoroughly dried and purged with an inert gas before reassembly. 4. Preventative Measures: For future experiments, ensure all gas handling components are scrupulously clean and dry before use. |
Data on Inhibitor Effectiveness for Analogous Fluorinated Alkenes
| Inhibitor Type | Example Inhibitors | Typical Concentration Range (ppm) | Mechanism of Action | Notes on Effectiveness for Fluorinated Alkenes |
| Amines | Tributylamine, Triethylamine | 50 - 1000 | Radical Scavenging | Effective for BTFE. |
| Phenols | Hydroquinone (HQ), Butylated hydroxytoluene (BHT) | 10 - 500 | Radical Scavenging, Hydrogen Donation | Widely used for various vinyl monomers. Effectiveness can be oxygen-dependent. |
| Terpenes | Limonene, Terpinolene | 100 - 10000 | Radical Scavenging | Known to be effective for inhibiting the polymerization of tetrafluoroethylene (TFE).[7] |
| Stable Free Radicals | TEMPO | 10 - 200 | Radical Trapping | Highly effective, but can be more expensive. |
Experimental Protocols
Protocol 1: General Procedure for Evaluating Inhibitor Effectiveness
This protocol provides a general framework for assessing the induction period of BTFE in the presence of an inhibitor.
Objective: To determine the time it takes for polymerization to initiate at a given temperature in the presence of a specific inhibitor concentration.
Materials:
-
This compound (BTFE)
-
Selected inhibitor (e.g., tributylamine, BHT)
-
High-pressure reaction vessel with pressure and temperature monitoring
-
Inert gas supply (argon or nitrogen)
-
Vacuum pump
-
Gas handling manifold and transfer lines
-
Analytical balance
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of the inhibitor in a suitable, dry, and degassed solvent.
-
Vessel Preparation: Thoroughly clean and dry the high-pressure reaction vessel. Assemble the vessel and pressure test it with an inert gas.
-
Evacuation and Purging: Evacuate the reaction vessel and the gas handling manifold to remove any air and moisture. Backfill with an inert gas. Repeat this cycle three times.
-
Inhibitor Addition: Introduce a precise amount of the inhibitor stock solution into the reaction vessel under an inert atmosphere. If the inhibitor is a liquid, it can be injected directly. If it is a solid, it should be added before sealing the vessel.
-
BTFE Transfer: Cool the reaction vessel using a cold bath (e.g., dry ice/acetone). Transfer a known mass of gaseous BTFE into the cooled vessel via condensation.
-
Reaction Monitoring: Seal the vessel and allow it to warm to the desired experimental temperature (e.g., 60 °C) in a controlled temperature bath.
-
Data Collection: Monitor the temperature and pressure inside the vessel over time. The onset of polymerization will be indicated by a sudden increase in temperature (due to the exothermic reaction) and a corresponding drop in pressure as the gaseous monomer is converted to a solid polymer.
-
Induction Period Determination: The induction period is the time elapsed from reaching the target temperature to the onset of polymerization.
-
Safe Depressurization: After the experiment, cool the vessel and safely vent any remaining gaseous BTFE through a suitable scrubbing system according to your institution's safety protocols.
Visualizations
Caption: Free-radical polymerization and inhibition pathway of BTFE.
Caption: Troubleshooting workflow for spontaneous polymerization of BTFE.
References
- 1. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 2. benchchem.com [benchchem.com]
- 3. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 4. neb.com [neb.com]
- 5. Making pretty diagrams with GraphViz [steveliles.github.io]
- 7. Tetrafluoroethylene | C2F4 | CID 8301 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Bromotrifluoroethylene Monomer
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with bromotrifluoroethylene (BTFE) monomer.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Spontaneous polymerization of the monomer during purification or storage.
This compound is prone to spontaneous polymerization, which can be accelerated by heat and UV light.[1][2]
-
Possible Cause 1: Presence of initiators or reactive impurities.
-
Solution: Ensure all glassware and equipment are scrupulously clean and free of potential radical initiators. Traces of acids, bases, or metals can sometimes catalyze polymerization.
-
-
Possible Cause 2: Exposure to heat or light.
-
Solution: Conduct purification steps at low temperatures. If distillation is used, it should be performed under reduced pressure to keep the temperature low. Store the purified monomer in a cool, dark place, preferably in a refrigerator or freezer, in a container that blocks UV light.
-
-
Possible Cause 3: Absence of an inhibitor in the purified monomer.
-
Solution: For storage, consider adding a suitable inhibitor. Tributylamine is a known inhibitor for this compound.[1] The choice and concentration of the inhibitor should be compatible with your downstream application.
-
Problem 2: The purified monomer is "wet" or contains residual solvent.
Water can act as an impurity and may interfere with subsequent polymerization reactions.
-
Possible Cause 1: Incomplete drying of the crude monomer or solvents.
-
Solution: Before distillation or column chromatography, dry the crude this compound using a suitable drying agent like anhydrous magnesium sulfate or calcium sulfate.[3] Ensure any solvents used in washing steps are thoroughly removed.
-
-
Possible Cause 2: Absorption of atmospheric moisture.
-
Possible Cause 3: Water introduced from the purification media.
Problem 3: Low purity of the final product after purification.
-
Possible Cause 1: Inefficient separation of impurities with similar boiling points.
-
Possible Cause 2: Co-elution of impurities during column chromatography.
-
Solution: Optimize the column chromatography conditions. This may involve changing the stationary phase (e.g., using different grades of alumina or silica gel) or the solvent system if a liquid phase is used.[7] However, for a gas like BTFE, gas-solid chromatography principles would apply.
-
-
Possible Cause 3: Presence of acidic or other reactive impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound, a volatile compound, include:
-
Low-Temperature Fractional Distillation: This is a principal method for separating volatile compounds based on differences in boiling points.[6] Due to BTFE's low boiling point, the distillation must be conducted at sub-ambient temperatures.
-
Preparative Gas Chromatography (GC): For achieving very high purity, preparative GC is an excellent method that separates volatile compounds with high resolution.[9][10]
-
Column Chromatography/Adsorption: Passing the gas through a column containing adsorbents like activated alumina or molecular sieves can effectively remove inhibitors, water, and other polar impurities.[5][11]
Q2: What are the likely impurities in crude this compound?
A2: Impurities can originate from the synthesis process. A common synthesis starts from chlorotrifluoroethylene.[1] Potential impurities could include:
-
Unreacted starting materials (e.g., chlorotrifluoroethylene).
-
Intermediates from the synthesis (e.g., 1-bromo-2-chloro-1,2,2-trifluoroethane).
-
Byproducts of the reaction.
-
Residual solvents and reagents (e.g., HBr, KOH, Zn).[1]
-
Water.
-
Inhibitors added for storage and transport.
Q3: How can I remove the inhibitor from this compound?
A3: The most common method to remove phenolic inhibitors is to pass the monomer through a column packed with a suitable adsorbent.[5] Basic alumina is often effective for this purpose. The inhibitor is adsorbed onto the column, allowing the purified monomer to pass through.
Q4: What safety precautions should I take when purifying this compound?
A4: this compound is a highly flammable gas and can polymerize spontaneously.[1][12][13]
-
Flammability: Handle in a well-ventilated area, such as a fume hood, away from ignition sources.[12][13]
-
Spontaneous Polymerization: As mentioned, this can be inhibited by adding stabilizers like tributylamine.[1] Avoid exposure to heat and light, which can accelerate polymerization.[1]
-
Toxicity: It is described as having a musty odor resembling phosgene and can be toxic.[1] Avoid inhalation and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]
-
Pressure: As it is a gas, it will be handled under pressure. Ensure all equipment is rated for the pressures being used.
Quantitative Data Summary
The following table summarizes expected purity levels for different purification techniques, based on general principles for monomer purification. Specific data for this compound is scarce in publicly available literature.
| Purification Method | Typical Purity Achievable | Advantages | Disadvantages |
| Low-Temperature Fractional Distillation | 98 - 99.5% | Good for removing impurities with different boiling points. Scalable. | Requires specialized low-temperature equipment. May not remove azeotropes.[6] |
| Preparative Gas Chromatography (GC) | > 99.9% | Excellent for achieving very high purity. Separates closely related compounds.[9] | Small scale. Expensive. |
| Adsorption Column | Effective for inhibitor and water removal. | Simple and effective for specific impurities. | May not remove all organic impurities. The monomer can be "wet" if the adsorbent is not dry.[11] |
| Chemical Washing/Scrubbing | Pre-purification step. | Removes acidic or basic impurities effectively.[3][8] | Introduces water that must be removed. |
Experimental Protocols
Method 1: Purification by Adsorption to Remove Inhibitor and Water
This protocol is adapted from general procedures for monomer purification.[5]
-
Column Preparation:
-
Take a glass column of suitable size and place a small plug of glass wool at the bottom.
-
Add a layer of sand (~1-2 cm).
-
Pack the column with basic alumina (~15-20 cm). The amount will depend on the quantity of monomer to be purified.
-
Add a layer of anhydrous potassium carbonate (~3-5 cm) on top of the alumina. This will help to remove any residual water.[5]
-
Add another small layer of sand on top.
-
-
Purification:
-
Cool the column to a temperature below the boiling point of this compound (e.g., using a dry ice/acetone bath).
-
Carefully condense the crude this compound gas into a cooled collection flask.
-
Slowly pass the liquefied monomer through the prepared column under a slight pressure of dry, inert gas (e.g., nitrogen). Do not apply excessive pressure to avoid forcing the packing material through.[5]
-
Collect the purified monomer in a clean, dry, and cooled receiving flask. The flask should ideally be protected from light.
-
The inhibitor will form a colored band on the alumina.[5] Discard the column when the band starts to elute.
-
Method 2: High-Purity Purification by Preparative Gas Chromatography (GC)
This is a general outline, and specific parameters will need to be optimized for your instrument and the specific impurities present.[9][10]
-
System Preparation:
-
Use a preparative gas chromatograph equipped with a suitable column (e.g., a packed column with a non-polar stationary phase).
-
Ensure the carrier gas (e.g., helium or nitrogen) is of high purity and has passed through oxygen and moisture traps.
-
-
Injection and Separation:
-
Inject a small volume of the crude this compound into the GC.
-
Run the separation under optimized temperature and flow rate conditions to achieve baseline separation of the this compound peak from impurity peaks.
-
-
Collection:
-
Use an automated or manual fraction collection system to selectively collect the eluting this compound peak into a cold trap (e.g., cooled with liquid nitrogen).
-
Multiple injections will likely be necessary to obtain the desired quantity of high-purity monomer.
-
Visualizations
Caption: General workflow for the purification of this compound monomer.
Caption: Troubleshooting logic for addressing low purity in purified this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 1-Bromo-1,2,2-trifluoroethene | C2BrF3 | CID 11730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pslc.ws [pslc.ws]
- 6. How To [chem.rochester.edu]
- 7. Purification [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. teledynelabs.com [teledynelabs.com]
- 10. iicbe.org [iicbe.org]
- 11. reddit.com [reddit.com]
- 12. nj.gov [nj.gov]
- 13. chemicalbook.com [chemicalbook.com]
Managing Bromotrifluoroethylene Flammability: A Technical Support Guide
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the flammability of Bromotrifluoroethylene (BTFE) during experiments. Adherence to these protocols is critical to ensure laboratory safety.
Quantitative Flammability Data
For context, related fluorinated alkenes can provide an indication of potential flammability characteristics, but these are not direct substitutes for BTFE-specific data.
Table 1: Flammability Data for this compound and a Related Compound
| Parameter | This compound (C₂BrF₃) | Tetrafluoroethylene (C₂F₄) - for comparison |
| Flash Point | Data unavailable | Flammable Gas |
| Lower Explosive Limit (LEL) | Data unavailable | 11% v/v |
| Upper Explosive Limit (UEL) | Data unavailable | 60% v/v |
| Autoignition Temperature | Data unavailable | 240 °C (464 °F)[3] |
Note: The data for Tetrafluoroethylene is provided for informational purposes only and should not be used as a direct proxy for this compound.
Experimental Protocols
General Handling and Storage of this compound
Objective: To outline the essential safety protocols for the handling and storage of this compound to mitigate its high flammability risk.
Materials:
-
Cylinder of this compound with a compatible regulator
-
Gas cabinet or fume hood
-
Gas leak detection system
-
Personal Protective Equipment (PPE): flame-resistant lab coat, safety goggles, face shield, cryogenic gloves (if handling liquid)
-
Non-sparking tools
-
Grounding and bonding straps
Procedure:
-
Training and Awareness: Before handling this compound, all personnel must be thoroughly trained on its hazards, including its high flammability and potential for spontaneous ignition.[1]
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified fume hood or a gas cabinet.[4]
-
Ignition Source Control: Eliminate all potential ignition sources from the work area. This includes open flames, sparks, hot surfaces, and static electricity.[1][4] Use only non-sparking tools and explosion-proof electrical equipment.[1]
-
Grounding and Bonding: Metal containers and transfer lines for this compound should be properly grounded and bonded to prevent the buildup of static electricity.[1]
-
Cylinder Handling:
-
Inspect cylinders for damage before use.
-
Securely fasten cylinders in an upright position.
-
Use a compatible regulator designed for flammable gases.
-
Open cylinder valves slowly.
-
-
Storage:
-
Leak Detection: Regularly check for leaks using a suitable gas detection system or a soapy water solution.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, safety goggles, and a face shield.[5][7] If there is a risk of contact with the liquefied gas, wear cryogenic gloves.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Suspected Gas Leak | - Loose fittings or connections- Damaged tubing or seals- Cylinder valve malfunction | 1. Evacuate: Immediately evacuate the area.[1]2. Ventilate: If safe to do so, increase ventilation by opening windows and doors.[8]3. Eliminate Ignition Sources: Do not operate any electrical switches or create any sparks.[9]4. Shut off Gas Supply: If it can be done safely, close the main cylinder valve.[10]5. Notify Supervisor/Safety Officer: Report the leak immediately.6. Leak Detection: From a safe distance, use a handheld gas detector to identify the source of the leak. |
| Spontaneous Ignition/Fire | - Contact with air- Presence of an ignition source (spark, heat)- Static discharge | 1. Activate Fire Alarm: Immediately activate the nearest fire alarm and alert personnel.[8]2. Evacuate: Evacuate the laboratory immediately.[9]3. Fire Extinguishment (if trained and safe): For small fires, use a dry chemical or CO₂ fire extinguisher. Do not extinguish a leaking gas fire unless the leak can be stopped safely. [4]4. Cool Cylinders: If there are nearby cylinders exposed to the fire, use a water spray to cool them from a safe distance to prevent explosion.[1] |
| Inconsistent Gas Flow | - Regulator malfunction- Blockage in the gas line- Low cylinder pressure | 1. Check Cylinder Pressure: Ensure the cylinder has adequate pressure.2. Inspect Regulator: Check the regulator for any visible damage or incorrect settings.3. Check for Blockages: Safely disconnect the gas line (after shutting off the supply) and inspect for any obstructions. |
| Polymerization of BTFE | - Exposure to heat or UV light- Absence of an inhibitor | 1. Monitor for signs of polymerization: This can include changes in viscosity or the formation of solids.2. Ensure proper storage: Store BTFE away from heat and light sources.[5]3. Use inhibited BTFE: For applications where polymerization is a concern, use a grade of BTFE that contains an inhibitor like tributylamine.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary flammability hazards of this compound?
A1: this compound is a highly flammable gas that can ignite spontaneously in the air.[1][2] It forms explosive mixtures with air and can be ignited by heat, sparks, open flames, or static electricity.
Q2: What type of fire extinguisher should be used for a this compound fire?
A2: For a small fire involving this compound, a dry chemical or carbon dioxide (CO₂) fire extinguisher is recommended.[1] It is critical not to extinguish a fire from a leaking gas source unless the leak can be safely stopped.[4]
Q3: How can I prevent static electricity buildup when working with this compound?
A3: To prevent static electricity, ensure that all metal containers, cylinders, and transfer lines are properly grounded and bonded.[1] Use non-sparking tools and wear appropriate footwear to dissipate static charge.
Q4: What should I do in case of a this compound leak?
A4: In the event of a leak, immediately evacuate the area and eliminate all ignition sources.[1][9] If it is safe to do so, shut off the gas supply.[10] Ventilate the area and notify your supervisor and the appropriate safety personnel.
Q5: What personal protective equipment (PPE) is required when working with this compound?
A5: Appropriate PPE includes a flame-resistant lab coat, chemical safety goggles, a face shield, and gloves.[5][7] If there is a possibility of contact with the liquefied gas, cryogenic gloves should be worn.
Q6: Can this compound polymerize?
A6: Yes, this compound can polymerize, especially when exposed to heat or UV light.[2] This process can be inhibited by the addition of substances like tributylamine.[2]
Visual Workflow for Safe Experimentation
Caption: Workflow for safely managing this compound experiments.
References
- 1. nj.gov [nj.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Registration Dossier - ECHA [echa.europa.eu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. ionscience.com [ionscience.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. Gas Leak Detector in Laboratory - Ambetronics [ambetronics.com]
- 9. naspweb.com [naspweb.com]
- 10. TRIFLUOROBROMOMETHANE | Occupational Safety and Health Administration [osha.gov]
troubleshooting low conversion in bromotrifluoroethylene polymerization
Welcome to the technical support center for the polymerization of bromotrifluoroethylene (BTFE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues, particularly low monomer conversion, and to offer answers to frequently asked questions.
Troubleshooting Guide: Low Monomer Conversion
Low conversion of this compound is a common challenge in polymerization experiments. This guide provides a systematic approach to identifying and resolving the potential causes.
Question 1: My this compound polymerization has a very low or no conversion. What are the most common initial checks I should perform?
Answer:
When facing low or no conversion, the initial focus should be on the fundamental components and conditions of your reaction. Here are the first steps to take:
-
Verify Initiator Activity: The initiator is critical for starting the polymerization chain reaction.[1]
-
Storage: Ensure your initiator has been stored correctly, typically in a cool, dark place, and under an inert atmosphere if it is sensitive to air or moisture.
-
Age: Older batches of initiators can lose activity. If possible, use a fresh batch or test the activity of the current batch with a reliable, fast-reacting monomer.
-
Solubility: Confirm that the initiator is soluble in your reaction medium at the polymerization temperature.
-
-
Check Monomer Purity: Impurities in the this compound monomer can inhibit or terminate the polymerization.
-
Inhibitor Removal: Commercial monomers often contain inhibitors like tributylamine to prevent spontaneous polymerization during storage.[2] These must be removed before use, typically by passing the monomer through a column of activated alumina.
-
Other Impurities: Contaminants from the synthesis or degradation of the monomer can act as chain-terminating agents. If you suspect impurities, consider re-purifying the monomer.
-
-
Ensure an Inert Atmosphere: Oxygen is a potent inhibitor of most free-radical polymerizations.[1]
-
Degassing: Thoroughly degas your reaction mixture. Common methods include several freeze-pump-thaw cycles or sparging with an inert gas like high-purity nitrogen or argon for an adequate amount of time.
-
Leak-free System: Ensure your reaction setup is airtight to prevent oxygen from entering during the polymerization.
-
Question 2: I've confirmed my initiator is active and my monomer is pure, but the conversion is still low. What other reaction parameters should I investigate?
Answer:
Once you have ruled out fundamental issues with your starting materials, the next step is to examine the reaction conditions.
Table 1: Impact of Reaction Parameters on this compound Polymerization Conversion
| Parameter | Potential Issue Leading to Low Conversion | Recommended Action | Expected Outcome of Action |
| Temperature | The temperature may be too low for the initiator to decompose at an effective rate. | Gradually increase the reaction temperature in increments of 5-10°C. | An increase in temperature will increase the rate of initiator decomposition, generating more free radicals and potentially increasing the polymerization rate and conversion. |
| Excessively high temperatures can lead to side reactions or polymer degradation. | If the temperature is already high, consider lowering it. | A lower temperature may reduce side reactions and favor polymer formation. | |
| Pressure | For a gaseous monomer like this compound, the pressure is directly related to the monomer concentration in the reaction phase. Low pressure means low monomer concentration. | Increase the initial pressure of the this compound monomer. | Higher monomer concentration at the reaction site should lead to a higher rate of propagation and increased conversion. |
| Initiator Concentration | The initiator concentration may be too low to generate a sufficient number of radicals to sustain the polymerization. | Increase the initiator concentration incrementally. | A higher initiator concentration will increase the rate of initiation, which can lead to higher conversion. However, be aware that excessively high concentrations can lead to lower molecular weight polymers and potential side reactions. |
| Reaction Time | The polymerization may simply not have had enough time to proceed to high conversion. | Extend the reaction time. | Longer reaction times allow for more monomer to be converted to polymer. Monitor conversion at different time points to determine the optimal reaction duration. |
Question 3: Could the type of polymerization I am using (e.g., bulk, suspension, emulsion) affect the conversion?
Answer:
Yes, the polymerization method can significantly influence the outcome.
-
Bulk Polymerization: This method involves polymerizing the pure monomer with an initiator. While simple, heat dissipation can be a major issue due to the high viscosity of the polymerizing medium. This can lead to localized overheating and side reactions, or conversely, insufficient heat transfer to activate the initiator, both of which can result in low conversion.
-
Suspension Polymerization: In this method, the monomer is suspended as droplets in a continuous phase (usually water). This allows for much better heat control. If you are experiencing issues with bulk polymerization, switching to a suspension method could improve your results.
-
Emulsion Polymerization: Here, the monomer is emulsified in a continuous phase with the aid of a surfactant. Polymerization occurs in micelles, which can lead to high polymerization rates and high molecular weight polymers. This is a common method for producing fluoropolymers.
If you are using suspension or emulsion polymerization, issues like improper agitation speed, incorrect surfactant concentration, or phase separation can also lead to low conversion.
Frequently Asked Questions (FAQs)
Q1: How can I effectively remove the inhibitor from my this compound monomer?
A1: The most common method for removing inhibitors like tributylamine is to pass the liquid (condensed) monomer through a column packed with a suitable adsorbent. Basic activated alumina is a good choice for removing acidic inhibitors. Ensure the alumina is freshly activated by heating to remove adsorbed water. The purified monomer should be used immediately or stored under an inert atmosphere in a refrigerator for a short period.
Q2: What type of initiator is suitable for this compound polymerization?
A2: Free-radical initiators are typically used for the polymerization of vinyl monomers like this compound. The choice of initiator will depend on the reaction temperature and the solvent used.
-
Azo Initiators: Azobisisobutyronitrile (AIBN) is a common choice for polymerization in organic solvents, typically initiated around 60-80°C.
-
Peroxide Initiators: Benzoyl peroxide (BPO) is another option, often used for bulk or suspension polymerizations.
-
Redox Initiators: For lower temperature polymerizations, especially in emulsion systems, a redox initiation system (e.g., a persulfate and a reducing agent) can be effective.
Q3: My polymerization starts but then seems to stop at a low conversion. What could be the cause?
A3: This phenomenon, often referred to as "dead-end" polymerization, can be due to several factors:
-
Initiator Depletion: The initiator may be consumed before all the monomer has reacted. This can happen if the initiator has a short half-life at the reaction temperature or if the initial concentration was too low for the desired reaction time.
-
Inhibiting Impurities: Trace impurities in the monomer or solvent could be slowly terminating the growing polymer chains.
-
Chain Transfer Agents: The presence of unintended chain transfer agents can terminate a growing polymer chain and initiate a new, shorter one, which can sometimes lower the overall conversion rate.
Q4: How can I monitor the conversion of my this compound polymerization?
A4: There are several methods to quantitatively track the progress of your polymerization:
-
Gravimetry: This is the most direct method. At different time points, a sample of the reaction mixture is taken, the polymerization is quenched, and the polymer is isolated, dried, and weighed. The conversion is calculated based on the initial mass of the monomer.
-
Spectroscopy: Techniques like Fourier-Transform Infrared (FT-IR) spectroscopy can be used to monitor the disappearance of the C=C double bond of the monomer.[3]
-
Calorimetry: Differential Scanning Calorimetry (DSC) can measure the heat evolved during the exothermic polymerization reaction, which is proportional to the monomer conversion.[3]
Experimental Protocols
Generalized Protocol for Suspension Polymerization of this compound
-
Monomer Purification: Condense the gaseous this compound into a liquid and pass it through a column of activated basic alumina to remove the inhibitor.
-
Reactor Setup: A high-pressure reactor equipped with a mechanical stirrer, a thermocouple, a pressure transducer, and inlet/outlet valves is required.
-
Charging the Reactor:
-
Add deionized, deoxygenated water to the reactor.
-
Add a suspending agent (e.g., polyvinyl alcohol or a cellulose derivative) to the water and stir until dissolved.
-
Add a buffer solution to maintain the desired pH.
-
-
Degassing: Seal the reactor and thoroughly degas the aqueous phase by purging with an inert gas (e.g., argon or nitrogen) while stirring.
-
Monomer and Initiator Addition:
-
Charge the purified, liquid this compound monomer to the reactor under pressure.
-
Introduce the initiator (e.g., a water-soluble initiator like potassium persulfate or an oil-soluble initiator like AIBN dissolved in a small amount of solvent).
-
-
Polymerization:
-
Heat the reactor to the desired temperature (e.g., 60-80°C).
-
Maintain a constant stirring rate to ensure good dispersion of the monomer droplets.
-
Monitor the pressure and temperature throughout the reaction. A drop in pressure indicates monomer consumption.
-
-
Termination and Work-up:
-
After the desired reaction time, cool the reactor to stop the polymerization.
-
Vent any unreacted monomer safely.
-
Filter the polymer slurry to collect the solid polymer beads.
-
Wash the polymer beads thoroughly with water and then with a suitable solvent (e.g., methanol) to remove any residual monomer, initiator, and suspending agent.
-
Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low conversion in this compound polymerization.
Caption: Troubleshooting workflow for low conversion.
References
Technical Support Center: Enhancing the Molecular Weight of Poly(bromotrifluoroethylene)
Welcome to the technical support center dedicated to addressing challenges in the synthesis of poly(bromotrifluoroethylene) (PBTFE), with a specific focus on increasing its molecular weight. This resource is tailored for researchers, scientists, and professionals in drug development and materials science who are working with this specialized fluoropolymer. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your laboratory work.
Troubleshooting Guide: Low Molecular Weight of Poly(this compound)
Achieving a high molecular weight is often crucial for the desired physical and mechanical properties of PBTFE. Low molecular weight is a common issue that can arise from several factors during polymerization. This guide provides a structured approach to identifying and resolving these problems.
Key Factors Influencing Molecular Weight in PBTFE Synthesis
The molecular weight of PBTFE is primarily governed by the kinetics of the polymerization reaction, including the rates of initiation, propagation, and termination. The following diagram illustrates the logical relationship between key experimental parameters and their impact on the final molecular weight.
Figure 1. Logical relationship between experimental parameters and PBTFE molecular weight.
Troubleshooting Scenarios and Solutions
The following table outlines common issues encountered during PBTFE synthesis that lead to low molecular weight, along with their potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Molecular Weight with High Polymer Yield | High Initiator Concentration: An excess of initiator leads to a high concentration of free radicals, resulting in the formation of many short polymer chains that terminate quickly.[1][2] | Decrease the initiator concentration. A lower concentration will generate fewer growing chains at any given time, allowing each chain to achieve a higher molecular weight before termination.[2][3] |
| High Polymerization Temperature: Elevated temperatures can increase the rate of initiation and chain transfer reactions more significantly than the rate of propagation, leading to shorter polymer chains.[4] | Lower the polymerization temperature. This will favor the propagation step over termination and chain transfer, resulting in higher molecular weight. It is important to find an optimal temperature that maintains a reasonable reaction rate. | |
| Low Molecular Weight and Low Polymer Yield | Presence of Impurities: Impurities in the monomer or solvent can act as chain transfer agents, prematurely terminating growing polymer chains.[5] | Ensure high purity of the this compound monomer and the solvent. Purification of the monomer and solvent before use is highly recommended. |
| Chain Transfer to Solvent or Monomer: The solvent or monomer itself can participate in chain transfer reactions, limiting the growth of polymer chains.[5][6] | Select a solvent with a low chain transfer constant. If chain transfer to the monomer is significant, consider adjusting the monomer concentration or polymerization temperature. | |
| Inconsistent Molecular Weight Between Batches | Variability in Reaction Conditions: Inconsistent temperature control, agitation speed, or reactant addition rates can lead to variations in polymerization kinetics and, consequently, molecular weight. | Standardize all reaction parameters. Ensure precise and consistent control over temperature, stirring rate, and the addition of all reagents. |
| Oxygen Inhibition: The presence of oxygen can inhibit free-radical polymerization, leading to lower molecular weight and yield. | Thoroughly deoxygenate the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the polymerization process. |
Frequently Asked Questions (FAQs)
Q1: What is the general relationship between initiator concentration and the molecular weight of PBTFE?
A1: For free-radical polymerization, the molecular weight of the resulting polymer is generally inversely proportional to the square root of the initiator concentration.[1] Therefore, increasing the initiator concentration will lead to a decrease in the molecular weight of PBTFE.
Q2: How does polymerization temperature affect the molecular weight of PBTFE?
A2: The effect of temperature is complex. While higher temperatures increase the overall reaction rate, they can disproportionately increase the rates of initiation and chain transfer compared to propagation.[4] This often leads to a decrease in the average molecular weight. Therefore, to achieve a higher molecular weight, it is generally advisable to use the lowest temperature that provides a practical reaction rate.
Q3: Can chain transfer agents be used to increase the molecular weight of PBTFE?
A3: Chain transfer agents are typically used to decrease the molecular weight of a polymer.[5] They work by terminating a growing polymer chain and initiating a new one. To increase the molecular weight of PBTFE, it is crucial to minimize both intentional and unintentional chain transfer reactions by using pure reagents and selecting appropriate solvents.[5][6]
Q4: What polymerization techniques are suitable for achieving high molecular weight PBTFE?
A4: Suspension and emulsion polymerization are often preferred for producing high molecular weight fluoropolymers.[7][8] These methods allow for better heat dissipation and control over the reaction kinetics compared to bulk polymerization, which can be highly exothermic.
Experimental Protocols
The following are generalized protocols for suspension and emulsion polymerization of this compound, designed to achieve a higher molecular weight. Researchers should optimize these protocols based on their specific equipment and desired polymer characteristics.
Protocol 1: Suspension Polymerization of this compound
Suspension polymerization is a heterogeneous process where monomer droplets are dispersed in a continuous phase, typically water. The initiator is dissolved in the monomer droplets, and polymerization occurs within these "micro-reactors."
Experimental Workflow
Figure 2. Workflow for the suspension polymerization of PBTFE.
Materials and Reagents:
| Component | Suggested Material/Concentration | Purpose |
| Monomer | This compound (BTFE), >99% purity | Polymer precursor |
| Continuous Phase | Deionized water | Reaction medium |
| Suspending Agent | Poly(vinyl alcohol) (PVA) or methyl cellulose | Stabilizes monomer droplets |
| Initiator | AIBN (Azobisisobutyronitrile) or an organic peroxide | Initiates polymerization |
| Buffer | Sodium bicarbonate or phosphate buffer | Maintains stable pH |
| Inert Gas | Nitrogen or Argon | Prevents oxygen inhibition |
Procedure:
-
Reactor Setup: Assemble a high-pressure reactor equipped with a mechanical stirrer, temperature and pressure sensors, and ports for reagent addition and gas purging.
-
Charging the Reactor: Charge the reactor with deionized water, a suspending agent, and a buffer. The aqueous phase should fill approximately 50-60% of the reactor volume.
-
Deoxygenation: Seal the reactor and purge thoroughly with an inert gas (e.g., nitrogen) for at least 30 minutes to remove all traces of oxygen.
-
Monomer and Initiator Addition: Introduce the purified this compound monomer into the reactor. The initiator, dissolved in a small amount of a suitable solvent, is then injected.
-
Polymerization: Heat the reactor to the desired temperature (e.g., 50-70°C) and begin agitation. The polymerization is typically carried out for several hours.
-
Termination and Isolation: Once the desired conversion is reached (indicated by a drop in pressure), cool the reactor and vent any unreacted monomer.
-
Purification: The resulting polymer beads are collected by filtration, washed thoroughly with deionized water and methanol to remove any residual reactants, and then dried in a vacuum oven.
Protocol 2: Emulsion Polymerization of this compound
Emulsion polymerization involves emulsifying the monomer in a continuous aqueous phase with the aid of a surfactant. The initiator is typically water-soluble, and polymerization occurs primarily within the micelles.
Experimental Workflow
Figure 3. Workflow for the emulsion polymerization of PBTFE.
Materials and Reagents:
| Component | Suggested Material/Concentration | Purpose |
| Monomer | This compound (BTFE), >99% purity | Polymer precursor |
| Continuous Phase | Deionized water | Reaction medium |
| Surfactant | Ammonium perfluorooctanoate (APFO) or other fluorinated surfactant | Forms micelles to host polymerization |
| Initiator | Potassium persulfate (KPS) or ammonium persulfate (APS) | Water-soluble initiator |
| Buffer | Sodium bicarbonate or phosphate buffer | Maintains stable pH |
| Inert Gas | Nitrogen or Argon | Prevents oxygen inhibition |
Procedure:
-
Reactor Setup: Use a glass-lined or stainless steel reactor equipped with a stirrer, temperature control, and inlets for liquids and gases.
-
Aqueous Phase Preparation: Charge the reactor with deionized water, a surfactant, and a buffer.
-
Deoxygenation: Heat the aqueous phase to the reaction temperature while purging with an inert gas to remove dissolved oxygen.
-
Monomer Addition: Introduce the BTFE monomer into the reactor under pressure while stirring to form a stable emulsion.
-
Initiation: Add the water-soluble initiator to start the polymerization.
-
Polymerization: Maintain the reaction at a constant temperature with gentle agitation for the desired duration.
-
Coagulation and Isolation: After the reaction, the polymer latex is coagulated by adding a salt solution (e.g., magnesium sulfate). The precipitated polymer is then filtered.
-
Purification: The collected PBTFE is washed extensively with deionized water to remove the surfactant and other residues, followed by drying in a vacuum oven.
By carefully controlling the reaction parameters outlined in these protocols and troubleshooting guides, researchers can significantly improve the molecular weight of their poly(this compound) and achieve the desired material properties for their applications.
References
Technical Support Center: Bromotrifluoroethylene (BTFE) Polymerization
Welcome to the technical support center for the polymerization of bromotrifluoroethylene (BTFE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting common issues encountered during the synthesis of BTFE-containing polymers.
Frequently Asked Questions (FAQs)
Q1: What type of polymerization is typically used for this compound?
A1: this compound (BTFE) is typically polymerized via free-radical polymerization. This method is common for many vinyl monomers, including fluorinated alkenes. The process is initiated by a molecule that generates free radicals, which then propagate by adding to the double bond of the BTFE monomer.
Q2: What are some common initiators for the free-radical polymerization of BTFE?
A2: Common initiators for free-radical polymerization, which are likely suitable for BTFE, include organic peroxides and azo compounds. For fluorinated monomers, peroxide initiators are frequently used. An example of an initiator used for the copolymerization of BTFE is tert-butylperoxypivalate (TBPPI).[1] The choice of initiator will depend on the desired reaction temperature and the solvent used.[2][3][4][]
Q3: Can controlled radical polymerization techniques be used for BTFE?
A3: While specific examples for BTFE are not widely documented, controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are excellent candidates for achieving better control over the polymer architecture.[6][7][8][9][10] These methods can help in synthesizing polymers with predetermined molecular weights and narrow molecular weight distributions. The presence of the C-Br bond in BTFE could potentially be utilized directly in an ATRP system as an initiating site.[6]
Q4: What is the reactivity of BTFE in copolymerization?
A4: In radical copolymerization with vinylidene fluoride (VDF), BTFE has been shown to be less reactive than VDF. The reactivity ratios have been reported as r_VDF = 1.20 ± 0.50 and r_BTFE = 0.40 ± 0.15 at 75 °C.[1] This indicates that in a mixture of the two monomers, VDF will be incorporated into the polymer chain more rapidly than BTFE.[1]
Q5: Are there any known inhibitors for BTFE polymerization?
A5: this compound is known to polymerize at room temperature unless an inhibitor is present.[11] While specific inhibitors for BTFE are not detailed in the provided results, radical scavengers are generally used to prevent spontaneous polymerization of reactive monomers.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Polymerization Yield | 1. Inhibitor Presence: Residual inhibitors from monomer storage may be present.[13] 2. Inadequate Initiator Concentration: The concentration of the initiator may be too low to start the polymerization effectively.[13] 3. Low Reaction Temperature: The temperature may not be high enough for the initiator to decompose and generate radicals at an appropriate rate. | 1. Purify the monomer to remove any inhibitors before use. 2. Optimize the initiator concentration. 3. Increase the reaction temperature according to the initiator's half-life. |
| Low Molecular Weight of Polymer | 1. High Initiator Concentration: Too much initiator can lead to a large number of shorter polymer chains. 2. Chain Transfer Reactions: The C-Br bond in BTFE could act as a chain transfer agent, terminating a growing chain and starting a new one. 3. High Reaction Temperature: Higher temperatures can increase the rate of termination and chain transfer reactions. | 1. Reduce the initiator concentration. 2. Consider using a controlled radical polymerization technique like ATRP or RAFT to minimize unwanted chain transfer.[6][7][8] 3. Optimize the reaction temperature to balance initiation and propagation rates. |
| Broad Molecular Weight Distribution (High Polydispersity) | 1. Slow Initiation: If the initiation is slow compared to propagation, chains will start growing at different times. 2. Termination Reactions: Uncontrolled termination reactions (e.g., combination, disproportionation) can broaden the molecular weight distribution.[14] 3. Non-uniform Reaction Conditions: Poor mixing or temperature gradients in the reactor can lead to variations in polymerization rates. | 1. Choose an initiator that decomposes rapidly at the reaction temperature for fast initiation. 2. Employ a controlled radical polymerization method (ATRP or RAFT) to suppress termination reactions.[6][7][8][9][10] 3. Ensure efficient stirring and uniform heating of the reaction mixture. |
| Formation of Colored Product | 1. Initiator Residues: Some initiators or their byproducts can cause discoloration, especially at high temperatures.[15] 2. Side Reactions: The presence of the bromine atom might lead to side reactions that produce colored impurities. | 1. Use the minimum effective concentration of the initiator and purify the polymer after synthesis. Consider using an initiator that produces non-coloring byproducts.[15] 2. Characterize the polymer to identify potential side products and adjust reaction conditions (e.g., temperature, monomer concentration) to minimize them. |
| Gel Formation (Cross-linking) | 1. High Monomer Conversion: At high conversions, the probability of chain transfer to the polymer increases, which can lead to branching and cross-linking. 2. Impurities: Dienes or other poly-unsaturated impurities in the monomer feed can act as cross-linking agents. | 1. Limit the monomer conversion to below the gel point. 2. Ensure high purity of the monomer. |
Quantitative Data Summary
The following table summarizes the reactivity ratios for the radical copolymerization of this compound (BTFE) with vinylidene fluoride (VDF).
| Monomer 1 | Monomer 2 | r₁ | r₂ | Temperature (°C) |
| VDF | BTFE | 1.20 ± 0.50 | 0.40 ± 0.15 | 75 |
| Data from a study on the radical copolymerization of VDF and BTFE initiated by tert-butylperoxypivalate.[1] |
Experimental Protocols
1. General Protocol for Free-Radical Polymerization of BTFE (Example)
This protocol is a general guideline and should be optimized for specific experimental goals.
-
Materials:
-
This compound (BTFE), inhibitor-free
-
Initiator (e.g., tert-butylperoxypivalate)
-
Anhydrous solvent (e.g., 1,1,1,3,3-pentafluorobutane)
-
High-pressure reactor equipped with a magnetic stirrer, thermocouple, and pressure gauge
-
Schlenk line for inert gas handling
-
-
Procedure:
-
The reactor is thoroughly dried and purged with an inert gas (e.g., Argon or Nitrogen).
-
The desired amount of solvent and initiator are added to the reactor.
-
The reactor is sealed, and the contents are degassed by several freeze-pump-thaw cycles.
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A known amount of liquid BTFE monomer is condensed into the cooled reactor.
-
The reactor is heated to the desired reaction temperature (e.g., 75 °C for TBPPI) while stirring.
-
The polymerization is allowed to proceed for a set amount of time, monitoring the pressure drop.
-
After the reaction time, the reactor is cooled to stop the polymerization.
-
The unreacted monomer is carefully vented.
-
The polymer is precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum.
-
2. Protocol for Atom Transfer Radical Polymerization (ATRP) of BTFE (Hypothetical)
This is a hypothetical protocol based on general ATRP procedures, as specific ATRP of BTFE is not widely reported. The C-Br bond of BTFE itself could potentially serve as the initiator.
-
Materials:
-
This compound (BTFE), inhibitor-free
-
Catalyst (e.g., Cu(I)Br)
-
Ligand (e.g., PMDETA or a bipyridine derivative)
-
Solvent (e.g., anisole or another suitable solvent)
-
Schlenk flask and other standard ATRP glassware
-
-
Procedure:
-
The catalyst and ligand are added to a Schlenk flask under an inert atmosphere.
-
The solvent is added, and the mixture is stirred until the catalyst complex forms.
-
The mixture is degassed.
-
BTFE is added to the reaction mixture under an inert atmosphere.
-
The reaction is heated to the desired temperature and monitored by taking samples for analysis (e.g., NMR, GPC).
-
The polymerization is terminated by exposing the reaction mixture to air.
-
The catalyst is removed by passing the polymer solution through a column of neutral alumina.[16]
-
The polymer is isolated by precipitation.
-
Visualizations
Caption: Workflow for selecting and optimizing a catalyst system.
Caption: A logical workflow for troubleshooting common polymerization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Radical initiator - Wikipedia [en.wikipedia.org]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. youtube.com [youtube.com]
- 6. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 7. boronmolecular.com [boronmolecular.com]
- 8. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. jinzongmachinery.com [jinzongmachinery.com]
- 14. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 15. repository.up.ac.za [repository.up.ac.za]
- 16. youtube.com [youtube.com]
Technical Support Center: The Effect of Temperature on Bromotrifluoroethylene Reaction Rates
This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the effect of temperature on the reaction rates of bromotrifluoroethylene (BTFE). Due to the limited availability of specific kinetic data for BTFE in publicly accessible literature, this guide focuses on the fundamental principles, experimental design for determining reaction kinetics, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the reaction rate of this compound (BTFE)?
Q2: What is the Arrhenius equation and how does it relate to BTFE reactions?
A2: The Arrhenius equation is a formula that describes the relationship between the rate constant of a chemical reaction (k), the absolute temperature (T), the activation energy (Ea), and the pre-exponential factor (A). The equation is:
k = A e(-Ea/RT)
Where R is the universal gas constant. This equation implies that the rate constant, and therefore the reaction rate, increases exponentially with temperature.[4] For BTFE reactions, you would need to experimentally determine the rate constants at various temperatures to calculate the activation energy and pre-exponential factor.[5][6]
Q3: What are the primary safety concerns when working with this compound at elevated temperatures?
A3: this compound is a highly flammable gas and can polymerize explosively when heated.[7] Vapors are heavier than air and can travel to an ignition source.[7] It is crucial to handle BTFE in a well-ventilated area, away from ignition sources, and to use appropriate personal protective equipment, including safety goggles, gloves, and protective clothing.[7][8][9] Ensure that all equipment is properly grounded to prevent static discharge.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No reaction or very slow reaction at a given temperature. | The temperature may be too low to provide sufficient activation energy. | Gradually increase the reaction temperature in controlled increments. Ensure the initiator (if used) is at its effective decomposition temperature. |
| Runaway reaction or explosion. | The temperature is too high, leading to an uncontrolled, exothermic polymerization.[7] | Immediately and safely cool the reaction vessel. In the future, use a lower temperature, a more dilute solution, or a reaction inhibitor. Always have appropriate safety measures in place, such as a blast shield. |
| Inconsistent reaction rates between experiments. | Fluctuations in reaction temperature, impurities in the BTFE or solvent, or variations in initiator concentration. | Use a high-precision thermostat or bath to maintain a constant temperature. Purify the BTFE and solvents before use. Accurately measure and dispense the initiator. |
| Formation of undesired side products. | At higher temperatures, alternative reaction pathways may become more favorable, leading to the formation of byproducts. For halogenated alkenes, this can include elimination or rearrangement reactions.[10][11] | Optimize the reaction temperature to favor the desired reaction pathway. Analyze the product mixture at different temperatures using techniques like GC-MS to identify the optimal temperature window. |
| Difficulty in monitoring the reaction progress. | The reaction may be too fast to monitor with traditional sampling methods. | Utilize in-situ monitoring techniques such as Fourier-transform infrared spectroscopy (FTIR) or nuclear magnetic resonance (NMR) spectroscopy to get real-time data on monomer consumption.[12][13][14][15] |
Data Presentation
| Temperature (°C) | Temperature (K) | Initial BTFE Concentration (mol/L) | Measured Rate Constant, k (s⁻¹) |
| e.g., 25 | 298.15 | [BTFE]₀ | k₁ |
| e.g., 35 | 308.15 | [BTFE]₀ | k₂ |
| e.g., 45 | 318.15 | [BTFE]₀ | k₃ |
| e.g., 55 | 328.15 | [BTFE]₀ | k₄ |
Experimental Protocols
Objective: To determine the effect of temperature on the rate of this compound (BTFE) polymerization and to calculate the activation energy (Ea) for the reaction.
Materials:
-
This compound (inhibitor may need to be removed prior to use)
-
High-purity inert solvent (e.g., deoxygenated toluene)
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN), if required
-
Pressurized reaction vessel with temperature and pressure controls
-
Magnetic stirrer
-
Thermostat/circulating bath for temperature control
-
Analytical equipment for monitoring monomer concentration (e.g., Gas Chromatography, in-situ FTIR or NMR)[12][13][16]
Procedure:
-
Reactor Setup: Assemble the pressurized reaction vessel according to the manufacturer's instructions. Ensure all connections are secure and leak-tested. The experimental setup for gas-phase polymerization typically includes a reactor, a system for catalyst/initiator injection, and a monomer supply.[17][18][19][20]
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove all oxygen, which can inhibit radical polymerization.
-
Solvent and Initiator Addition: If conducting a solution polymerization, add the desired amount of deoxygenated solvent and initiator (if used) to the reactor.
-
Temperature Equilibration: Set the thermostat to the desired reaction temperature and allow the reactor contents to equilibrate.
-
BTFE Introduction: Introduce a known amount of BTFE gas into the reactor. The pressure will increase.
-
Reaction Monitoring: Start the stirrer and begin monitoring the concentration of BTFE over time using the chosen analytical technique. Record data at regular intervals.
-
Repeat at Different Temperatures: Repeat steps 2-6 for a range of different temperatures, keeping the initial concentrations of all reactants constant.
-
Data Analysis:
-
For each temperature, determine the order of the reaction with respect to BTFE and calculate the rate constant, k.
-
Create an Arrhenius plot by plotting the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T).[5][21]
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The slope of the resulting straight line will be equal to -Ea/R. From this, calculate the activation energy (Ea).
-
The y-intercept of the line will be equal to ln(A), from which the pre-exponential factor (A) can be determined.
-
Visualizations
Caption: Workflow for investigating temperature effects on reaction rates.
Caption: The relationship between temperature and reaction rate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Polymers and light: a love–hate relationship - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00997A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. etomica.org [etomica.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. nj.gov [nj.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1H Time Domain NMR at a Low Magnetic Field [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Online GPC monitoring for batch and flow polymerisation reactions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. ris.utwente.nl [ris.utwente.nl]
- 18. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 19. researchgate.net [researchgate.net]
- 20. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]
- 21. m.youtube.com [m.youtube.com]
Technical Support Center: Solvent Effects in Bromotrifluoroethylene Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the critical role of solvents in reactions involving bromotrifluoroethylene (BrCF=CF₂). Understanding and controlling solvent effects is paramount for achieving desired reaction outcomes, including high yields, specific product selectivity, and reproducible results.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
Your reaction with this compound shows low conversion or fails to proceed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Explanation |
| Inappropriate Solvent Polarity | The polarity of the solvent may not be suitable for the reaction mechanism. For nucleophilic substitution on an sp² carbon, as in this compound, the transition state is often more polar than the reactants. Increasing solvent polarity can stabilize this transition state and accelerate the reaction. Recommendation: If using a nonpolar solvent (e.g., hexane, toluene), switch to a polar aprotic solvent (e.g., THF, acetonitrile, DMF, DMSO).[1][2] |
| Solvent-Nucleophile Interactions (Protic Solvents) | Polar protic solvents (e.g., water, methanol, ethanol) can solvate and deactivate strong nucleophiles through hydrogen bonding, significantly reducing the reaction rate.[1][3] This is especially problematic for anionic nucleophiles. Recommendation: Replace polar protic solvents with polar aprotic solvents to enhance nucleophilicity. |
| Poor Solubility of Reactants | One or more reactants may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates. Recommendation: Ensure all reactants are soluble. Consider using a co-solvent. A miscibility table can be a useful reference. |
| Insufficient Reaction Temperature | The reaction may have a significant activation energy barrier that is not overcome at the current temperature. Recommendation: Cautiously increase the reaction temperature. Note that this may also increase the rate of side reactions. |
| Degradation of Reagents | This compound can be unstable and may polymerize.[4] Solvents should be dry and deoxygenated, as moisture and oxygen can interfere with many organometallic reactions used to derivatize this compound. Recommendation: Use freshly distilled or appropriately dried solvents. Ensure reactions are run under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Poor Product Selectivity or Formation of Side Products
The reaction yields a mixture of products or undesired side products are dominant.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Explanation |
| Solvent-Influenced Reaction Pathway | The solvent can influence the reaction mechanism, favoring one pathway over another (e.g., substitution vs. elimination). The formation of organometallic intermediates from this compound is highly dependent on the solvent.[4] For instance, the choice between tetrahydrofuran (THF) and diethyl ether can affect the formation and reactivity of Grignard reagents.[4] Recommendation: Systematically screen a range of solvents with varying polarities and coordinating abilities (e.g., THF, DME, acetonitrile, DMF). |
| Reaction with Solvent | Some solvents can participate in the reaction. For example, in solvolysis reactions, the solvent acts as the nucleophile. If this is not the intended reaction, the choice of an inert solvent is critical. Recommendation: Choose a solvent that is unreactive under the reaction conditions. |
| Temperature Effects on Selectivity | Higher temperatures can sometimes lead to a decrease in selectivity by providing enough energy to overcome the activation barriers of multiple reaction pathways. Recommendation: Lower the reaction temperature to favor the pathway with the lowest activation energy, which is often the desired one. |
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound and how does the solvent play a role?
A: this compound is a versatile reagent used in the synthesis of trifluorovinyl compounds.[4] It can undergo several types of reactions, including nucleophilic substitution/addition and the formation of organometallic intermediates.[4] The solvent is crucial in these transformations as it can influence the reaction rate, mechanism, and the stability of intermediates. For instance, in the formation of fluorinated vinyl zinc reagents from this compound, solvents like DMF, DMAc, THF, glymes, and acetonitrile are effective.[4]
Q2: Which type of solvent is generally preferred for nucleophilic substitution reactions with this compound?
A: For nucleophilic substitution on an electron-deficient alkene like this compound, polar aprotic solvents are generally preferred. These solvents, such as DMSO, DMF, and acetonitrile, can dissolve ionic nucleophiles while not strongly solvating the anion.[2] This "naked" nucleophile is more reactive and leads to faster reaction rates compared to reactions in polar protic solvents where the nucleophile is heavily solvated.[1][3]
Q3: Can I use a polar protic solvent for my reaction with this compound?
A: While not generally recommended for reactions with strong, anionic nucleophiles due to the deactivating effect of hydrogen bonding, polar protic solvents may be suitable in specific cases.[1] For example, in solvolysis reactions where the solvent itself is the intended nucleophile (e.g., methanolysis to form a trifluorovinyl ether), a polar protic solvent is necessary. The reaction of trifluoroethylene with methanol to yield adducts proceeds in almost quantitative fashion.[4]
Q4: My reaction is very slow in THF. What other polar aprotic solvents can I try?
A: If your reaction is sluggish in THF, you can consider switching to a more polar aprotic solvent. The polarity of aprotic solvents generally increases in the order of: Diethyl Ether < THF < Ethyl Acetate < Acetone < Acetonitrile < DMF < DMSO. Increasing the polarity can help to stabilize charged intermediates or transition states, potentially increasing the reaction rate.
Q5: How does solvent choice affect the formation of Grignard or other organometallic reagents from this compound?
A: The formation of organometallic reagents is highly dependent on the solvent. Ethereal solvents like THF and diethyl ether are commonly used for Grignard reagent formation because they can solvate and stabilize the organomagnesium species. The choice between these can influence the rate of formation and the reactivity of the resulting reagent.[4] For other organometallics, such as organozinc reagents, a broader range of polar aprotic solvents can be used.[4]
Experimental Protocols
General Protocol for Nucleophilic Substitution on this compound
This protocol describes a general procedure for the reaction of this compound with a nucleophile in a polar aprotic solvent.
Materials:
-
This compound
-
Nucleophile (e.g., sodium methoxide, sodium thiophenoxide)
-
Anhydrous polar aprotic solvent (e.g., DMF, THF, acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and stir bar
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, a condenser, and an inert gas inlet.
-
Under a positive pressure of inert gas, add the anhydrous solvent to the flask via syringe or cannula.
-
Add the nucleophile to the solvent. If the nucleophile is a solid, it should be dried prior to use.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C with an ice bath).
-
Slowly bubble this compound gas through the solution or add a solution of this compound in the same solvent dropwise.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS, TLC if applicable).
-
Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of ammonium chloride).
-
Perform a standard aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., distillation, column chromatography).
Visualizations
Caption: Solvent effect on nucleophile reactivity.
Caption: General experimental workflow.
References
Technical Support Center: Scale-Up of Bromotrifluoroethylene (BTFE) Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the key considerations and challenges encountered during the scale-up of bromotrifluoroethylene (BTFE) synthesis. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is a common laboratory-scale synthesis route for this compound (BTFE)?
A common and high-yield laboratory synthesis of this compound starts from chlorotrifluoroethylene (CTFE).[1] The process involves two main steps:
-
Hydrobromination of CTFE: Hydrogen bromide (HBr) is added across the double bond of CTFE to form 1-bromo-1-chloro-2,2,2-trifluoroethane.
-
Dehydrochlorination: The resulting intermediate is then treated with a base, such as potassium hydroxide (KOH), to eliminate hydrogen chloride (HCl) and form this compound.[1]
Q2: What are the primary safety concerns when handling this compound?
This compound is a hazardous material that requires strict safety protocols. The main hazards include:
-
High Flammability: BTFE is a highly flammable gas.[1]
-
Toxicity: It has a musty odor resembling phosgene and is toxic if inhaled.[1]
-
Spontaneous Polymerization: BTFE can polymerize spontaneously, which can lead to a rapid increase in pressure and potential rupture of containers. This process can be initiated by heat, UV light, or contact with certain metals.[1]
-
Corrosivity: The synthesis involves corrosive reagents like HBr and KOH.
Q3: How can the spontaneous polymerization of BTFE be prevented during synthesis and storage?
Inhibiting spontaneous polymerization is critical for the safe handling of BTFE. This can be achieved by:
-
Adding Inhibitors: Tributylamine is commonly added as an inhibitor to prevent polymerization.[1]
-
Controlling Temperature: Storing BTFE at low temperatures significantly reduces the rate of polymerization.
-
Avoiding Contaminants: Ensure all reaction vessels and storage containers are clean and free of contaminants that could initiate polymerization.
-
Excluding Light: Storing BTFE in the dark or in amber-colored containers can prevent UV-light-induced polymerization.[1]
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor reaction progress using appropriate analytical techniques (e.g., GC-MS) to ensure completion. Optimize reaction time and temperature. |
| Side Reactions | Analyze byproducts to identify side reactions. Adjust stoichiometry and reaction conditions to minimize their formation. |
| Loss of Product during Workup | BTFE is a volatile gas. Ensure efficient condensation and collection systems are in place. Minimize transfer steps. |
| Premature Polymerization | Check for the presence of polymerization inhibitors. Ensure the reaction and workup are performed at the recommended temperatures. |
Issue 2: Polymer Formation in the Reactor
| Potential Cause | Troubleshooting Step |
| Insufficient Inhibitor | Ensure the correct concentration of a suitable polymerization inhibitor (e.g., tributylamine) is added at the appropriate stage. |
| Hot Spots in the Reactor | Improve agitation and reactor cooling to ensure uniform temperature distribution. On a larger scale, consider reactor design with a higher surface area-to-volume ratio. |
| Contamination | Thoroughly clean all equipment to remove any potential initiators of polymerization. |
| Extended Reaction or Residence Time | Optimize the reaction time to minimize the period during which the product is exposed to polymerization-conducive conditions. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Close Boiling Points of Impurities | Utilize fractional distillation with a high-efficiency column for purification. Optimize the distillation parameters (pressure, temperature, reflux ratio). |
| Azeotrope Formation | Investigate the possibility of azeotrope formation with solvents or byproducts. Consider alternative purification methods like extractive distillation or membrane separation. |
| Presence of Acidic Impurities | Wash the crude product with a dilute basic solution (e.g., sodium bicarbonate) to remove acidic impurities like residual HBr. |
Scale-Up Considerations: Data Presentation
Scaling up the synthesis of BTFE from laboratory to pilot or industrial scale requires careful consideration of how reaction parameters affect yield and purity. The following tables provide a hypothetical comparison based on typical scale-up challenges.
Table 1: Reaction Parameters at Different Scales
| Parameter | Lab Scale (1 L Reactor) | Pilot Scale (100 L Reactor) | Industrial Scale (1000 L Reactor) |
| Reactant Feed Rate | Batch | Semi-batch or Continuous | Continuous |
| Heat Transfer | High surface area to volume ratio, efficient heat dissipation | Moderate surface area to volume ratio, requires jacketed cooling and internal coils | Low surface area to volume ratio, requires advanced cooling systems |
| Mixing | Magnetic stirrer or overhead stirrer | Mechanical agitator (e.g., turbine) | High-efficiency mechanical agitator |
| Reaction Time | Typically shorter | May be longer due to mass transfer limitations | Optimized for continuous flow |
| Pressure | Atmospheric or slightly above | Controlled pressure | Precisely controlled pressure |
Table 2: Expected Yield and Purity Profile
| Scale | Typical Yield (%) | Key Impurities | Purity (%) |
| Lab Scale | 85-95% | Unreacted starting materials, solvent residues | >99% |
| Pilot Scale | 80-90% | Increased levels of byproducts due to potential hot spots and longer residence times | 98-99% |
| Industrial Scale | 85-92% (optimized) | Byproducts from continuous process, potential oligomers | >99.5% (with advanced purification) |
Experimental Protocols
Laboratory Scale Synthesis of this compound
Materials:
-
Chlorotrifluoroethylene (CTFE)
-
Anhydrous Hydrogen Bromide (HBr)
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Tributylamine (inhibitor)
-
Dry Ice / Acetone bath
Procedure:
-
Hydrobromination: In a cooled (-78°C) flask equipped with a gas inlet and a magnetic stirrer, condense a known amount of CTFE. Slowly bubble anhydrous HBr gas through the liquefied CTFE with constant stirring. Monitor the reaction by observing the disappearance of the volatile CTFE.
-
Workup 1: Once the reaction is complete, carefully vent any excess HBr. Allow the reaction mixture to slowly warm to room temperature to obtain crude 1-bromo-1-chloro-2,2,2-trifluoroethane.
-
Dehydrochlorination: Prepare a solution of KOH in ethanol. Cool this solution in an ice bath. Slowly add the crude product from the previous step to the ethanolic KOH solution with vigorous stirring.
-
Product Collection: The gaseous BTFE product will evolve from the reaction mixture. Pass the gas through a cold trap (-78°C) to condense and collect the product. Add a small amount of tributylamine to the collected BTFE to inhibit polymerization.
-
Purification: The collected BTFE can be further purified by fractional distillation.
Conceptual Pilot-Scale Synthesis of this compound (Semi-Batch Process)
Equipment:
-
100 L jacketed glass-lined reactor with a mechanical agitator and a reflux condenser
-
HBr gas cylinder with a mass flow controller
-
KOH solution tank with a metering pump
-
Cryogenic condensation system
Procedure:
-
Reactor Preparation: The reactor is cleaned, dried, and purged with nitrogen.
-
CTFE Charging: A pre-determined amount of liquefied CTFE is charged into the cooled reactor.
-
Hydrobromination: Anhydrous HBr is fed into the reactor at a controlled rate while maintaining the reactor temperature below a specified limit using the cooling jacket. The reaction pressure is carefully monitored.
-
Intermediate Transfer: After the reaction is complete, the crude 1-bromo-1-chloro-2,2,2-trifluoroethane is transferred to a second reactor for dehydrochlorination.
-
Dehydrochlorination: The ethanolic KOH solution is slowly added to the second reactor containing the intermediate. The reaction temperature is controlled by the reactor's cooling system.
-
Product Collection and Inhibition: The evolved BTFE gas is passed through a heat exchanger and then a cryogenic condenser for liquefaction and collection. The polymerization inhibitor is added to the collection tank.
-
Purification: The crude BTFE is purified in a dedicated distillation column.
Visualizations
Caption: Experimental workflow for BTFE synthesis from lab to pilot scale.
Caption: Troubleshooting decision tree for polymer formation during BTFE synthesis.
References
Bromotrifluoroethylene Waste: A Technical Guide to Safe Disposal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the safe handling and disposal of bromotrifluoroethylene (BTFE) waste. Adherence to these protocols is critical to ensure laboratory safety and environmental compliance.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BTFE) and what are its primary hazards?
A1: this compound (BTFE) is a halogenated alkene with the chemical formula C2BrF3. It is a colorless, highly flammable gas with a musty, phosgene-like odor.[1][2] Its primary hazards include:
-
Flammability: BTFE is a highly flammable gas that can form explosive mixtures with air.[3][4]
-
Reactivity: It can polymerize spontaneously, a reaction that can be accelerated by heat or UV light.[1][2] It is also incompatible with strong oxidizing agents.[3]
-
Toxicity: BTFE is toxic if inhaled and can cause irritation to the skin and eyes.[3][5] Upon decomposition, it can release highly toxic bromine and fluorine gases.[3]
-
Pressure Hazard: As a gas, it is typically supplied in cylinders and poses a risk of rupture if heated.[6]
Q2: What are the immediate first aid measures in case of exposure to BTFE?
A2: In case of accidental exposure, the following first aid measures should be taken immediately:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: In the unlikely event of ingestion, do not induce vomiting. Seek immediate medical attention.
Q3: How should I store this compound and its waste?
A3: Proper storage is crucial to prevent accidents. Store BTFE and its waste in a cool, dry, well-ventilated area away from sources of ignition such as heat, sparks, and open flames.[7] Containers should be tightly closed and clearly labeled.[7] It must be stored separately from incompatible materials, especially oxidizing agents.[3]
Q4: Can I dispose of small amounts of BTFE waste down the drain?
A4: No. Under no circumstances should BTFE or its waste be disposed of down the drain or in the regular trash.[7] It is a hazardous material that requires special disposal procedures to protect human health and the environment.
Q5: What is the recommended general procedure for disposing of BTFE waste?
A5: The standard and safest method for the disposal of BTFE waste is to collect it in a designated, properly labeled, and sealed container for pickup by a licensed hazardous waste disposal company.[7] The most common industrial disposal method is controlled incineration with flue gas scrubbing to neutralize the hazardous decomposition products.[7]
Troubleshooting Guide for BTFE Waste Management
This guide addresses specific issues that may arise during the handling and disposal of BTFE waste in a laboratory setting.
| Problem | Possible Cause | Solution |
| A lecture bottle of BTFE is old or the supplier will not accept its return. | Lecture bottles can be difficult and expensive to dispose of if not returned to the supplier. | Contact your institution's Environmental Health and Safety (EHS) department for guidance. They can arrange for disposal through a specialized waste vendor. Do not attempt to vent the gas into a fume hood. |
| I have a small amount of BTFE gas trapped in an apparatus. | Residual gas can pose a hazard if not properly managed. | The apparatus should be purged with an inert gas (e.g., nitrogen or argon) in a well-ventilated fume hood. The effluent gas stream must be treated before release. See the experimental protocols below for a lab-scale scrubbing procedure. |
| A pungent, musty odor is detected in the lab. | This could indicate a leak of BTFE gas. | Immediately evacuate the area and notify your lab supervisor and EHS. Do not re-enter the area until it has been declared safe by qualified personnel. |
| The BTFE appears to be polymerizing in the container. | Spontaneous polymerization can occur, especially if the inhibitor is depleted or if the container is exposed to heat or light.[1][2] | Do not attempt to open the container. Isolate the container in a safe, well-ventilated area, away from heat and other chemicals. Contact EHS immediately for emergency disposal. |
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C2BrF3 | [2] |
| Molar Mass | 160.92 g/mol | [2] |
| Boiling Point | -2.5 °C | [2] |
| Density (liquid) | 1.909 g/cm³ | [7] |
| Toxicity (Inhalation, Rat) | LCLo: 279 ppm/4h | [6] |
| Occupational Exposure Limits | Not established | [3] |
Experimental Protocols for Laboratory-Scale Waste Management
Disclaimer: The following protocols are adapted from general procedures for halogenated alkenes and should only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat. These procedures are intended for the treatment of very small quantities of residual BTFE waste (e.g., from purging an apparatus) and not for the disposal of bulk quantities.
Protocol 1: Alkaline Permanganate Scrubbing for Gaseous BTFE Waste Stream
This protocol describes a method for scrubbing a low-flow gaseous stream of BTFE, for instance, from the purging of an experimental setup. The principle is the oxidative cleavage of the carbon-carbon double bond by potassium permanganate.
Materials:
-
Two gas washing bottles (bubblers)
-
Stirring hotplate and stir bars
-
Potassium permanganate (KMnO4)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Tubing and appropriate connectors
Procedure:
-
Prepare the Scrubbing Solution: In a fume hood, prepare a 5% (w/v) solution of potassium permanganate in 1 M sodium hydroxide. For example, dissolve 5 g of KMnO4 and 4 g of NaOH in 100 mL of distilled water.
-
Set up the Scrubbing Train:
-
Fill two gas washing bottles each with a sufficient amount of the alkaline permanganate solution to ensure the gas inlet is submerged.
-
Place the bubblers on a stirring hotplate and add a stir bar to each.
-
Connect the outlet of your experimental apparatus to the inlet of the first bubbler.
-
Connect the outlet of the first bubbler to the inlet of the second bubbler to ensure complete reaction.
-
The outlet of the second bubbler should be vented into the fume hood exhaust.
-
-
Scrubbing Process:
-
Begin gentle stirring of the scrubbing solutions.
-
Slowly purge the apparatus containing the residual BTFE with an inert gas (e.g., nitrogen) at a low flow rate (e.g., 10-20 mL/min).
-
The purple color of the permanganate solution will gradually fade and a brown precipitate of manganese dioxide (MnO2) will form as the BTFE is oxidized.
-
Continue the purge until the color in the first bubbler has significantly changed. The second bubbler serves as an indicator and should remain purple, signifying that all the BTFE has been trapped in the first bubbler.
-
-
Waste Disposal of the Scrubbing Solution:
-
Once the scrubbing is complete, the resulting mixture in the bubblers contains manganese dioxide and inorganic salts. This mixture should be collected as hazardous waste and disposed of through your institution's EHS department.
-
Protocol 2: Collection of BTFE Waste for External Disposal
This is the most recommended and safest procedure for managing BTFE waste.
Materials:
-
A designated, leak-proof, and pressure-rated waste container compatible with halogenated materials.
-
Hazardous waste labels.
Procedure:
-
Designate a Waste Container: Obtain a suitable waste container from your EHS department. Ensure it is appropriately labeled for "Halogenated Organic Waste" and includes the specific chemical name "this compound."
-
Collect the Waste:
-
For residual liquids or solids contaminated with BTFE, place them directly into the designated waste container.
-
For gaseous waste from reactions, if it cannot be scrubbed as described in Protocol 1, it should be carefully collected in a gas bag or a cold trap (-78 °C, dry ice/acetone bath) and then transferred to the appropriate waste container. Extreme caution must be exercised when handling condensed BTFE due to its volatility and toxicity.
-
-
Seal and Store the Container:
-
Keep the waste container tightly sealed when not in use.
-
Store the container in a designated satellite accumulation area that is a cool, dry, and well-ventilated location, away from incompatible materials.
-
-
Arrange for Pickup: Once the container is full or has been in accumulation for the maximum time allowed by your institution's policies, contact your EHS department to arrange for its collection and disposal.
Visualizations
Logical Workflow for this compound Waste Disposal
Caption: Decision workflow for the safe disposal of this compound waste.
Chemical Incompatibility Diagram for this compound
Caption: Key chemical incompatibilities of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nj.gov [nj.gov]
- 4. Chlorotrifluoroethylene | C2ClF3 | CID 6594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BROMOTRIFLUOROMETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. 1-Bromo-1,2,2-trifluoroethene | C2BrF3 | CID 11730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
Technical Support Center: Monitoring Bromotrifluoroethylene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bromotrifluoroethylene (BTFE) reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds in a reaction mixture, making it well-suited for monitoring the consumption of this compound and the formation of products.
Troubleshooting Guide: GC-MS Analysis
| Issue | Possible Causes | Solutions |
| No or Low Signal for BTFE | - Leak in the injection port or column connections.- Improper syringe handling or injection volume.- Column degradation or contamination.[1] - Incorrect GC parameters (e.g., inlet temperature too low). | - Perform a leak check of the system.- Ensure proper syringe technique and consistent injection volume.- Condition or replace the GC column.- Optimize inlet temperature to ensure complete vaporization of BTFE. |
| Peak Tailing for BTFE or Products | - Active sites in the injector liner or column.- Column overloading.[1] - Sample solvent incompatible with the stationary phase. | - Use a deactivated liner and a column suitable for halogenated compounds.- Reduce the injection volume or dilute the sample.- Choose a solvent that is compatible with the GC column's stationary phase. |
| Poor Peak Resolution | - Inappropriate temperature program.- Carrier gas flow rate is not optimal.- Wrong column phase for the analytes. | - Optimize the temperature ramp rate to improve separation.- Adjust the carrier gas flow rate to the column's optimal linear velocity.- Select a column with a stationary phase that provides better selectivity for halogenated compounds. |
| Baseline Noise or Drift | - Contaminated carrier gas or gas lines.- Column bleed at high temperatures.- Detector contamination.[2] | - Use high-purity carrier gas and install traps to remove impurities.- Ensure the column temperature does not exceed its maximum limit.- Clean the detector according to the manufacturer's instructions. |
| Inconsistent Retention Times | - Fluctuations in oven temperature or carrier gas flow rate.- Leaks in the system. | - Verify the stability of the oven temperature and carrier gas flow.- Perform a thorough leak check of the entire GC system. |
Frequently Asked Questions (FAQs): GC-MS Analysis
Q1: What are the characteristic mass spectral fragments of this compound?
A1: The mass spectrum of this compound is characterized by its molecular ion peak and fragments resulting from the loss of bromine and fluorine atoms. Due to the isotopic distribution of bromine (79Br and 81Br), you will observe characteristic isotopic patterns for bromine-containing fragments.[3]
Q2: How can I perform quantitative analysis of my this compound reaction using GC-MS?
A2: Quantitative analysis can be achieved by creating a calibration curve.[4] Prepare a series of standards with known concentrations of this compound and an internal standard.[4] Inject these standards into the GC-MS and plot the peak area ratio of the analyte to the internal standard against the concentration. This curve can then be used to determine the concentration of this compound in your reaction samples.
Experimental Protocol: Quantitative GC-MS Analysis of a BTFE Reaction
-
Internal Standard Selection: Choose an internal standard that is chemically inert to the reaction components, does not co-elute with any reactants or products, and has a similar response factor to the analyte if possible. A suitable choice could be a stable, halogenated compound not present in the reaction mixture.
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration in a suitable volatile solvent (e.g., dichloromethane).
-
Prepare a stock solution of the internal standard of a known concentration in the same solvent.
-
-
Calibration Standards Preparation:
-
Create a series of calibration standards by diluting the this compound stock solution to different concentrations.
-
To each calibration standard, add a constant, known amount of the internal standard stock solution.
-
-
Sample Preparation:
-
At various time points during your reaction, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction immediately (if necessary) and dilute the aliquot with the same solvent used for the standards.
-
Add the same constant, known amount of the internal standard to the diluted sample.
-
-
GC-MS Analysis:
-
Inject the prepared calibration standards and reaction samples into the GC-MS.
-
Typical GC Parameters (starting point, optimization may be required):
-
Column: A mid-polarity column suitable for volatile halogenated compounds (e.g., 5% diphenyl / 95% dimethyl polysiloxane).
-
Inlet Temperature: 250 °C
-
Oven Program: 40 °C (hold for 2 min), ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 35-300.
-
-
-
Data Analysis:
-
For each chromatogram, integrate the peak areas of this compound and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration for the calibration standards.
-
Use the equation of the line from the calibration curve to calculate the concentration of this compound in your reaction samples.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly 19F NMR, is an invaluable tool for monitoring reactions involving fluorinated compounds like this compound due to the high sensitivity and 100% natural abundance of the 19F nucleus.[5][6]
Troubleshooting Guide: NMR Analysis
| Issue | Possible Causes | Solutions |
| Broad 19F NMR Signals | - Poor shimming of the magnetic field.- Presence of paramagnetic impurities.- High sample viscosity. | - Re-shim the magnet, especially the Z1 and Z2 shims.- Ensure the reaction mixture is free from paramagnetic species.- Dilute the sample to reduce viscosity. |
| Baseline Roll in 19F NMR | - Incorrect phase correction.- Large spectral width.[7] - Acoustic ringing. | - Carefully re-phase the spectrum manually.- Acquire the spectrum with a smaller spectral width if possible, or use baseline correction algorithms.- Apply a digital filter or increase the pre-acquisition delay. |
| Inaccurate Integrals for Quantification | - Insufficient relaxation delay (T1).- Non-uniform excitation across the spectrum. | - Set the relaxation delay to at least 5 times the longest T1 of the signals of interest for accurate quantification.[8] - Ensure the pulse width is calibrated correctly for your sample and spectrometer. |
| Overlapping Peaks | - Similar chemical environments of different fluorine nuclei. | - Use a higher field NMR spectrometer for better spectral dispersion.- Consider using 2D NMR techniques (e.g., 1H-19F HETCOR) to resolve overlapping signals. |
Frequently Asked Questions (FAQs): NMR Analysis
Q1: What are the expected 19F NMR chemical shifts for this compound?
A1: The 19F NMR spectrum of this compound will show distinct signals for the different fluorine environments. The geminal fluorines (=CF2) will have a different chemical shift from the fluorine atom on the same carbon as the bromine (=CFBr). The exact chemical shifts will depend on the solvent and the reference standard used.
Q2: Can I monitor the polymerization of this compound using 19F NMR?
A2: Yes, 19F NMR is an excellent technique for monitoring the polymerization. As the reaction progresses, the sharp signals of the monomer will decrease in intensity, and broad signals corresponding to the polymer will appear. The disappearance of the monomer signal can be integrated to quantify the reaction conversion.
Experimental Protocol: Monitoring a BTFE Reaction by 19F NMR
-
Sample Preparation:
-
At desired time intervals, carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Add the aliquot to an NMR tube containing a deuterated solvent (e.g., CDCl3 or acetone-d6) and a known amount of an internal standard. A suitable internal standard for 19F NMR is a stable fluorinated compound that does not react under the reaction conditions and has a signal that does not overlap with the analyte signals (e.g., trifluorotoluene).
-
-
NMR Acquisition:
-
Acquire a 1H NMR spectrum to check for the presence of proton-containing species and to shim the magnet.
-
Switch to the 19F channel.
-
Typical 19F NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 of the signals of interest for quantitative analysis (a value of 10-30 seconds is a good starting point).
-
Number of Scans (ns): Adjust based on the concentration of your sample to achieve an adequate signal-to-noise ratio.
-
Spectral Width: Set a wide enough spectral width to encompass all expected fluorine signals.
-
-
-
Data Processing and Analysis:
-
Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Phase the spectrum carefully.
-
Perform baseline correction.
-
Integrate the signals corresponding to the this compound monomer and the internal standard.
-
Calculate the concentration of the monomer at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the monomer versus time to obtain the reaction kinetics.
-
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy is a powerful technique for real-time monitoring of chemical reactions by tracking changes in the vibrational frequencies of functional groups.[9][10][11]
Troubleshooting Guide: In-situ FTIR Analysis
| Issue | Possible Causes | Solutions |
| No or Weak Infrared Signal | - Probe is not properly immersed in the reaction mixture.- The probe window is dirty or coated with material.[12] - Detector issue (e.g., not cooled properly for MCT detectors). | - Ensure the ATR probe tip is fully and consistently submerged.- Clean the probe window with a suitable solvent before each reaction.- Check the detector status and ensure it is operating under the correct conditions. |
| Baseline Drift | - Temperature fluctuations in the reaction mixture.- Changes in the refractive index of the solution as the reaction progresses. | - Maintain stable temperature control of the reaction.- Use a region of the spectrum with no absorbance bands as a baseline reference point. |
| Spectral Interferences | - Solvent absorption bands overlap with analyte signals.- Formation of gas bubbles on the probe surface. | - Choose a solvent with a spectral window in the region of interest.- Ensure adequate stirring to prevent bubble formation on the ATR crystal. |
| Non-linear Absorbance vs. Concentration | - High concentrations of analytes can lead to deviations from Beer-Lambert law. | - Dilute the reaction mixture if possible, or use a shorter pathlength probe.- Use a multi-point calibration to account for non-linearity. |
Frequently Asked Questions (FAQs): In-situ FTIR Analysis
Q1: Which vibrational bands are most useful for monitoring this compound reactions?
A1: The C=C stretching vibration of this compound, which appears around 1783 cm-1, is a strong and characteristic band that can be monitored for its disappearance.[13][14] The appearance of new bands corresponding to the product's functional groups (e.g., C-O, C-N) can also be tracked.
Q2: How can I obtain quantitative data from in-situ FTIR?
A2: Quantitative data can be obtained by creating a calibration curve that correlates the absorbance of a characteristic peak with the concentration of the corresponding species.[15] This typically involves preparing standards of known concentrations and measuring their FTIR spectra under the same conditions as the reaction.
Experimental Protocol: In-situ FTIR Reaction Monitoring
-
System Setup:
-
Insert the in-situ FTIR probe into the reaction vessel, ensuring the ATR crystal is fully submerged in the reaction medium.
-
Ensure a proper seal to maintain an inert atmosphere if required.
-
-
Background Spectrum:
-
Before initiating the reaction, record a background spectrum of the reaction solvent and any starting materials that are present before the reaction is triggered. This spectrum will be automatically subtracted from subsequent spectra.
-
-
Reaction Initiation and Data Acquisition:
-
Start the reaction (e.g., by adding the final reactant or catalyst).
-
Immediately begin acquiring FTIR spectra at regular intervals (e.g., every 30-60 seconds).
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the this compound reactant and the major product(s).
-
Create a trend plot of the absorbance of these peaks over time. The decrease in the reactant peak and the increase in the product peak will provide a kinetic profile of the reaction.
-
For quantitative analysis, correlate the absorbance values to concentration using a pre-determined calibration curve.
-
Workflow and Logic Diagrams
Troubleshooting Workflow for GC-MS Analysis
Caption: A logical workflow for troubleshooting common issues in GC-MS analysis.
Experimental Workflow for Quantitative Reaction Monitoring
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Fragmentation Pattern in Mass Spectra | PPTX [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. magritek.com [magritek.com]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. F19 detection [nmr.chem.ucsb.edu]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. azom.com [azom.com]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterization of Bromotrifluoroethylene (BTFE) Copolymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of bromotrifluoroethylene (BTFE) copolymers.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers to specific issues that may arise during the experimental analysis of BTFE copolymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: Why does my ¹⁹F NMR spectrum for a BTFE copolymer show a rolling or distorted baseline?
Answer: A rolling or distorted baseline in ¹⁹F NMR spectra is a frequent artifact that can hinder accurate phasing and integration. This issue can stem from several factors:
-
Large Spectral Width: ¹⁹F NMR spectra cover a very wide chemical shift range, and acquiring data over this entire range can often lead to baseline distortions.
-
Incorrect Phasing: The application of a large first-order phase correction, sometimes due to improper manual phasing, can introduce a rolling baseline.
-
Acoustic Ringing: The radiofrequency pulse can cause oscillations in the initial part of the Free Induction Decay (FID), resulting in baseline problems.
-
Probe Background Signals: Broad signals originating from fluorine-containing materials within the NMR probe itself can contribute to an uneven baseline.
Question: I am observing low signal-to-noise in my ¹⁹F NMR spectrum. What are the possible causes and solutions?
Answer: Poor signal-to-noise (S/N) in ¹⁹F NMR can be attributed to several factors:
-
Low Sample Concentration: The most straightforward cause is a low concentration of the copolymer in the NMR tube.
-
Insufficient Number of Scans: A low number of accumulated scans will result in a lower S/N ratio.
-
Improper Pulse Calibration: Incorrectly calibrated pulse widths can lead to inefficient excitation of the fluorine nuclei.
-
High-Frequency Noise: External electronic noise can interfere with the sensitive NMR signals.
To improve the S/N ratio, consider the following:
-
Increase the sample concentration, if possible.
-
Increase the number of scans.
-
Ensure proper pulse calibration for the ¹⁹F nucleus.
-
Check for and eliminate sources of external electronic noise.
Question: How can I quantitatively determine the composition of my BTFE copolymer using NMR?
Answer: The molar ratio of the repeating units in a BTFE copolymer can be determined by NMR by comparing the integrals of signals corresponding to each monomer.[1] The following general equation can be used:
For a BTFE copolymer, you would identify unique signals for the BTFE monomer and the comonomer in either the ¹H or ¹⁹F NMR spectrum and use their integration values to calculate the composition.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
Question: I am having trouble identifying the C-Br stretching vibration in my BTFE copolymer FTIR spectrum. Where should I be looking?
Answer: The carbon-bromine (C-Br) stretching vibration typically appears in the fingerprint region of the FTIR spectrum, specifically between 600 cm⁻¹ and 500 cm⁻¹.[2][3] However, this region can be complex with many overlapping peaks, making a definitive assignment challenging. It is recommended to compare the spectrum of the copolymer with that of the corresponding homopolymers to identify unique vibrational modes.
Question: What is the best way to prepare a solid BTFE copolymer sample for FTIR analysis?
Answer: For solid BTFE copolymers, Attenuated Total Reflectance (ATR)-FTIR is often the most convenient method as it requires minimal sample preparation.[4] A small amount of the solid polymer is placed directly on the ATR crystal.[5] Alternatively, thin films can be cast from a suitable solvent onto an IR-transparent substrate.[6] If ATR is not available, the KBr pellet method can be used, where the finely ground polymer is mixed with potassium bromide and pressed into a pellet.[6]
Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC)
Question: I am observing inconsistent results and poor reproducibility in my GPC/SEC analysis of a BTFE copolymer. What could be the issue?
Answer: Inconsistent GPC/SEC results for fluoropolymers can arise from several factors:
-
Poor Sample Preparation: Incomplete dissolution of the polymer or the presence of particulate matter can lead to column blockage and erratic chromatograms.[7]
-
Inappropriate Solvent: The choice of eluent is critical. For fluoropolymers, solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or hexafluoroisopropanol (HFIP) are often used.[8] The solvent must be a good solvent for the specific BTFE copolymer to ensure proper chain expansion.
-
Column Interactions: The polar nature of the C-Br and C-F bonds can sometimes lead to interactions with the column packing material, causing peak tailing or broadening. The addition of salts like lithium bromide to polar solvents can help suppress these interactions.
-
Incorrect Calibration: Using calibration standards that do not accurately reflect the hydrodynamic volume of the BTFE copolymer in the chosen solvent will lead to inaccurate molecular weight determination.[7]
Question: What is a suitable solvent for GPC/SEC analysis of brominated fluoropolymers?
Answer: The selection of a suitable solvent for GPC/SEC of brominated fluoropolymers depends on the specific copolymer composition and polarity. Common solvents for fluoropolymers include:
-
Tetrahydrofuran (THF)
-
Dimethylformamide (DMF)
-
Dimethylacetamide (DMAc) [8]
-
Hexafluoroisopropanol (HFIP)
-
α,α,α-Trifluorotoluene has been shown to be an effective mobile phase for some highly fluorinated polymers.[9]
It is crucial to ensure the chosen solvent provides good solubility for the BTFE copolymer to avoid issues with sample preparation and column interactions.
Thermal Analysis (DSC/TGA)
Question: My DSC thermogram for a BTFE copolymer shows broad or multiple melting peaks. What does this indicate?
Answer: Broad or multiple melting endotherms in the DSC thermogram of a semicrystalline BTFE copolymer can suggest:
-
Variable Crystallite Size Distribution: A broad melting peak often corresponds to a wide distribution of crystal sizes or perfection.
-
Presence of Different Crystalline Phases: Multiple peaks may indicate the presence of different crystal structures or polymorphs within the material.
-
Influence of Comonomer Content: The incorporation of the BTFE monomer can disrupt the crystal lattice of the comonomer, leading to a depression in the melting temperature and broadening of the melting peak.[10]
Question: How do I interpret the TGA curve for my BTFE copolymer?
Answer: Thermogravimetric analysis (TGA) provides information about the thermal stability and decomposition of the copolymer. The TGA curve plots the weight loss of the sample as a function of temperature. Key features to interpret include:
-
Onset of Decomposition: The temperature at which significant weight loss begins indicates the start of thermal degradation.
-
Decomposition Steps: Multiple steps in the weight loss curve suggest a multi-stage decomposition process, which may correspond to the degradation of different components of the copolymer or the evolution of different degradation products.
-
Residual Mass: The amount of material remaining at the end of the analysis can provide information about the formation of a char or inorganic residue.
Data Presentation
Table 1: Typical FTIR Peak Assignments for Functional Groups in BTFE Copolymers
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-F Stretch | 1400 - 1000 | Strong |
| C-H Stretch (Alkyl) | 2960 - 2850 | Strong |
| C=O Stretch (Ester comonomer) | 1750 - 1735 | Strong |
| C-Br Stretch | 600 - 500 | Medium-Weak |
Note: The exact peak positions can vary depending on the specific copolymer composition and microstructure.[2][3][11]
Table 2: Comparison of GPC/SEC Solvents for Fluoropolymer Analysis
| Solvent | Polarity | Typical Operating Temperature | Notes |
| Tetrahydrofuran (THF) | Non-polar | Room Temperature | Good for many non-polar to moderately polar polymers. |
| Dimethylformamide (DMF) | Polar | Room Temperature to 80°C | Often used with salt additives (e.g., LiBr) to prevent polymer-column interactions. |
| Hexafluoroisopropanol (HFIP) | Highly Polar | Room Temperature | Excellent solvent for many polar polymers, including polyamides and polyesters.[12] |
| α,α,α-Trifluorotoluene | Non-polar | Room Temperature | Can be a good solvent for highly fluorinated polymers.[9] |
Experimental Protocols
Protocol 1: Determination of Copolymer Composition by ¹⁹F NMR
-
Sample Preparation: Dissolve 10-20 mg of the BTFE copolymer in a suitable deuterated solvent (e.g., acetone-d₆, DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer equipped with a fluorine probe.
-
Set the spectral width to encompass the expected chemical shift range for fluoropolymers (e.g., -50 to -200 ppm).
-
Use a relaxation delay of at least 5 times the longest T₁ relaxation time of the signals of interest for quantitative analysis.
-
-
Data Acquisition: Acquire the ¹⁹F NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing:
-
Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum to obtain a flat baseline.
-
Integrate the characteristic signals for the BTFE monomer and the comonomer.
-
-
Calculation: Use the integral values to calculate the molar composition of the copolymer.
Protocol 2: Molecular Weight Determination by GPC/SEC
-
Mobile Phase Preparation: Prepare the chosen mobile phase (e.g., THF, DMF with 0.05 M LiBr) and filter it through a 0.22 µm filter. Degas the mobile phase thoroughly.
-
Sample Preparation:
-
Dissolve the BTFE copolymer in the mobile phase at a concentration of 1-2 mg/mL.
-
Gently agitate the solution until the polymer is fully dissolved. This may require heating for some fluoropolymers.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.[7]
-
-
Instrument Setup:
-
Equilibrate the GPC/SEC system with the mobile phase at the desired flow rate (typically 1.0 mL/min) and temperature.
-
Use a column set appropriate for the expected molecular weight range of the polymer.
-
-
Calibration: Calibrate the system using a series of narrow molecular weight standards (e.g., polystyrene, PMMA) that are appropriate for the chosen solvent and column set.
-
Data Acquisition: Inject the filtered sample solution and collect the chromatogram using a refractive index (RI) or multi-angle light scattering (MALS) detector.
-
Data Analysis: Use the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the BTFE copolymer.
Visualizations
References
- 1. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]
- 2. FTIR [terpconnect.umd.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fourier-Transform Infrared Spectroscopy (FTIR) – Advances in Polymer Science [ncstate.pressbooks.pub]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. GPC/SEC chromatography of polymers [peakexpert.com]
- 9. researchgate.net [researchgate.net]
- 10. Thermal Analysis of Crystallization and Phase Transition in Novel Polyethylene Glycol Grafted Butene-1 Copolymers [mdpi.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. hplc.eu [hplc.eu]
Validation & Comparative
A Comparative Guide to Bromotrifluoroethylene in Fluoropolymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorinated monomers for polymer synthesis, bromotrifluoroethylene (BTFE) presents a unique combination of properties due to the presence of a bromine atom. This guide provides an objective comparison of the polymerization behavior and resulting polymer characteristics of BTFE against other widely used fluorinated monomers, namely tetrafluoroethylene (TFE), vinylidene fluoride (VDF), and hexafluoropropylene (HFP). The information herein is supported by available experimental data to aid researchers in monomer selection for specific applications.
Polymerization Behavior: A Comparative Overview
The introduction of a bromine atom in BTFE significantly influences its reactivity and the properties of the resulting polymers. Unlike the more common fluorinated monomers, BTFE's bromine atom can act as a site for chain transfer or post-polymerization modification, offering a versatile handle for polymer architecture control.
Free radical polymerization is a common method for synthesizing fluoropolymers.[1] The general mechanism involves initiation, propagation, and termination steps. The reactivity of each monomer in this process is a critical factor influencing polymerization kinetics and copolymer composition.
Reactivity Ratios in Copolymerization
Reactivity ratios (r) are crucial for predicting the composition of a copolymer.[2][3] For a copolymerization involving two monomers, M1 and M2, the reactivity ratios are defined as:
-
r₁ = k₁₁ / k₁₂ (the ratio of the rate constant for a growing chain ending in M1 adding another M1 to the rate constant of it adding M2)
-
r₂ = k₂₂ / k₂₁ (the ratio of the rate constant for a growing chain ending in M2 adding another M2 to the rate constant of it adding M1)
In the copolymerization of vinylidene fluoride (VDF) and this compound (BTFE), the reactivity of BTFE has been noted to differ from other comonomers, which affects the regioregularity of the resulting P(VDF-co-BTFE) copolymers.[4][5][6] This difference in reactivity can lead to the formation of molecular defects, which in turn influence the microstructure and dielectric properties of the copolymer.[4][7] For instance, single BTFE units can be incorporated into the crystalline phase and destabilize the ferroelectric β phase, while sequences of BTFE units can be excluded, reducing crystallinity.[4][5]
Comparative Data on Polymer Properties
The following tables summarize key properties of polymers derived from BTFE, TFE, VDF, and HFP. It is important to note that data for BTFE homopolymers is limited in publicly accessible literature, and much of the available information pertains to its copolymers, particularly with VDF.
Table 1: Thermal Properties of Selected Fluoropolymers
| Property | Poly(this compound) (PBTFE) | Polytetrafluoroethylene (PTFE) | Poly(vinylidene fluoride) (PVDF) | Poly(hexafluoropropylene) (PHFP) |
| Melting Point (°C) | Data not readily available | ~327[8][9] | ~177[8][9] | Amorphous |
| Continuous Service Temperature (°C) | Data not readily available | up to 260[10][11] | up to 150[9][11] | Data not readily available |
| Thermal Stability | Expected to be lower than PTFE due to C-Br bond | Excellent[12] | High[13] | Data not readily available |
Table 2: Mechanical Properties of Selected Fluoropolymers
| Property | Poly(this compound) (PBTFE) | Polytetrafluoroethylene (PTFE) | Poly(vinylidene fluoride) (PVDF) | Poly(hexafluoropropylene) (PHFP) |
| Tensile Strength (MPa) | Data not readily available | 25–35[8] | 48–60[8] | Data not readily available |
| Elongation at Break (%) | Data not readily available | 200–300[8] | Data not readily available | Data not readily available |
Table 3: Chemical Resistance of Selected Fluoropolymers
| Property | Poly(this compound) (PBTFE) | Polytetrafluoroethylene (PTFE) | Poly(vinylidene fluoride) (PVDF) | Poly(hexafluoropropylene) (PHFP) |
| General Chemical Resistance | Good, but potentially susceptible to reactions at the C-Br bond | Exceptional, inert to most chemicals[9][10] | Excellent, though less inert than PTFE[8][9] | Excellent |
| Resistance to Strong Acids | Good | Excellent[9] | Excellent[8] | Excellent |
| Resistance to Strong Bases | Good | Excellent[9] | Excellent[8] | Excellent |
| Resistance to Organic Solvents | Good | Excellent[9] | Swells in some solvents[14] | Good |
Experimental Protocols
Detailed experimental protocols for the polymerization of BTFE are not as widespread as for other common fluoromonomers. However, based on available literature, a general procedure for the suspension copolymerization of VDF and BTFE can be outlined.
General Protocol for Suspension Copolymerization of VDF and BTFE
-
Materials: Vinylidene fluoride (VDF), this compound (BTFE), initiator (e.g., a peroxide), suspending agent, deionized water.
-
Apparatus: High-pressure reactor equipped with a stirrer, temperature control system, and monomer inlet.
-
Procedure:
-
The reactor is charged with deionized water and a suspending agent.
-
The reactor is sealed, and the contents are deoxygenated by purging with an inert gas (e.g., nitrogen or argon).
-
A known amount of the initiator is introduced into the reactor.
-
The desired amounts of liquid BTFE and gaseous VDF are fed into the reactor.
-
The reactor is heated to the desired polymerization temperature while stirring to maintain a stable suspension.
-
The polymerization is allowed to proceed for a set period, monitoring the pressure drop to gauge monomer consumption.
-
After the reaction, the reactor is cooled, and the residual monomer pressure is vented.
-
The resulting polymer suspension is filtered, washed thoroughly with deionized water, and dried to a constant weight.
-
-
Characterization: The resulting copolymer can be characterized using techniques such as ¹⁹F NMR to determine the copolymer composition and microstructure, DSC for thermal analysis, and GPC for molecular weight determination.[4][7]
Logical Relationship in Fluorinated Monomer Comparison
The selection of a fluorinated monomer for a specific application is a multi-faceted decision based on the desired properties of the final polymer. The following diagram illustrates the logical flow of considerations.
Caption: Logical workflow for fluorinated monomer selection.
Summary
This compound offers a unique value proposition in the field of fluoropolymers due to its bromine functionality, which allows for post-polymerization modifications and can influence polymer properties in unique ways. While it may not possess the extreme thermal and chemical resistance of fully fluorinated polymers like PTFE, its copolymers, particularly with VDF, exhibit interesting dielectric and microstructural properties.[4][5] The choice between BTFE and other fluorinated monomers will ultimately depend on the specific performance requirements of the target application, balancing factors such as thermal stability, mechanical strength, chemical resistance, and the potential for further chemical modification. Further research into the homopolymerization of BTFE and its copolymerization with a wider range of monomers is needed to fully elucidate its potential.
References
- 1. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 2. m.youtube.com [m.youtube.com]
- 3. fiveable.me [fiveable.me]
- 4. Synthesis of poly(vinylidene fluoride-co-bromotrifluoroethylene) and effects of molecular defects on microstructure and dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of poly(vinylidene fluoride-co-bromotrifluoroethylene) and effects of molecular defects on microstructure and dielectric properties | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of poly(vinylidene fluoride-co-bromotrifluoroethylene) and effects of molecular defects on microstructure and dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pengrowthplastics.com [pengrowthplastics.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. teflon.com [teflon.com]
- 11. bladenptfe.com [bladenptfe.com]
- 12. Polytetrafluoroethylene: Synthesis and Characterization of the Original Extreme Polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ptfemachineryblog.wordpress.com [ptfemachineryblog.wordpress.com]
- 14. Polychlorotrifluoroethylene - Wikipedia [en.wikipedia.org]
A Comparative Guide to P(VDF-co-TrFE) and Other PVDF Copolymers for Researchers and Drug Development Professionals
An in-depth analysis of the electrical, mechanical, and thermal properties of Poly(vinylidene fluoride-co-trifluoroethylene) (P(VDF-co-TrFE)) reveals its distinct advantages over other polyvinylidene fluoride (PVDF) copolymers, such as PVDF-hexafluoropropylene (PVDF-HFP) and PVDF-chlorotrifluoroethylene (PVDF-CTFE). This guide provides a comprehensive comparison of these materials, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal material for their applications.
Executive Summary
P(VDF-co-TrFE) stands out for its superior piezoelectric and ferroelectric properties, making it a prime candidate for applications requiring high sensitivity and efficient energy conversion, such as sensors, actuators, and energy harvesting devices. While PVDF-HFP offers greater flexibility and a lower Young's modulus, and PVDF-CTFE exhibits a high dielectric constant, neither matches the electromechanical performance of P(VDF-co-TrFE). The selection of a particular PVDF copolymer will ultimately depend on the specific requirements of the application, balancing the need for piezoelectric response, mechanical flexibility, and dielectric performance.
Comparative Data of PVDF Copolymers
The following tables summarize the key quantitative properties of P(VDF-co-TrFE) in comparison to PVDF-HFP and PVDF-CTFE.
| Property | P(VDF-co-TrFE) | PVDF-HFP | PVDF-CTFE |
| Piezoelectric Coefficient (d₃₃) (pC/N) | -24 to -58.2[1][2] | ~10[3] | Data not readily available |
| Remnant Polarization (Pᵣ) (mC/m²) | 45 - 85[1] | Lower than P(VDF-co-TrFE) | Slimmer hysteresis loops[4] |
| Coercive Field (Eₑ) (MV/m) | 24 - 55[5] | Lower than P(VDF-co-TrFE) | Lower than PVDF[4] |
| Table 1: Comparison of Electromechanical Properties. P(VDF-co-TrFE) exhibits a significantly higher piezoelectric coefficient and remnant polarization compared to other copolymers, indicating a stronger electromechanical response. |
| Property | P(VDF-co-TrFE) | PVDF-HFP | PVDF-CTFE |
| Dielectric Constant (@ 1 kHz) | ~10 - 15[6] | ~12 | ~12.25[7] |
| Dielectric Loss Tangent (@ 1 kHz) | ~0.02 - 0.04 | ~0.03 - 0.05 | ~0.04 |
| Table 2: Comparison of Dielectric Properties. The dielectric constants of the copolymers are comparable, with P(VDF-co-TrFE) often exhibiting a slightly lower loss tangent, which is advantageous for minimizing energy dissipation. |
| Property | P(VDF-co-TrFE) | PVDF-HFP | PVDF-CTFE |
| Young's Modulus (GPa) | 2.5 - 4.89[8] | 0.226 - 1.56[9][10] | ~0.15 - 0.25[11] |
| Tensile Strength (MPa) | 44.19[8] | 13.5 - 17.5[10] | Data not readily available |
| Table 3: Comparison of Mechanical Properties. P(VDF-co-TrFE) is a stiffer material with a higher Young's modulus and tensile strength, while PVDF-HFP and PVDF-CTFE offer greater flexibility. |
| Property | P(VDF-co-TrFE) | PVDF-HFP | PVDF-CTFE |
| Melting Temperature (Tₘ) (°C) | 150 - 154[12] | 143 - 170[13][14] | 125 - 135[11] |
| Glass Transition Temperature (T₉) (°C) | ~ -35[15] | ~ -35[13] | ~ -20 to -37[16] |
| Table 4: Comparison of Thermal Properties. The melting and glass transition temperatures are relatively similar across these copolymers, indicating comparable processing windows and operational temperature ranges for many applications. |
Experimental Protocols
The following sections detail the methodologies used to determine the key properties presented in the comparison tables.
Piezoelectric Coefficient (d₃₃) Measurement
The longitudinal piezoelectric coefficient (d₃₃) is a measure of the electric charge generated per unit of applied force in the same direction.
A common method for measuring d₃₃ is the direct piezoelectric effect measurement. A sample of the poled polymer film with electrodes is subjected to a known dynamic force, and the resulting charge is measured using a charge amplifier. The d₃₃ value is then calculated by dividing the generated charge by the applied force.
Ferroelectric Hysteresis Loop Measurement
Ferroelectric hysteresis loops provide crucial information about the remnant polarization (Pᵣ) and coercive field (Eₑ) of a material.
The Sawyer-Tower circuit is a widely used method. A sinusoidal voltage is applied to the sample, and the voltage across a series reference capacitor is measured. This voltage is proportional to the charge on the sample, which is then used to calculate the polarization. Plotting polarization versus the applied electric field yields the hysteresis loop.
Dielectric Spectroscopy
Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency.
A sample is placed between two electrodes in a dielectric test fixture connected to an impedance analyzer. The analyzer applies a sinusoidal voltage across a range of frequencies and measures the resulting current, from which it calculates the capacitance and dissipation factor. The dielectric constant and loss tangent are then determined from these measurements and the sample's dimensions.
Tensile Testing
Tensile testing is used to determine the mechanical properties of materials, including Young's modulus and tensile strength.
A standardized "dog-bone" shaped specimen is clamped into a universal testing machine and subjected to a controlled tensile load at a constant strain rate until it fractures. The machine records the applied load and the elongation of the specimen, which are then used to generate a stress-strain curve.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to determine the melting temperature (Tₘ) and glass transition temperature (T₉) of a material.
A small, weighed sample of the polymer is placed in a DSC pan and heated at a controlled rate alongside an empty reference pan. The instrument measures the difference in heat flow required to maintain both pans at the same temperature. This difference in heat flow is plotted against temperature, revealing thermal transitions such as melting (an endothermic peak) and the glass transition (a step-like change in the baseline).
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. public.pensoft.net [public.pensoft.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Frontiers | Enhanced Piezoelectric Coefficient of PVDF-TrFE Films via In Situ Polarization [frontiersin.org]
- 8. ijert.org [ijert.org]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced Dielectric and Mechanical Properties of PVDF-HFP/Zn-BCZT Composite | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 11. piezopvdf.com [piezopvdf.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. weprofab.com [weprofab.com]
- 15. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Bromotrifluoroethylene-Based Polymers for Dielectric Applications
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials for dielectric applications, fluoropolymers stand out for their exceptional electrical insulation properties, thermal stability, and chemical resistance. This guide provides a comparative analysis of bromotrifluoroethylene (BTFE)-based polymers, specifically focusing on copolymers of vinylidene fluoride and this compound, P(VDF-BTFE). Their performance is benchmarked against two widely used fluoropolymers, polytetrafluoroethylene (PTFE) and polyvinylidene fluoride (PVDF). This objective comparison is supported by experimental data to aid in material selection for demanding dielectric applications.
Quantitative Performance Comparison
The dielectric properties of polymers are critical for their application in capacitors, insulators, and high-frequency electronic components. The following table summarizes the key dielectric parameters for P(VDF-BTFE) copolymers, PTFE, and PVDF.
| Property | P(VDF-BTFE) Copolymers | Polytetrafluoroethylene (PTFE) | Polyvinylidene Fluoride (PVDF) |
| Dielectric Constant (at 1 kHz) | ~10 - 15 (Varies with BTFE content) | ~2.1[1] | ~7 - 12[2] |
| Dielectric Loss (tan δ) (at 1 kHz) | ~0.02 - 0.05 (Varies with BTFE content) | < 0.0002[1] | ~0.02 - 0.03 |
| Breakdown Strength (MV/m) | Up to 716 | > 30 (can exceed 200 for thin films)[1] | ~300 - 500 |
| Frequency Dependence of Dielectric Constant | Decreases with increasing frequency | Relatively stable across a wide frequency range[3] | Decreases with increasing frequency[4][5] |
| Temperature Dependence of Dielectric Properties | Properties are temperature-dependent | Stable over a wide temperature range[3][6] | Properties are temperature-dependent[5][7][8] |
Experimental Protocols
The data presented in this guide is based on standardized experimental methodologies to ensure accuracy and comparability. The key experimental protocols for determining the dielectric properties of these polymers are outlined below.
Dielectric Constant and Dielectric Loss Measurement
The dielectric constant (permittivity) and dielectric loss (dissipation factor, tan δ) are fundamental parameters characterizing a dielectric material. These properties are typically measured as a function of frequency and temperature.
Methodology (based on ASTM D150):
-
Sample Preparation: Thin films of the polymer are prepared by methods such as solvent casting, spin coating, or hot pressing to achieve a uniform thickness. The thickness of the film is precisely measured.
-
Electrode Application: Conductive electrodes, typically gold or aluminum, are deposited on both sides of the polymer film. This can be done through sputtering or vacuum evaporation to ensure good contact with the material.
-
Measurement Setup: The prepared sample is placed in a parallel plate capacitor configuration within a dielectric spectrometer or an LCR meter. The setup is enclosed in a temperature-controlled chamber.
-
Data Acquisition: An alternating voltage is applied across the sample, and the resulting capacitance and dissipation factor are measured over a range of frequencies (e.g., 100 Hz to 1 MHz) and temperatures.
-
Calculation: The dielectric constant (ε') is calculated from the measured capacitance (C), the vacuum permittivity (ε₀), the electrode area (A), and the sample thickness (d) using the formula: ε' = (C * d) / (ε₀ * A). The dielectric loss (tan δ) is directly measured by the instrument.
Breakdown Strength Measurement
Dielectric breakdown strength is a measure of a material's ability to withstand a strong electric field without failing.
Methodology (based on ASTM D149):
-
Sample Preparation: Polymer film samples of a specified thickness are prepared.
-
Electrode Configuration: The sample is placed between two electrodes. The geometry of the electrodes is standardized to ensure a uniform electric field. The test is often performed in a dielectric medium like oil to prevent flashover.
-
Voltage Application: A high voltage is applied across the electrodes. The voltage is increased at a uniform rate (e.g., 500 V/s) until the material experiences dielectric breakdown, which is observed as a sudden drop in voltage and an increase in current.[9]
-
Data Recording: The voltage at which breakdown occurs is recorded.
-
Calculation: The breakdown strength is calculated by dividing the breakdown voltage by the thickness of the sample. Multiple measurements are typically performed to obtain a statistical average.
Logical Workflow for Dielectric Material Selection
The selection of a suitable dielectric material for a specific application involves a systematic evaluation of its properties. The following diagram illustrates a logical workflow for this process.
Caption: Logical workflow for selecting a dielectric polymer based on application requirements.
Conclusion
The incorporation of this compound as a comonomer in PVDF offers a pathway to tailor the dielectric properties for specific applications. P(VDF-BTFE) copolymers exhibit a high dielectric constant, making them suitable for applications requiring high capacitance in a small volume. However, this often comes at the cost of higher dielectric loss compared to materials like PTFE.
For high-frequency applications where low signal loss is paramount, PTFE remains the material of choice due to its exceptionally low and stable dielectric constant and loss tangent over wide frequency and temperature ranges. PVDF provides a balance of a relatively high dielectric constant and good processability.
The selection of the optimal dielectric material ultimately depends on the specific requirements of the application. For researchers and professionals in the field, a thorough understanding of the trade-offs between dielectric constant, dielectric loss, breakdown strength, and their dependence on operating conditions is crucial for successful material design and implementation. Further research into the synthesis and characterization of novel BTFE-based polymers could lead to materials with even more desirable combinations of dielectric properties.
References
- 1. The Insane Electrical Properties of PTFE and How to Interpret Them | Poly Fluoro Ltd [polyfluoroltd.com]
- 2. plastim.co.uk [plastim.co.uk]
- 3. What are PTFE and PTFE Dielectric Constant? A Complete Guide [pcbasic.com]
- 4. mdpi.com [mdpi.com]
- 5. worldwidejournals.com [worldwidejournals.com]
- 6. What Is The Dielectric Constant Of Ptfe And Why Is It Important? Unlock Superior Signal Integrity - Kintek [kintek-solution.com]
- 7. Research Portal [scholarship.miami.edu]
- 8. researchgate.net [researchgate.net]
- 9. matestlabs.com [matestlabs.com]
A Comparative Analysis of Bromotrifluoroethylene and Tetrafluoroethylene Copolymers for Advanced Research Applications
In the landscape of high-performance fluoropolymers, the strategic selection of monomers is paramount to tailoring material properties for specific and demanding applications. This guide provides a comparative study of copolymers derived from bromotrifluoroethylene (BTFE) and the more conventional tetrafluoroethylene (TFE). While direct comparative data on BTFE-TFE copolymers is limited in publicly available literature, this guide leverages a detailed analysis of a representative BTFE-containing copolymer, poly(vinylidene fluoride-co-bromotrifluoroethylene) (P(VDF-co-BTFE)), and contrasts its characteristics with established TFE-based copolymers such as polytetrafluoroethylene (PTFE), fluorinated ethylene propylene (FEP), perfluoroalkoxy alkane (PFA), and ethylene tetrafluoroethylene (ETFE).
This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, properties, and potential applications of these distinct fluoropolymer systems. The inclusion of the bromine atom in the BTFE monomer introduces unique functionalities that can significantly alter the physicochemical properties of the resulting copolymer, offering potential advantages in areas such as refractive index modification, flame retardancy, and as a site for further chemical modification.
Comparative Performance Data
The following tables summarize the key physical, mechanical, thermal, and electrical properties of P(VDF-co-BTFE) and prominent TFE-based copolymers. This data is compiled from various technical sources and research publications to provide a clear and concise comparison.
Table 1: Physical and Mechanical Properties
| Property | P(VDF-co-BTFE) | PTFE | FEP | PFA | ETFE | ASTM/ISO Method |
| Density (g/cm³) | Not specified | 2.16[1] | 2.12 - 2.17[2] | 2.12 - 2.17[3] | 1.7[4] | D792 |
| Tensile Strength (psi) | Not specified | 3,900[1] | 2,100 - 3,050[5] | 280 - 315 kgf/cm² | 5,500 - 7,000[4] | D638 |
| Elongation at Break (%) | Not specified | 300[6] | 240 - 300[5] | 280 - 300[2] | 100 - 350[4] | D638 |
| Flexural Modulus (10^5 psi) | Not specified | 0.5 - 0.9[6] | 0.95 | 0.95 | 2.0 | D790 |
| Hardness (Shore D) | Not specified | 50 - 59[7] | 55[2] | 60[2] | 75[2] | D2240 |
| Coefficient of Friction | Not specified | 0.06 - 0.1[7] | 0.50[2] | 0.2 | 0.4[4] | D1894 |
Table 2: Thermal Properties
| Property | P(VDF-co-BTFE) | PTFE | FEP | PFA | ETFE | ASTM/ISO Method |
| Melting Point (°C) | Varies with composition | 327[8] | 260[9] | 305[3] | 225 - 270[4] | D3418 |
| Max. Service Temp. (°C) | Not specified | 260[6] | 204[9] | 260[3] | 150[4] | - |
| Heat Deflection Temp. @ 66 psi (°C) | Not specified | 132[6] | 70 | 73 | 104[4] | D648 |
| Thermal Conductivity (W/m·K) | Not specified | 0.24 - 0.35[7] | 0.209[9] | 0.21 | 0.238[4] | C177 |
| Coefficient of Linear Thermal Expansion (10^-5 in/in-°F) | Not specified | 5.5 - 8.4[6] | 5.3 | 6.7 | 5.2 | D696 |
Table 3: Electrical Properties
| Property | P(VDF-co-BTFE) | PTFE | FEP | PFA | ETFE | ASTM/ISO Method |
| Dielectric Constant (1 MHz) | Varies with composition | 2.1[7] | 2.1[2] | 2.1[10] | 2.6[2] | D150 |
| Dielectric Strength (kV/mm) | Not specified | 18 - 105[7] | 260 (0.025-mm film)[11] | >2000 V/mil | Not specified | D149 |
| Dissipation Factor (1 MHz) | Varies with composition | 0.0001 - 0.0003[7] | 0.0007 | 0.0003 | 0.006 | D150 |
| Volume Resistivity (ohm-cm) | Not specified | 10¹¹ - 10¹⁸[7] | >10¹⁸ | >10¹⁸[10] | >10¹⁶[4] | D257 |
Experimental Protocols
A detailed methodology for the synthesis of a BTFE-containing copolymer is provided below, based on the suspension polymerization of vinylidene fluoride (VDF) and this compound (BTFE).[12][13] This protocol serves as a representative example of the synthesis of fluoropolymers incorporating BTFE.
Synthesis of P(VDF-co-BTFE) via Suspension Polymerization
1. Materials:
-
Vinylidene fluoride (VDF) monomer
-
This compound (BTFE) monomer
-
Deionized water
-
Dispersing agent (e.g., cellulose derivative)
-
Initiator (e.g., organic peroxide)
-
Chain transfer agent (optional, for molecular weight control)
2. Equipment:
-
High-pressure stainless steel autoclave reactor equipped with a stirrer
-
Vacuum pump
-
Nitrogen source
-
Temperature and pressure control systems
-
Monomer and initiator injection systems
3. Procedure:
-
Reactor Preparation: The autoclave is thoroughly cleaned and dried. It is then evacuated and purged with high-purity nitrogen multiple times to remove any oxygen, which can inhibit free-radical polymerization.
-
Charging the Reactor: Deionized water and the dispersing agent are charged into the reactor. The mixture is stirred to ensure proper dissolution or suspension of the dispersing agent.
-
Monomer Addition: The desired molar ratio of VDF and BTFE monomers is introduced into the reactor. The reactor is then heated to the target polymerization temperature, typically in the range of 30-60°C.
-
Initiation: Once the reactor reaches the desired temperature and pressure (which can range from 2.1 to 7.0 MPa), the initiator, dissolved in a suitable solvent, is injected to commence the polymerization reaction.[14]
-
Polymerization: The reaction is allowed to proceed for a predetermined time (e.g., 15-22 hours), with continuous stirring to maintain the suspension.[14] The temperature and pressure are carefully monitored and controlled throughout the process.
-
Termination and Recovery: After the desired conversion is achieved, the reaction is terminated by cooling the reactor and venting the unreacted monomers. The resulting polymer slurry is then discharged from the reactor.
-
Purification and Drying: The polymer is washed with deionized water to remove any residual dispersing agent and initiator. The purified polymer is then dried in a vacuum oven to a constant weight.
4. Characterization:
-
The composition and microstructure of the resulting P(VDF-co-BTFE) copolymer can be determined using techniques such as ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy.[12]
-
Thermal properties, including melting point and crystallinity, are typically analyzed using Differential Scanning Calorimetry (DSC).[12]
-
The crystalline structure can be investigated using Wide-Angle X-ray Diffraction (WAXD).[12]
-
Dielectric properties are measured over a range of frequencies and temperatures using a dielectric analyzer.[12]
Visualizations
The following diagrams illustrate key aspects of the synthesis and structure of the compared copolymers.
Caption: Experimental workflow for the suspension polymerization of P(VDF-co-BTFE).
Caption: Chemical structures of monomers and representative copolymer backbones.
Caption: Logical flow from monomer selection to potential applications.
Conclusion
The incorporation of this compound into a fluoropolymer backbone, as exemplified by P(VDF-co-BTFE), introduces significant changes to the polymer's microstructure and properties. The presence of the bulky bromine atom can disrupt the crystalline structure, which in turn influences the thermal and dielectric behavior of the material.[12] In the case of P(VDF-co-BTFE), single BTFE defects are incorporated into the crystalline phase, destabilizing the ferroelectric β phase, while multiple BTFE units are excluded, reducing crystallinity and altering the dielectric relaxation.[12]
In comparison, tetrafluoroethylene-based copolymers offer a wide range of properties depending on the comonomer used. PTFE, the homopolymer, is highly crystalline and offers exceptional thermal and chemical resistance but is challenging to process.[8] Copolymers like FEP and PFA are melt-processable and retain excellent chemical and thermal properties, though with a lower maximum service temperature than PTFE.[3][9] ETFE, a copolymer with ethylene, provides superior mechanical strength and toughness compared to fully fluorinated polymers.[4][15]
The choice between a BTFE-containing copolymer and a TFE-based copolymer will ultimately depend on the specific performance requirements of the application. BTFE copolymers present an intriguing option for researchers seeking to develop materials with tailored refractive indices, enhanced flame retardancy, or surfaces that can be further functionalized via the bromine atom. TFE copolymers, on the other hand, remain the established choice for applications demanding the highest levels of thermal and chemical inertness. Further research into the copolymerization of BTFE with TFE is warranted to fully elucidate the properties of this specific copolymer system and expand the toolkit of advanced fluorinated materials.
References
- 1. catalog.wshampshire.com [catalog.wshampshire.com]
- 2. Fluoropolymer Spec Chart [interplastinc.com]
- 3. lorric.com [lorric.com]
- 4. ETFE Properties - Fluorotherm™ [fluorotherm.com]
- 5. FEP Tubing | Properties | Fluorotherm.com [fluorotherm.com]
- 6. Technical Data Sheet PTFE (Teflon) | Erie Industrial Plastics - Erie, PA [erieindustrialplastics.com]
- 7. bearingworks.com [bearingworks.com]
- 8. Polytetrafluoroethylene - Wikipedia [en.wikipedia.org]
- 9. FEP Fluoroclear [fluoron.com]
- 10. row-inc.com [row-inc.com]
- 11. teflon.com [teflon.com]
- 12. Synthesis of poly(vinylidene fluoride-co-bromotrifluoroethylene) and effects of molecular defects on microstructure and dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of poly(vinylidene fluoride-co-bromotrifluoroethylene) and effects of molecular defects on microstructure and dielectric properties | Semantic Scholar [semanticscholar.org]
- 14. hub.qmplus.qmul.ac.uk [hub.qmplus.qmul.ac.uk]
- 15. specialchem.com [specialchem.com]
A Comparative Guide to the Synthesis of Bromotrifluoroethylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary synthesis methods for bromotrifluoroethylene (BTFE), a valuable reagent in the preparation of trifluorovinyl compounds. The information presented herein is curated from scientific literature to assist researchers in selecting the most efficient and practical synthetic route.
Introduction
This compound (CF2=CFBr) is a halogenated ethylene derivative with significant applications in organic synthesis, particularly as a precursor to various trifluorovinyl-containing molecules. The efficient synthesis of BTFE is crucial for its accessibility in research and development. This document outlines and compares the prevalent multi-step synthesis starting from chlorotrifluoroethylene (CTFE).
Primary Synthesis Route: A Multi-Step Approach from Chlorotrifluoroethylene
The most commonly cited method for producing this compound begins with chlorotrifluoroethylene, which is itself commercially produced by the dechlorination of 1,1,2-trichloro-1,2,2-trifluoroethane.[1] The overall process is a four-step synthesis that is reported to achieve high yields.[2]
Overall Reaction Scheme
Caption: Overall workflow for the synthesis of this compound from Chlorotrifluoroethylene.
Step-by-Step Experimental Protocols and Performance Data
The following sections provide detailed experimental protocols and performance data for each step of the synthesis.
Step 1: Synthesis of Chlorotrifluoroethylene (CTFE)
Chlorotrifluoroethylene is typically prepared via the dechlorination of 1,1,2-trichloro-1,2,2-trifluoroethane.
-
Reaction: CFCl₂−CF₂Cl + Zn → CClF=CF₂ + ZnCl₂[1]
-
Experimental Protocol:
-
In a suitable reaction vessel, 1,1,2-trichloro-1,2,2-trifluoroethane is reacted with zinc dust in a solvent such as ethanol.
-
The reaction mixture is heated to initiate the dechlorination process.
-
The resulting chlorotrifluoroethylene gas is passed through a water wash to remove the alcohol solvent.
-
The gas is then dried and distilled under pressure to yield pure chlorotrifluoroethylene.[3]
-
-
Performance Data:
| Parameter | Value | Reference |
| Starting Material | 1,1,2-Trichloro-1,2,2-trifluoroethane | [3] |
| Reagent | Zinc (Zn) | [1] |
| Solvent | Ethanol | [3] |
| Yield | 99.22% | [3] |
| Purity | 99.9% | [3] |
Step 2: Addition of Hydrogen Bromide to Chlorotrifluoroethylene
This step involves the electrophilic addition of hydrogen bromide (HBr) across the double bond of CTFE.
-
Reaction: F₂C=ClF + HBr → CF₂BrCHClF[2]
-
Experimental Protocol:
-
Chlorotrifluoroethylene gas is bubbled through a solution of hydrogen bromide.
-
The reaction is typically carried out at a controlled temperature to ensure the desired addition product.
-
The resulting 1-bromo-2-chloro-1,1,2-trifluoroethane is then purified, often by distillation.
-
-
Performance Data:
| Parameter | Value |
| Starting Material | Chlorotrifluoroethylene |
| Reagent | Hydrogen Bromide (HBr) |
| Product | 1-Bromo-2-chloro-1,1,2-trifluoroethane |
| Yield | High (Specific value not available in searched documents) |
| Purity | (Specific value not available in searched documents) |
Step 3: Synthesis of Trifluoroethylene
The intermediate from the previous step is treated with zinc to eliminate bromine and chlorine, forming trifluoroethylene.
-
Reaction: CF₂BrCHClF + Zn → CF₂=CHF + ZnBrCl[2]
-
Experimental Protocol:
-
1-Bromo-2-chloro-1,1,2-trifluoroethane is reacted with zinc powder in a suitable solvent, such as methanol.
-
The reaction mixture is heated to facilitate the elimination reaction.
-
The product, trifluoroethylene, is a gas and can be collected and purified. A similar reaction for a related compound yielded 89-95%.[4]
-
-
Performance Data:
| Parameter | Value | Reference |
| Starting Material | 1-Bromo-2-chloro-1,1,2-trifluoroethane | [2] |
| Reagent | Zinc (Zn) | [2] |
| Product | Trifluoroethylene | [2] |
| Yield | Almost quantitative | [5] |
| Purity | (Specific value not available in searched documents) |
Step 4: Bromination of Trifluoroethylene
Trifluoroethylene undergoes bromination to form 1,2-dibromo-1,1,2-trifluoroethane.
-
Reaction: CF₂=CHF + Br₂ → CF₂BrCHBrF[2]
-
Experimental Protocol:
-
Trifluoroethylene is reacted with liquid bromine.
-
The reaction is typically carried out with magnetic stirring at room temperature.
-
Excess trifluoroethylene can be removed by purging with nitrogen.
-
-
Performance Data:
| Parameter | Value |
| Starting Material | Trifluoroethylene |
| Reagent | Bromine (Br₂) |
| Product | 1,2-Dibromo-1,1,2-trifluoroethane |
| Yield | Almost quantitative |
| Purity | (Specific value not available in searched documents) |
Step 5: Dehydrobromination to this compound
The final step is the elimination of HBr from 1,2-dibromo-1,1,2-trifluoroethane using a strong base.
-
Reaction: CF₂BrCHBrF + KOH → CF₂=CFBr + KBr + H₂O[2]
-
Experimental Protocol:
-
1,2-Dibromo-1,1,2-trifluoroethane is reacted with a concentrated solution of potassium hydroxide (KOH).
-
The reaction is often carried out at elevated temperatures to drive the elimination.
-
The product, this compound, is a gas and can be collected and purified by distillation.
-
-
Performance Data:
| Parameter | Value |
| Starting Material | 1,2-Dibromo-1,1,2-trifluoroethane |
| Reagent | Potassium Hydroxide (KOH) |
| Product | This compound |
| Yield | High (Specific value not available in searched documents) |
| Purity | (Specific value not available in searched documents) |
Alternative Synthesis Approaches
While the multi-step synthesis from chlorotrifluoroethylene is the most prominently described method, other potential routes could be envisioned, although they are not well-documented in the searched literature for the direct synthesis of this compound. One such alternative could involve the reaction of 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) with potassium hydroxide, which has been shown to produce multi-halogenated alkenes.[6] However, the specific yield and selectivity for this compound from this reaction are not provided.
Conclusion
The synthesis of this compound from chlorotrifluoroethylene is a well-established, high-yielding multi-step process.[2] While specific quantitative data for each step can vary, the overall route is reliable for producing this important trifluorovinylating agent. For researchers requiring this compound, this guide provides the fundamental protocols and expected outcomes based on available scientific information. Further optimization of each step may be possible depending on specific laboratory conditions and desired purity levels.
Visualized Experimental Workflow
References
- 1. 1,1,2-Trichloro-1,2,2-trifluoroethane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Chlorotrifluoroethylene synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US2921098A - Process for the preparation of 1, 1, 1-trifluoro-2-bromo-2-chloroethane - Google Patents [patents.google.com]
- 6. BJOC - Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) [beilstein-journals.org]
A Comparative Guide to Assessing the Purity of Synthesized Bromotrifluoroethylene
For researchers, scientists, and drug development professionals working with bromotrifluoroethylene (BTFE), ensuring its purity is paramount for the reliability and reproducibility of experimental results. As a reactive monomer, even trace impurities can significantly impact polymerization reactions and the properties of resulting materials. This guide provides an objective comparison of key analytical techniques for assessing the purity of synthesized BTFE, supported by experimental data and detailed methodologies.
Identifying Potential Impurities in Synthesized this compound
This compound is commonly synthesized from chlorotrifluoroethylene (CTFE).[1] This multi-step synthesis process can introduce several potential impurities. Understanding these is critical for selecting the appropriate analytical method for their detection and quantification.
Common Process-Related Impurities:
-
Unreacted Starting Materials: Residual chlorotrifluoroethylene (CTFE) is a common impurity.
-
Intermediates: Depending on the specific synthetic route, intermediates such as 1-bromo-2-chloro-1,1,2-trifluoroethane and trifluoroethylene may be present in the final product.[1]
-
Byproducts: Side reactions can lead to the formation of various halogenated ethanes and ethenes.
-
Oligomers: this compound can spontaneously polymerize, leading to the presence of low molecular weight oligomers.[1][2]
Comparative Analysis of Purity Assessment Methods
The primary analytical techniques for assessing the purity of a volatile and reactive compound like this compound are Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method offers distinct advantages and limitations.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | ¹⁹F Quantitative NMR (¹⁹F qNMR) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation of volatile compounds based on their boiling point and polarity, followed by mass-based identification and quantification.[3] | Provides structural information and absolute purity determination based on the magnetic properties of the ¹⁹F nucleus.[4][5] | Identifies functional groups and provides a molecular "fingerprint" based on the absorption of infrared radiation.[6] |
| Primary Strength | High sensitivity for detecting and identifying trace volatile impurities. Excellent for impurity profiling.[3] | High accuracy and precision for absolute purity determination without the need for a specific BTFE reference standard.[4] | Rapid identification of the bulk material and functional group impurities.[6] |
| Limit of Detection (LOD) | ~0.01% for volatile impurities[3] | ~0.06 g/100g for fluorinated compounds[7] | ~1-2% for impurities with different IR spectra than the main component |
| Limit of Quantification (LOQ) | ~0.05% for volatile impurities | Can reach 1.0 mmol/L[5] | Not typically used for precise quantification of impurities |
| Precision (%RSD) | ≤ 5.0% | ≤ 2.0%[5] | Not applicable for quantification |
| Accuracy (% Recovery) | 90-110% | 98-102%[4] | Not applicable for quantification |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and comparable results. Below are representative protocols for each technique, adapted for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is ideal for identifying and quantifying volatile impurities in the BTFE sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with 5977B MSD).
-
Capillary column: A low to mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Autosampler for gas-tight syringe injection.
Sample Preparation:
-
Due to the gaseous nature of BTFE at room temperature, a headspace sampling method is recommended.[8]
-
Alternatively, the gas can be dissolved in a suitable, high-purity volatile solvent (e.g., dichloromethane) at a low temperature.
-
Prepare a calibration curve using certified reference standards of potential impurities if quantification is required.
GC-MS Conditions:
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 200°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-300.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Analysis: Impurities are identified by their retention times and by comparing their mass spectra to a reference library (e.g., NIST). Quantification is achieved by integrating the peak areas and comparing them to the calibration curve or using the principle of percent area normalization.
¹⁹F Quantitative NMR (¹⁹F qNMR) Spectroscopy Protocol
This technique provides an accurate determination of the absolute purity of the BTFE sample.
Instrumentation:
-
NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) equipped with a fluorine probe.
Sample Preparation:
-
A known amount of the BTFE gas is condensed into a pre-weighed NMR tube at low temperature.
-
A precise amount of a certified internal standard of known purity (e.g., trifluorotoluene) is added.
-
A deuterated solvent (e.g., acetone-d₆) is added to dissolve the sample and internal standard.[9]
NMR Parameters:
-
Nucleus: ¹⁹F
-
Pulse Program: A standard single-pulse experiment with proton decoupling.
-
Relaxation Delay (D1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.[10]
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 32 scans).[9]
Data Analysis: The absolute purity of BTFE is calculated by comparing the integral of the BTFE signals to the integral of the internal standard's signal, taking into account their respective molecular weights and the number of fluorine atoms contributing to each signal.
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
FTIR is a rapid and effective method for confirming the identity of the synthesized BTFE and detecting the presence of functional group impurities.
Instrumentation:
-
FTIR spectrometer with a gas cell.
Sample Preparation:
-
The gas cell is evacuated.
-
A small amount of the gaseous BTFE sample is introduced into the gas cell to an appropriate pressure.
FTIR Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Analysis: The resulting spectrum is compared to a reference spectrum of pure BTFE. Key characteristic absorption bands for BTFE include:
The presence of unexpected peaks may indicate impurities. For example, the presence of C-Cl stretching bands could suggest residual CTFE.
Logical Workflow for Purity Assessment
A systematic approach to purity assessment ensures comprehensive and reliable results. The following workflow is recommended:
Caption: Workflow for assessing the purity of synthesized this compound.
Conclusion
The comprehensive assessment of synthesized this compound purity is best achieved through a combination of analytical techniques. FTIR spectroscopy provides a rapid confirmation of the compound's identity. GC-MS is the gold standard for identifying and quantifying volatile organic impurities, offering high sensitivity. For an accurate and precise determination of absolute purity, ¹⁹F qNMR is the method of choice. By employing these methods in a structured workflow, researchers can ensure the quality of their synthesized this compound, leading to more reliable and reproducible scientific outcomes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
- 11. pubs.aip.org [pubs.aip.org]
comparing the effects of different initiators on bromotrifluoroethylene polymerization
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate initiator is a critical step in the polymerization of bromotrifluoroethylene (BTFE), directly influencing key polymer properties such as yield, molecular weight, polydispersity, and thermal stability. This guide provides a comparative analysis of different initiator types for BTFE polymerization, drawing upon experimental data from analogous fluoropolymers and established polymerization principles.
Executive Summary
The polymerization of this compound can be initiated through free-radical, anionic, or cationic mechanisms. Due to the electron-withdrawing nature of the fluorine and bromine atoms, free-radical polymerization is the most commonly employed and versatile method. The choice of a specific free-radical initiator, however, can significantly impact the final polymer characteristics, particularly in terms of thermal stability and discoloration. While specific comparative studies on BTFE are limited, extensive research on the closely related monomer, tetrafluoroethylene (TFE), provides valuable insights into the expected effects of different initiators.
Free-Radical Initiators: A Detailed Comparison
Free-radical polymerization is a robust method for polymerizing a wide range of vinyl monomers, including halogenated ethylenes like BTFE.[1] The process is initiated by the decomposition of an initiator molecule to generate free radicals.[1] Common classes of free-radical initiators include persulfates, peroxides, and azo compounds.
A comprehensive study on the polymerization of TFE, a structural analog of BTFE, provides a strong basis for comparing the effects of various free-radical initiators. The following table summarizes the observed effects of different initiators on polytetrafluoroethylene (PTFE) properties, which can be considered indicative for poly(this compound) (PBTFE).
Table 1: Comparison of Free-Radical Initiators on TFE Polymerization (Analogous to BTFE)
| Initiator Class | Specific Initiator Example | Key Observations on Polymer Properties | Potential Implications for PBTFE |
| Persulfates | Ammonium Persulfate (APS) | Commonly used initiator. Can lead to significant discoloration of the polymer upon heating due to the decomposition of end-groups.[2] | May result in thermally unstable PBTFE with undesirable coloration, particularly at higher processing temperatures. |
| Potassium Persulfate (KPS) | Similar to APS but may offer slightly different performance based on the counter-ion. | Effects are expected to be similar to APS. | |
| Hydrogen Peroxide | H₂O₂ | Can be used as an initiator in aqueous systems. | A potentially "cleaner" initiator system that may reduce end-group related instability. |
| Permanganate | Potassium Permanganate (KMnO₄) | Effective initiator, but can introduce metal ion impurities. | Potential for catalyst residue affecting polymer purity and properties. |
| Organic Peroxides | Di-tert-butyl Peroxide | Can be used in both aqueous and organic media. | Offers versatility in reaction conditions. |
| Benzoyl Peroxide (BPO) | A common organic peroxide initiator. | Performance will depend on decomposition kinetics and solvent compatibility. | |
| Azo Compounds | Azo-based initiators | Decompose to produce nitrogen gas, which can be advantageous in some systems.[1] | May offer an alternative to peroxide-based systems with different end-group formation. |
Data extrapolated from studies on TFE polymerization as a proxy for BTFE.[2]
Ionic Polymerization of this compound
While free-radical polymerization is prevalent, the electronic structure of BTFE suggests that ionic polymerization methods could also be viable, albeit with specific considerations.
Anionic Polymerization
Anionic polymerization is suitable for monomers with electron-withdrawing groups that can stabilize an anionic propagating center.[3] The fluorine and bromine atoms in BTFE are strongly electron-withdrawing, making it a potential candidate for anionic polymerization.
Potential Initiators:
-
Organolithium compounds (e.g., n-butyllithium): Powerful initiators for anionic polymerization.
-
Alkali metal amides (e.g., sodium amide): Another class of strong initiators.
Expected Effects:
-
Anionic polymerization can often lead to "living" polymers with well-controlled molecular weights and narrow polydispersity.
-
The high reactivity of the anionic chain end makes the polymerization sensitive to impurities like water and carbon dioxide.
Cationic Polymerization
Cationic polymerization is effective for monomers with electron-donating groups that can stabilize a carbocation.[4] The electron-withdrawing nature of the halogens in BTFE generally disfavors the formation of a stable cationic propagating species. Therefore, cationic polymerization of BTFE is expected to be challenging and less efficient compared to free-radical or anionic methods.
Potential Initiators:
-
Lewis acids (e.g., BF₃, AlCl₃) with a co-initiator (e.g., water): Common initiating systems for cationic polymerization.[4]
-
Protic acids (e.g., H₂SO₄): Can also initiate cationic polymerization.
Expected Effects:
-
Low initiation efficiency and potential for significant chain transfer and termination reactions, leading to low molecular weight polymers with broad polydispersity.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. The following section provides a general methodology for the free-radical polymerization of a fluorinated ethylene, which can be adapted for BTFE.
General Procedure for Free-Radical Suspension Polymerization of this compound:
-
Reactor Setup: A high-pressure autoclave reactor equipped with a stirrer, temperature and pressure sensors, and inlet/outlet ports is required.
-
Reaction Medium: Deionized and deoxygenated water is typically used as the continuous phase in suspension polymerization. A suspending agent (e.g., polyvinyl alcohol) is often added to stabilize the monomer droplets.[5]
-
Initiator Preparation: The chosen initiator is dissolved in deionized water to the desired concentration.
-
Charging the Reactor: The reactor is charged with the reaction medium and suspending agent. The system is then purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit free-radical polymerization.
-
Monomer Addition: this compound monomer is then charged into the reactor to the desired pressure.
-
Initiation: The reactor is brought to the desired polymerization temperature. The initiator solution is then injected into the reactor to start the polymerization.
-
Polymerization: The reaction is allowed to proceed for a predetermined time, with temperature and pressure monitored and controlled.
-
Termination and Work-up: After the desired reaction time, the reactor is cooled, and the pressure is vented. The resulting polymer is collected by filtration, washed thoroughly with deionized water and a suitable solvent (e.g., acetone) to remove unreacted monomer and initiator residues, and then dried under vacuum.
Visualizing the Polymerization Process
The following diagrams illustrate the general workflows for initiating the polymerization of this compound via different mechanisms.
Caption: Free-Radical Polymerization Initiation Workflow.
Caption: Anionic Polymerization Initiation Workflow.
Caption: Cationic Polymerization Initiation Workflow.
Conclusion
The choice of initiator for this compound polymerization has a profound impact on the resulting polymer's properties. Free-radical polymerization offers a versatile and robust method, with the specific initiator choice influencing thermal stability and color. Persulfate initiators are common but may lead to discoloration, while peroxide and azo initiators provide viable alternatives. Anionic polymerization is a promising route for producing well-defined polymers with controlled molecular weights, given the electron-withdrawing nature of the monomer. In contrast, cationic polymerization is anticipated to be less effective due to the electronic properties of BTFE. The selection of the optimal initiator will ultimately depend on the desired polymer characteristics and the specific application requirements. Further experimental investigation directly comparing these initiators for BTFE homopolymerization is warranted to provide more definitive quantitative data.
References
- 1. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 5. Suspension polymerization - Wikipedia [en.wikipedia.org]
Evaluating the Thermal Stability of Bromotrifluoroethylene-Containing Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of bromine into fluoropolymer structures, as seen in bromotrifluoroethylene (BTFE)-containing polymers, presents a unique combination of properties. While these polymers are explored for applications requiring specific refractive indices and reactive sites for cross-linking, their thermal stability is a critical parameter for their processing and end-use performance. This guide provides a comparative overview of the thermal stability of fluoropolymers and outlines the standard methodology for its evaluation, acknowledging the current scarcity of specific public data on BTFE-containing polymers.
Comparative Thermal Stability of Fluoropolymers
Fluoropolymers are renowned for their exceptional thermal stability, a property attributed to the high bond energy of the carbon-fluorine (C-F) bond. However, the incorporation of other halogens, such as bromine, can influence this characteristic. The C-Br bond is significantly weaker than the C-F bond, which suggests that the thermal stability of polymers containing BTFE may be lower than that of their fully fluorinated counterparts.
| Polymer | Monomer Structure | Onset Decomposition Temperature (°C) | Temperature at 10% Weight Loss (°C) |
| Polytetrafluoroethylene (PTFE) | -(CF₂-CF₂)- | ~500 | ~550 |
| Polyvinylidene Fluoride (PVDF) | -(CH₂-CF₂)- | ~410 | ~475 |
| Fluorinated Ethylene Propylene (FEP) | -(CF(CF₃)-CF₂)ₓ-(CF₂-CF₂)ᵧ- | ~450 | ~500 |
| Perfluoroalkoxy Alkane (PFA) | -(CF(ORf)-CF₂)ₓ-(CF₂-CF₂)ᵧ- | ~475 | ~525 |
| Poly(this compound) (PBTFE) | -(CF(Br)-CF₂)- | Data not available | Data not available |
| P(VDF-co-BTFE) | -(CH₂-CF₂)ₓ-(CF(Br)-CF₂)ᵧ- | Data not available | Data not available |
Note: The listed decomposition temperatures are approximate and can vary depending on the specific grade of the polymer, its molecular weight, and the experimental conditions of the thermogravimetric analysis (TGA).
Experimental Protocol: Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is the standard method for determining the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Objective: To determine the onset of thermal decomposition and the degradation profile of a polymer sample.
Apparatus:
-
Thermogravimetric Analyzer (TGA) equipped with a high-precision balance and a furnace.
-
Sample pans (e.g., platinum, alumina).
-
Gas flow controller for inert (e.g., nitrogen, argon) or oxidative (e.g., air) atmosphere.
Procedure:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed into a TGA pan.
-
Instrument Setup:
-
The TGA furnace is purged with the desired gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to create an inert atmosphere.
-
A temperature program is set. A typical program involves an initial hold at a low temperature (e.g., 30°C) to stabilize, followed by a linear heating ramp (e.g., 10°C/min) to a final temperature above the expected decomposition range (e.g., 800°C).
-
-
Data Acquisition: The TGA instrument continuously records the sample mass as a function of temperature.
-
Data Analysis:
-
The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.
-
The onset decomposition temperature (T_onset) is determined as the temperature at which a significant deviation from the baseline weight is observed. This can be calculated using the intersection of the baseline tangent and the tangent of the steepest weight loss.
-
The temperature at which a certain percentage of weight loss occurs (e.g., T_d10 for 10% weight loss) is determined from the TGA curve.
-
The derivative of the TGA curve (DTG curve) can be plotted to identify the temperature of the maximum rate of decomposition.
-
Experimental Workflow for Thermogravimetric Analysis
The following diagram illustrates the key steps involved in a typical TGA experiment for evaluating polymer thermal stability.
A schematic of the TGA experimental workflow.
A Comparative Guide to the Cross-Validation of Analytical Methods for Bromotrifluoroethylene
For researchers, scientists, and drug development professionals, the accurate and precise quantification of reactive starting materials like bromotrifluoroethylene is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. The selection of a suitable analytical method is a pivotal decision that requires a thorough understanding of the available techniques and their respective performance characteristics. This guide provides a comparative analysis of two common chromatographic methods, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound.
Due to the limited availability of direct cross-validation studies for this compound, this guide synthesizes validation data from structurally analogous volatile halogenated hydrocarbons to present a comprehensive comparison. The objective is to equip researchers with the necessary information to select and develop robust analytical methods for their specific needs.
Data Presentation: A Comparative Analysis of Analytical Methods
The choice between GC and HPLC for the analysis of this compound depends on several factors, including the volatility of the analyte, the complexity of the sample matrix, and the desired sensitivity. Given that this compound is a volatile compound, Gas Chromatography is often the method of choice.[1][2] However, HPLC can also be adapted for the analysis of volatile compounds, particularly when derivatization is employed or when analyzing for non-volatile impurities.[3]
The following table summarizes the typical performance parameters for GC and HPLC methods based on the analysis of similar volatile halogenated compounds.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | Low µg/mL to ng/mL |
| Limit of Quantification (LOQ) | Low µg/mL to ng/mL | µg/mL range |
| Accuracy (Recovery %) | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 5% | < 10% |
Experimental Protocols
Gas Chromatography (GC) Method (Representative)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds.[1] For this compound, a headspace GC method coupled with a flame ionization detector (FID) or a mass spectrometer (MS) would be a suitable approach.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler: Headspace autosampler
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 5 minutes at 200°C
-
-
Injector Temperature: 250°C
-
Detector Temperature (FID): 300°C
-
Injection Mode: Headspace
-
Vial Equilibration Time: 15 minutes at 80°C
-
Injection Volume: 1 mL of headspace vapor
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide) to the vial.
-
Seal the vial immediately with a PTFE-lined septum and aluminum cap.
-
Prepare a series of calibration standards in the same manner with known concentrations of a certified this compound reference standard.[4][5][6]
High-Performance Liquid Chromatography (HPLC) Method (Representative)
While less common for highly volatile compounds, HPLC can be utilized, especially for determining the purity of this compound and quantifying any non-volatile impurities. A reversed-phase HPLC method with UV detection would be a typical starting point.[7][8]
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: Diode Array Detector (DAD) or UV-Vis Detector
-
Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
-
Autosampler: Capable of injecting 10 µL
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 50% acetonitrile and 50% water.
-
Linearly increase to 95% acetonitrile over 10 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Prepare a series of calibration standards in the same manner with known concentrations of a certified this compound reference standard.
Mandatory Visualization
Caption: Workflow for the cross-validation of analytical methods.
References
- 1. teledynelabs.com [teledynelabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Restek Reference Standards [restek.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Analysis of flame retardant additives in polymer fractions of waste of electric and electronic equipment (WEEE) by means of HPLC-UV/MS and GPC-HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of Two Novel Chromatographic Methods: HPTLC and HPLC for Determination of Bromhexine Hydrochloride in Presence of Its Two Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. fda.gov [fda.gov]
Unveiling the Potential of Bromotrifluoroethylene in Advanced Polymer Synthesis: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for novel polymers with enhanced properties is a continuous endeavor. In the realm of fluoropolymers, bromotrifluoroethylene (BTFE) emerges as a promising monomer, offering unique advantages in the synthesis of advanced materials. This guide provides a comprehensive comparison of BTFE-based polymers with other fluoropolymer alternatives, supported by experimental data and detailed methodologies.
The incorporation of this compound into polymer chains, particularly in copolymers with vinylidene fluoride (VDF), imparts distinct characteristics that can be tailored for specific high-performance applications. These attributes range from modified dielectric properties to altered crystalline structures, opening avenues for new material design and innovation.
Performance Comparison of BTFE-based Copolymers
The primary advantage of utilizing BTFE in polymer synthesis lies in its ability to modify the microstructure and, consequently, the macroscopic properties of the resulting polymer. Copolymers of VDF and BTFE, denoted as P(VDF-co-BTFE), have been a subject of particular interest.[1][2] The bromine and fluorine substituents on the ethylene backbone introduce unique electronic and steric effects that influence polymerization kinetics and polymer morphology.
To provide a clear comparison, the following table summarizes key performance indicators of P(VDF-co-BTFE) against well-established VDF copolymers with trifluoroethylene (TrFE) and chlorotrifluoroethylene (CTFE).
| Property | P(VDF-co-BTFE) | P(VDF-co-TrFE) | P(VDF-co-CTFE) | Test Method |
| Thermal Properties | ||||
| Melting Temperature (Tm) | Varies with BTFE content | ~150 °C (for 70/30 mol%) | Not specified | DSC |
| Curie Temperature (Tc) | Dependent on BTFE content | ~128-140 °C (for 80/20 mol%)[3] | Not specified | DSC |
| Thermal Decomposition (Td) | Not explicitly quantified | PVDF homopolymer Td(10%) = 451 °C[4] | Not specified | TGA |
| Mechanical Properties | ||||
| Tensile Strength | Data not available | PVDF: 40-60 MPa | Data not available | ASTM D638 |
| Young's Modulus | Data not available | PVDF: 2.5-3.5 GPa[5] | Data not available | ASTM D638 |
| Dielectric Properties | ||||
| Dielectric Constant (at 1 kHz) | Dependent on microstructure[1][2] | ~10-15[6][7] | ~12.25 (for 94/6 mol%)[8] | Impedance Analyzer |
| Dielectric Loss (at 1 kHz) | Influenced by defect concentration[1][2] | < 0.05[7] | Data not available | Impedance Analyzer |
Note: Direct comparative data for P(VDF-co-BTFE) under identical conditions to other copolymers is limited in publicly available literature. The provided data for P(VDF-TrFE) and P(VDF-CTFE) serves as a benchmark.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis and characterization of BTFE-containing polymers.
Synthesis of P(VDF-co-BTFE) via Suspension Polymerization
This protocol is based on the work of Gadinski et al.[1][2]
Materials:
-
Vinylidene fluoride (VDF)
-
This compound (BTFE)
-
Deionized water
-
Suspending agent (e.g., methyl cellulose)
-
Initiator (e.g., di-tert-butyl peroxide)
Procedure:
-
A high-pressure stainless-steel reactor is charged with deionized water and a suspending agent.
-
The reactor is sealed and purged with an inert gas (e.g., argon) to remove oxygen.
-
A specific molar ratio of liquid VDF and BTFE monomers is introduced into the reactor.
-
The initiator is then added to the reaction mixture.
-
The reactor is heated to the desired polymerization temperature (e.g., 70-100 °C) and the pressure is maintained within a specific range.
-
The polymerization is allowed to proceed for a set duration.
-
After the reaction, the reactor is cooled, and the resulting polymer is collected, washed thoroughly with deionized water, and dried under vacuum.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are used to determine the copolymer composition and identify the sequence of monomer units in the polymer chain.[1][2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the crystalline phases (α, β, γ) present in the copolymer.[1][2]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting temperature (Tm) and Curie temperature (Tc) of the polymer, providing insights into its thermal transitions.[1][2]
-
Thermogravimetric Analysis (TGA): TGA is utilized to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.
-
Wide-Angle X-ray Scattering (WAXS): WAXS is used to determine the crystalline structure and degree of crystallinity of the polymer.[1][2]
-
Dielectric Spectroscopy: An impedance analyzer is used to measure the dielectric constant and dielectric loss of the polymer over a range of frequencies and temperatures.[1][2]
Logical Workflow for BTFE Polymer Synthesis and Characterization
The following diagram illustrates the general workflow from monomer selection to the evaluation of the final polymer's properties, highlighting the advantages of incorporating BTFE.
The inclusion of BTFE in VDF copolymers provides a versatile platform for tuning material properties. Research indicates that single BTFE defects can be incorporated into the crystalline phase, which can destabilize the ferroelectric β phase.[1][2] Conversely, excluded BTFE defects can reduce crystallite size and crystallinity.[1][2] These microstructural changes directly impact the dielectric properties, offering a pathway to design materials with tailored electrical responses for applications such as sensors, actuators, and energy storage devices. Further research into the mechanical and thermal properties of BTFE-based polymers will undoubtedly unlock their full potential in advanced material science.
References
- 1. Synthesis of poly(vinylidene fluoride-co-bromotrifluoroethylene) and effects of molecular defects on microstructure and dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of poly(vinylidene fluoride-co-bromotrifluoroethylene) and effects of molecular defects on microstructure and dielectric properties | Semantic Scholar [semanticscholar.org]
- 3. Poly(vinylidene fluoride-co-trifluoroethylene) | | Polyvinylidene Fluoride + trifluoro ethylene 80% : 20%, PVDF + TRFE [ottokemi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Bromotrifluoroethylene-Derived Materials for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of materials derived from bromotrifluoroethylene (BTFE), specifically focusing on poly(vinylidene fluoride-co-bromotrifluoroethylene) (P(VDF-co-BTFE)), for applications in drug delivery. Due to the nascent stage of research on P(VDF-co-BTFE) in this field, direct comparative case studies with established drug delivery polymers are limited. Therefore, this guide leverages existing data on the physicochemical properties of P(VDF-co-BTFE) and compares them with a well-established biodegradable polymer, poly(lactic-co-glycolic acid) (PLGA), to highlight its potential advantages and areas requiring further investigation.
Executive Summary
Fluoropolymers offer unique properties such as chemical inertness, hydrophobicity, and tunable electrical properties, making them intriguing candidates for advanced drug delivery systems. P(VDF-co-BTFE), a copolymer incorporating the bulky and reactive this compound monomer, presents a novel platform with the potential for distinct drug interaction and release characteristics. This guide provides a foundational comparison with PLGA, a widely used polymer in FDA-approved drug delivery devices, to contextualize the potential of BTFE-derived materials.
Data Presentation: Physicochemical and Performance-Related Properties
The following tables summarize the known properties of P(VDF-co-BTFE) and compare them with typical values for PLGA. It is important to note that the properties of both polymers can be tuned by altering the copolymer composition and molecular weight.
Table 1: Comparison of General Physicochemical Properties
| Property | P(VDF-co-BTFE) | Poly(lactic-co-glycolic acid) (PLGA) | Significance in Drug Delivery |
| Chemical Family | Fluoropolymer | Polyester | Governs biocompatibility, degradation, and drug interaction. |
| Biocompatibility | Expected to be high (based on other fluoropolymers), but specific data is limited. | Generally considered biocompatible and biodegradable.[1] | Essential for minimizing adverse reactions in the body. |
| Degradation | Non-biodegradable under physiological conditions. | Biodegradable via hydrolysis of ester linkages.[1] | Determines the drug release mechanism and implant longevity. |
| Solubility | Soluble in specific organic solvents (e.g., DMF, THF). | Soluble in a range of common organic solvents (e.g., DCM, acetone).[1] | Crucial for fabrication of drug delivery vehicles. |
| Hydrophobicity | High | Tunable, but generally more hydrophilic than fluoropolymers.[2] | Influences drug encapsulation efficiency and release of hydrophobic drugs. |
| Thermal Stability | High | Lower thermal stability compared to fluoropolymers. | Relevant for manufacturing and sterilization processes. |
Table 2: Comparison of Properties Relevant to Drug Delivery Systems
| Property | P(VDF-co-BTFE) | Poly(lactic-co-glycolic acid) (PLGA) | Significance in Drug Delivery |
| Drug Encapsulation Efficiency (Hypothetical) | Potentially high for hydrophobic drugs due to fluorinated segments. | Varies depending on drug properties and fabrication method.[1] | A key parameter for the economic viability and dosing accuracy of the formulation. |
| Drug Release Mechanism | Primarily diffusion-controlled due to non-degradable nature. | Combination of diffusion and polymer degradation.[2] | Dictates the release profile (e.g., sustained, controlled). |
| Surface Properties | Low surface energy, potentially leading to reduced protein adsorption. | Can be modified to alter surface properties. | Affects in vivo circulation time and cellular uptake. |
| Functionalization Potential | The bromine atom offers a site for post-polymerization modification. | End groups (carboxyl and hydroxyl) allow for functionalization.[1] | Enables conjugation of targeting ligands or other functional moieties. |
Experimental Protocols
Detailed experimental data directly comparing P(VDF-co-BTFE) and PLGA in a drug delivery context is not yet available in the literature. The following protocols are based on established methodologies for the synthesis, fabrication, and characterization of polymer-based drug delivery systems and are proposed for a comparative study.
Protocol 1: Synthesis of P(VDF-co-BTFE)
This protocol is adapted from the literature on the synthesis of P(VDF-co-BTFE) via suspension polymerization.[3][4]
Materials:
-
Vinylidene fluoride (VDF)
-
This compound (BTFE)
-
Deionized water
-
Suspending agent (e.g., polyvinyl alcohol)
-
Initiator (e.g., potassium persulfate)
-
Reaction vessel (autoclave)
Procedure:
-
Deoxygenate deionized water by purging with nitrogen gas.
-
Add the suspending agent to the water and stir until dissolved.
-
Transfer the solution to the autoclave.
-
Introduce the desired molar ratio of VDF and BTFE monomers into the autoclave.
-
Add the initiator to the reaction mixture.
-
Seal the autoclave and heat to the desired reaction temperature (e.g., 70-80 °C) under constant stirring.
-
Maintain the reaction for a specified time to achieve the desired conversion.
-
After the reaction, cool the autoclave and vent any unreacted monomers.
-
Filter the resulting polymer suspension and wash thoroughly with deionized water and a suitable solvent (e.g., methanol) to remove unreacted monomers and initiator residues.
-
Dry the P(VDF-co-BTFE) copolymer under vacuum at a moderate temperature.
Protocol 2: Fabrication of Drug-Loaded Nanoparticles via Emulsion Solvent Evaporation
This is a general protocol that can be adapted for both P(VDF-co-BTFE) and PLGA.
Materials:
-
P(VDF-co-BTFE) or PLGA
-
Model drug (e.g., a hydrophobic small molecule)
-
Organic solvent (e.g., dichloromethane for PLGA, a suitable solvent for P(VDF-co-BTFE))
-
Aqueous solution with a surfactant (e.g., polyvinyl alcohol (PVA))
-
Homogenizer or sonicator
-
Magnetic stirrer
Procedure:
-
Dissolve the polymer and the model drug in the organic solvent.
-
Add the organic phase to the aqueous surfactant solution.
-
Emulsify the mixture using a high-speed homogenizer or sonicator to form an oil-in-water (O/W) emulsion.
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate.
-
Collect the formed nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilize the nanoparticles to obtain a dry powder.
Protocol 3: In Vitro Drug Release Study
This protocol outlines a standard method for assessing the release kinetics of a drug from nanoparticles.
Materials:
-
Drug-loaded nanoparticles
-
Phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4)
-
Incubator or water bath at 37 °C
-
Centrifuge
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS.
-
Place the dispersion in an incubator at 37 °C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Separate the nanoparticles from the supernatant by centrifugation.
-
Analyze the concentration of the released drug in the supernatant using a validated analytical method.
-
Replenish the withdrawn volume with fresh PBS to maintain a constant volume.
-
Calculate the cumulative percentage of drug released over time.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the comparison of these materials.
References
Safety Operating Guide
Proper Disposal of Bromotrifluoroethylene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, especially when handling reactive and hazardous compounds. This document provides essential, immediate safety and logistical information for the proper disposal of Bromotrifluoroethylene (BTFE), a colorless, flammable gas. The following procedures are designed to ensure the safe management of BTFE waste, minimizing risks to personnel and the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. BTFE is a highly flammable gas that may ignite spontaneously in the air and can form explosive mixtures.[1] It is also harmful if inhaled, causing respiratory irritation, and can lead to skin and eye irritation upon contact.[2][3] In its liquefied form, it can cause frostbite.[3]
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes:
-
Eye Protection: Tightly fitting safety goggles with side-shields or a face shield.[2][4]
-
Skin Protection: Chemical-resistant gloves and protective clothing to prevent skin contact.[2]
-
Respiratory Protection: In case of inadequate ventilation, a full-face respirator with an appropriate cartridge is necessary.[2][4]
Ventilation: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]
Quantitative Data
The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.
| Property | Value | Reference(s) |
| Molecular Formula | C2BrF3 | [3] |
| Molecular Weight | 160.92 g/mol | [5] |
| Boiling Point | -2.5 °C | [6] |
| UN Number | 2419 | [1][7] |
| GHS Hazard Statements | H220, H280, H315, H319, H330, H332, H335 | [5][6] |
| NFPA 704 Rating | Data unavailable | [7] |
Operational Disposal Plan
The disposal of this compound must be treated as a hazardous waste process. Under no circumstances should it be released into the environment or disposed of down the drain.[2] The primary recommended disposal method is through a licensed chemical destruction facility.[2]
Step-by-Step Disposal Procedure:
-
Containerization:
-
Ensure the original container of this compound is securely sealed.
-
If transferring to a waste container, use a suitable, properly labeled, and sealed container designed for hazardous waste. The container should be kept in a cool, dry, and well-ventilated area away from ignition sources.[2]
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste: this compound".
-
Include the appropriate hazard pictograms (e.g., flammable gas, compressed gas, toxic, irritant).[3]
-
-
Storage:
-
Store the labeled waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and segregated from incompatible materials, such as oxidizing agents.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the full chemical name and any other relevant information from the Safety Data Sheet (SDS).
-
-
Spill or Leak Management:
Experimental Protocols
Currently, there are no widely published and validated experimental protocols for the in-lab neutralization of this compound. Due to its reactive and hazardous nature, attempting to neutralize it without a thoroughly tested and understood procedure could be dangerous. Therefore, the recommended and safest course of action is to dispose of it as hazardous waste via a professional service.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and the chemical's Safety Data Sheet (SDS) before handling any hazardous material.
References
- 1. nj.gov [nj.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. 1-Bromo-1,2,2-trifluoroethene | C2BrF3 | CID 11730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Personal protective equipment for handling Bromotrifluoroethylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Bromotrifluoroethylene (BTFE), a colorless, highly flammable, and reactive gas. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to protect against inhalation, skin, and eye contact.[1][2] The following table summarizes the required PPE. Due to the lack of specific breakthrough time data for this compound, it is imperative to consult with safety equipment suppliers and manufacturers for the most appropriate materials.
| Protection Type | Equipment | Quantitative Considerations & Notes |
| Respiratory Protection | Full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA).[2][3] | No specific occupational exposure limits have been established for this compound.[1] In the absence of defined limits, a conservative approach is necessary. Use a full-face respirator in well-ventilated areas.[3] For situations with potential for high concentrations or in poorly ventilated spaces, a positive-pressure, full-facepiece SCBA is required.[4] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields, or a full-face respirator.[2][3] | Standard safety glasses are insufficient. Protection must seal around the eyes to prevent gas and vapor exposure. |
| Hand Protection | Chemical-impermeable gloves.[2] | No specific glove material has been universally rated for this compound. It is crucial to consult the glove manufacturer's chemical resistance guide to select a glove with a high resistance to halogenated compounds and to establish a safe usage duration based on breakthrough time and permeation rate data.[5][6][7][8][9] |
| Body Protection | Fire/flame resistant and impervious clothing.[2] | Wear a lab coat, long pants, and closed-toe shoes. For operations with a higher risk of exposure, a chemical-resistant suit or apron should be utilized.[1] |
| Emergency Equipment | Eye wash fountains and safety showers. | Must be readily accessible in the immediate work area for emergency use.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to prevent accidents and exposure. The following workflow outlines the key steps for safe operation.
Experimental Protocols
General Handling Procedure:
-
Preparation: Before handling, ensure the work area is well-ventilated, preferably within a chemical fume hood.[2] Remove all potential ignition sources as this compound is highly flammable.[1][10] Confirm that an eye wash station and safety shower are accessible.[1] Don all required personal protective equipment as detailed in the table above.
-
Handling: When working with this compound gas, ensure cylinders are securely fastened.[11] Use non-sparking tools and ground all equipment to prevent static discharge.[2][11] All transfers and reactions should be conducted in a closed system or within a fume hood to minimize the release of gas.
-
Post-Handling: After use, close all container valves tightly. Decontaminate all surfaces that may have come into contact with the chemical. Carefully remove and either dispose of or decontaminate PPE according to institutional guidelines. Wash hands and any exposed skin thoroughly with soap and water.[1]
Emergency and Disposal Plans
Emergency Procedures:
-
Inhalation: Move the affected person to fresh air immediately.[2] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.
-
Spill or Leak: Evacuate the area immediately.[1] Remove all ignition sources.[1] If it is safe to do so, stop the flow of gas.[1] Ventilate the area to disperse the gas.[1] Do not re-enter the area without appropriate respiratory protection.
-
Fire: this compound is a flammable gas.[1] Use dry chemical, CO2, or water spray to extinguish the fire.[1] Do not extinguish a leaking gas fire unless the leak can be stopped safely.[2] Cool fire-exposed containers with water spray to prevent rupture.[1] Firefighters should wear self-contained breathing apparatus.[2]
Disposal Plan:
This compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Collection: Collect all waste in a designated, properly labeled, and sealed container.[5][6] The container should be stored in a well-ventilated area, away from ignition sources.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the chemical name "this compound".[6]
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[6] Do not attempt to dispose of this chemical down the drain or with general laboratory trash.[2] Follow all local, state, and federal regulations for hazardous waste disposal.[1] Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before the container is discarded.[6]
References
- 1. nj.gov [nj.gov]
- 2. This compound (CAS 598-73-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. queensu.ca [queensu.ca]
- 5. hvcc.edu [hvcc.edu]
- 6. ehs.sfsu.edu [ehs.sfsu.edu]
- 7. glovesbyweb.com [glovesbyweb.com]
- 8. biotech.gsu.edu [biotech.gsu.edu]
- 9. static.csbsju.edu [static.csbsju.edu]
- 10. Page loading... [guidechem.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
